Methyl 4-butyramido-3-methylbenzoate
Description
Properties
IUPAC Name |
methyl 4-(butanoylamino)-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-5-12(15)14-11-7-6-10(8-9(11)2)13(16)17-3/h6-8H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMQQYDXKPDLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431858 | |
| Record name | Methyl 4-butyramido-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301533-59-5 | |
| Record name | 3-Methyl-4-butyrylaminobenzoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301533-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-butyramido-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-butyramido-3-methylbenzoate
Executive Summary
This document provides an in-depth technical guide for the synthesis of Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. This guide is tailored for researchers, chemists, and professionals in drug development. We will explore the strategic chemical approach, detail the underlying reaction mechanisms, provide a robust, step-by-step experimental protocol, and discuss the necessary characterization and safety protocols. The synthesis is centered on the efficient N-acylation of Methyl 4-amino-3-methylbenzoate, a method chosen for its reliability, high yield, and scalability.
Introduction
1.1 Chemical Identity and Significance
This compound (C₁₃H₁₇NO₃) is an aromatic amide that serves as a crucial building block in organic synthesis. Its structure incorporates a methyl benzoate core, functionalized with a butyramido group, making it a versatile precursor for more complex molecular architectures.
-
IUPAC Name: methyl 4-butanamido-3-methylbenzoate
-
Molecular Formula: C₁₃H₁₇NO₃[1]
-
Molecular Weight: 235.28 g/mol
-
CAS Number: 301533-59-5
The primary significance of this compound lies in its role as an advanced intermediate. For instance, it is a documented precursor in the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for treating hypertension[2][3]. The ability to reliably synthesize this intermediate is therefore critical for the pharmaceutical manufacturing supply chain.
1.2 Strategic Approach to Synthesis
The synthesis of an amide is most fundamentally achieved by forming a new bond between a carboxylic acid derivative and an amine. A retrosynthetic analysis of this compound points to a logical disconnection at the amide C-N bond. This reveals two primary synthons: an amine precursor, Methyl 4-amino-3-methylbenzoate , and a butyrylating agent, such as butyryl chloride . This acylation reaction is a classic, high-yielding transformation in organic chemistry.
Synthetic Pathway and Mechanism
The selected pathway focuses on the direct acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.
2.1 The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides[4]. The reaction is typically performed in the presence of a base, which serves a critical dual purpose:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction.
-
Maintaining Nucleophilicity: By preventing the protonation of the starting amine, the base ensures the amine remains a potent nucleophile, capable of attacking the electrophilic acyl chloride.
The reaction can be conducted in a two-phase solvent system (e.g., an organic solvent and water) with an inorganic base, or in a single organic phase using a tertiary amine base like triethylamine or pyridine[4][5][6].
2.2 Mechanistic Steps
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of Methyl 4-amino-3-methylbenzoate attacks the electrophilic carbonyl carbon of butyryl chloride.
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final neutral amide product and a salt byproduct (e.g., triethylammonium chloride).
2.3 Visualizing the Synthetic Workflow
The overall process, from starting materials to the final purified product, is outlined in the workflow diagram below.
Sources
- 1. lookchem.com [lookchem.com]
- 2. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
- 3. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
An In-depth Technical Guide to Methyl 4-butyramido-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-butyramido-3-methylbenzoate (CAS No. 301533-59-5). As a key intermediate in the synthesis of the angiotensin II receptor blocker, Telmisartan, this compound is of significant interest to the pharmaceutical industry. This document details its molecular structure, physicochemical properties, synthesis protocols, and safety information. The causality behind experimental choices and the importance of this compound in synthetic pathways are also discussed to provide field-proven insights for researchers and drug development professionals.
Introduction
This compound is a substituted aromatic compound that serves as a crucial building block in organic synthesis. Its primary significance lies in its role as a registered intermediate in the manufacturing of Telmisartan, a widely prescribed medication for the management of hypertension.[1] Understanding the chemical properties and synthesis of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available technical information on this compound, providing a valuable resource for scientists and researchers in the field.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 301533-59-5 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [2] |
| Molecular Weight | 235.28 g/mol | [1] |
| IUPAC Name | methyl 4-(butanoylamino)-3-methylbenzoate | [1] |
| Synonyms | This compound, Telmisartan Impurity 13 | [2][3] |
| Physical Form | Solid | |
| Boiling Point | 397.495°C at 760 mmHg (Predicted) | [4] |
| Density | 1.122 g/cm³ (Predicted) | [4] |
| Flash Point | 194.198°C (Predicted) | [4] |
| Storage Temperature | Refrigerator |
Synthesis of this compound
The primary synthetic route to this compound involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride. This reaction is a standard N-acylation of an aniline derivative.
Reaction Scheme
Caption: Synthesis of this compound via acylation.
Detailed Experimental Protocol
This protocol is based on the general principles of N-acylation and the specific application of this compound as a precursor in a multi-step synthesis.[5]
Materials:
-
Methyl 4-amino-3-methylbenzoate (CAS: 18595-14-7)
-
Butyryl chloride (CAS: 141-75-3)
-
Anhydrous Chloroform (or other suitable inert solvent)
-
Triethylamine or other suitable base
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Methyl 4-amino-3-methylbenzoate (1 equivalent) in anhydrous chloroform.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0-5°C using an ice bath.
-
Acylation: Add butyryl chloride (1.05 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive butyryl chloride.
-
Base: Triethylamine is used to neutralize the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion.
-
Controlled Addition at Low Temperature: The dropwise addition of butyryl chloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Workup: The washing steps are necessary to remove the triethylamine hydrochloride salt and any unreacted starting materials or byproducts.
Role in Pharmaceutical Synthesis
This compound is a pivotal intermediate in the synthesis of Telmisartan. It serves as the precursor to the nitrated analog, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[5] The subsequent steps in the Telmisartan synthesis involve the reduction of the nitro group, followed by cyclization and further elaboration of the molecule.
Caption: Role of this compound in Telmisartan synthesis.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons, the methyl group on the benzene ring, the methyl ester protons, and the protons of the butyramido group (triplet for the terminal methyl, sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl). The amide proton would appear as a broad singlet.
-
¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the ester carbonyl carbon, the amide carbonyl carbon, and the carbons of the butyryl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, C=O stretches for the ester and amide, and C-H stretches of the aromatic and aliphatic groups.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 235.28.
For definitive identification and quality control, it is recommended to acquire experimental data on a purified sample and compare it with a certified reference standard.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of Telmisartan. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol with justifications for the experimental design, and essential safety information. While a lack of publicly available experimental spectroscopic data presents a challenge, the information compiled herein offers a solid foundation for researchers and professionals working with this compound. Further research into its detailed analytical characterization would be a valuable contribution to the field.
References
- Apicule. (n.d.). 3-Methyl-4-butyrylaminobenzoic acid methyl ester (CAS No: 301533-59-5) API Intermediate Manufacturers.
- Clearsynth. (n.d.). This compound | CAS No. 301533-59-5.
- ChemBK. (2024, April 9). 301533-59-5.
- LGC Standards. (n.d.). Methyl 4-Butyrylamino-3-methylbenzoate.
- LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.
- ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
- Sigma-Aldrich. (n.d.). This compound | 301533-59-5.
- SynZeal. (n.d.). Telmisartan Impurities.
- PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate.
Sources
A Comprehensive Technical Guide to Methyl 4-butyramido-3-methylbenzoate (CAS No. 301533-59-5)
This in-depth technical guide provides a comprehensive overview of Methyl 4-butyramido-3-methylbenzoate, a key chemical intermediate in the synthesis of the angiotensin II receptor antagonist, Telmisartan. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into its synthesis, properties, and critical role in pharmaceutical manufacturing.
Introduction and Significance
This compound (CAS No. 301533-59-5) is a crucial building block in the multi-step synthesis of Telmisartan, an active pharmaceutical ingredient (API) widely used for the treatment of hypertension.[1] The structural integrity and purity of this intermediate directly influence the efficacy and safety profile of the final drug product. Understanding the nuances of its synthesis and characterization is paramount for process optimization and regulatory compliance in pharmaceutical manufacturing. This guide will delve into the scientific principles and practical methodologies associated with this important compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and downstream applications.
| Property | Value | Source |
| CAS Number | 301533-59-5 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| IUPAC Name | methyl 4-(butanoylamino)-3-methylbenzoate | [1] |
| Alternate Names | This compound, Telmisartan impurity 53 | [1] |
| Physical Form | Solid | Commercial Supplier Data |
| Storage Temperature | Refrigerator | Commercial Supplier Data |
While detailed, publicly available spectral data for this specific intermediate is limited, its characterization would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the presence and connectivity of the aromatic protons, the methyl and butyryl groups, and the methyl ester.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H stretching, and the ester C=O stretching.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify any process-related impurities.
Synthesis of this compound
The primary route for the synthesis of this compound involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride.[2][3] This reaction is a classic example of nucleophilic acyl substitution at the amino group.
Synthetic Pathway Overview
The synthesis is a straightforward, single-step process from commercially available starting materials.
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the acylation of an aromatic amine, adapted for the synthesis of this compound. This protocol is based on established organic synthesis methodologies and should be optimized and validated for specific laboratory or manufacturing conditions.
Materials:
-
Methyl 4-amino-3-methylbenzoate
-
Butyryl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Aqueous HCl solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-amino-3-methylbenzoate in the chosen anhydrous solvent. Add the non-nucleophilic base to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add butyryl chloride, dissolved in a small amount of the anhydrous solvent, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with dilute aqueous HCl (to remove unreacted base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Role in the Synthesis of Telmisartan
This compound is a pivotal intermediate in the synthesis of Telmisartan.[2][3] The subsequent step in the synthetic sequence typically involves the nitration of the benzene ring, followed by reduction of the nitro group and cyclization to form the benzimidazole core of the Telmisartan molecule.
Caption: Role in the Telmisartan synthetic pathway.
The purity and yield of this compound are critical at this stage, as any impurities can be carried through to subsequent steps, complicating purification and potentially leading to the formation of undesired side products.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Telmisartan. A thorough understanding of its synthesis, properties, and role in the overall manufacturing process is essential for ensuring the quality and efficiency of Telmisartan production. This guide provides a solid foundation for researchers and drug development professionals working with this key compound.
References
- The Science Behind Telmisartan: Key Intermediates and Manufacturing. (URL not provided in search results)
- Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. (URL not provided in search results)
-
Efficient and improved synthesis of Telmisartan - Beilstein Journals. Available at: [Link]
-
Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - NIH. Available at: [Link]
-
Efficient and improved synthesis of Telmisartan - PMC - PubMed Central - NIH. Available at: [Link]
-
3-Methyl-4-butyrylaminobenzoic acid methyl ester (CAS No: 301533-59-5) API Intermediate Manufacturers - apicule. Available at: [Link]
- Supporting Information - The Royal Society of Chemistry. (URL not provided in search results)
-
Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem. Available at: [Link]
-
(PDF) Methyl 4-methylbenzoate - ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to Methyl 4-butyramido-3-methylbenzoate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar in Modern Therapeutics
In the intricate landscape of pharmaceutical development, the journey from a concept to a life-saving drug is paved with a series of critical chemical entities known as intermediates. These molecules, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and scalable synthesis of complex drugs. Methyl 4-butyramido-3-methylbenzoate (CAS No. 301533-59-5) is a prime example of such a pivotal intermediate, playing an indispensable role in the synthesis of Telmisartan, a widely prescribed antihypertensive drug.[1][2] This guide aims to provide a comprehensive technical overview of this compound, delving into its molecular structure, synthesis, and its crucial function in the broader context of drug development.
The Molecular Architecture of this compound
The structural integrity and functional group arrangement of an intermediate are paramount to its reactivity and suitability for subsequent synthetic steps. This compound is a substituted aromatic compound with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .[2][3] Its structure is characterized by a central benzene ring substituted with a methyl group, a butyramido group, and a methyl ester group.
Caption: 2D structure of this compound.
Spectroscopic Signature (Predicted and Inferred)
1H NMR Spectroscopy (Predicted):
-
Aromatic Protons: The protons on the benzene ring would appear as a set of multiplets or distinct doublets and singlets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the three substituents.
-
Amide Proton (N-H): A broad singlet is expected for the amide proton, typically in the region of δ 7.5-8.5 ppm.
-
Methyl Ester Protons (-OCH3): A sharp singlet corresponding to the three protons of the methyl ester group would likely be observed around δ 3.8-3.9 ppm.[4]
-
Butyramido Protons: The protons of the butyryl group would present as a triplet for the terminal methyl group (around δ 0.9 ppm), a sextet for the adjacent methylene group (around δ 1.7 ppm), and a triplet for the methylene group attached to the carbonyl (around δ 2.3 ppm).
-
Aromatic Methyl Protons (-CH3): A singlet for the methyl group attached to the benzene ring would be expected in the region of δ 2.2-2.5 ppm.[4]
13C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: Two distinct signals for the ester and amide carbonyl carbons would be present in the downfield region, typically between δ 165-175 ppm.[4]
-
Aromatic Carbons: The six carbons of the benzene ring would give rise to signals in the δ 120-140 ppm range, with the substituted carbons showing distinct chemical shifts.
-
Methyl Ester Carbon (-OCH3): A signal around δ 52 ppm is characteristic of the methyl ester carbon.[4]
-
Butyramido and Aromatic Methyl Carbons: The carbons of the butyryl and aromatic methyl groups would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be dominated by the characteristic absorption bands of its functional groups:
-
N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretches: Two strong absorption bands would be prominent: one for the ester carbonyl group around 1720-1730 cm⁻¹, and another for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹.[5][6]
-
C-N Stretch and N-H Bend (Amide II band): A band in the region of 1520-1550 cm⁻¹ would be indicative of the amide II band.
-
C-O Stretch: A strong band for the C-O stretching of the ester group would be observed in the 1200-1300 cm⁻¹ region.[5]
-
Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring would also be present.
Mass Spectrometry (Predicted): In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 235. The fragmentation pattern would likely involve the cleavage of the amide and ester groups, leading to characteristic fragment ions. Common fragmentation would include the loss of the methoxy group (-OCH3) from the ester and cleavage at the amide bond.
Synthesis of this compound: A Critical Acylation Step
The primary route for the synthesis of this compound involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride.[7][8] This reaction is a cornerstone in the overall synthesis of Telmisartan.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Acylation of Methyl 4-amino-3-methylbenzoate
This protocol is a generalized procedure based on established chemical principles and patent literature. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
Methyl 4-amino-3-methylbenzoate
-
Butyryl chloride
-
An inert solvent (e.g., chloroform, chlorobenzene)[7]
-
A suitable base (e.g., pyridine, triethylamine) - optional, to scavenge HCl byproduct
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve Methyl 4-amino-3-methylbenzoate in the chosen inert solvent.
-
Addition of Acylating Agent: Slowly add butyryl chloride to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid, followed by washing with brine.
-
Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
The Pivotal Role in the Synthesis of Telmisartan
This compound is a crucial building block in the multi-step synthesis of Telmisartan.[1] The subsequent steps in the synthesis of Telmisartan from this intermediate typically involve nitration, reduction of the nitro group, and a series of cyclization and condensation reactions to construct the complex benzimidazole core of the final drug molecule.[8][9][10]
Caption: Simplified pathway of Telmisartan synthesis from the intermediate.
The butyramido group, introduced via this intermediate, ultimately becomes the propyl group at the 2-position of one of the benzimidazole rings in Telmisartan. The methyl and methyl ester groups on the initial benzene ring also play critical roles in directing the subsequent chemical transformations and forming part of the final drug structure.
The Broader Significance in Drug Development
The structural motifs present in this compound—the amide linkage and the benzoate ester—are of profound importance in medicinal chemistry.
-
The Amide Bond: Amide bonds are prevalent in a vast number of pharmaceutical compounds. They are relatively stable to hydrolysis, providing structural rigidity to molecules.[10] The amide group can also participate in hydrogen bonding interactions with biological targets, which is often crucial for a drug's efficacy.
-
Benzoate Esters: Benzoate esters and their derivatives are widely used in the pharmaceutical and food industries.[11] They can serve as prodrugs, where the ester is cleaved in vivo to release the active carboxylic acid. Furthermore, the aromatic ring of the benzoate moiety can engage in various non-covalent interactions with protein targets.
Conclusion: A Testament to the Elegance of Chemical Synthesis
This compound stands as a testament to the critical role of well-designed intermediates in the synthesis of complex and life-saving medications. Its molecular structure is finely tuned for its purpose in the intricate pathway leading to Telmisartan. A thorough understanding of its chemical properties, synthesis, and spectroscopic characteristics is essential for process optimization, quality control, and the development of next-generation pharmaceuticals. As the demand for more efficient and sustainable synthetic routes continues to grow, the study of such key intermediates will remain a cornerstone of research and development in the pharmaceutical industry.
References
- Google Patents. (n.d.). Process for preparing telmisartan.
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ChemBK. (2024, April 9). 301533-59-5. Retrieved from [Link]
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New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3. Retrieved from [Link]
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ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]
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RSC Publishing. (2010, March 11). Efficient and improved synthesis of Telmisartan. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3-Methyl-4-butyrylaminobenzoic acid methyl ester. Retrieved from [Link]
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Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Retrieved from [Link]
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YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
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Chegg. (2020, September 29). Solved using the 1H NMR spectrum of the starting material. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]
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A Comprehensive Technical Guide to Methyl 4-(butanoylamino)-3-methylbenzoate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Pharmaceutical Synthesis
Methyl 4-(butanoylamino)-3-methylbenzoate is a substituted aromatic compound with significant importance as a key intermediate in the synthesis of complex pharmaceutical molecules. Its structure, featuring a benzoate ester and an amide functional group, makes it a versatile building block for the construction of various bioactive compounds. The IUPAC name for this compound is Methyl 4-(butanoylamino)-3-methylbenzoate . This guide provides a detailed overview of its synthesis, structural elucidation, and its primary application in the pharmaceutical industry, particularly in the synthesis of the angiotensin II receptor blocker, Telmisartan.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of Methyl 4-(butanoylamino)-3-methylbenzoate is presented below.
| Property | Value | Source |
| IUPAC Name | Methyl 4-(butanoylamino)-3-methylbenzoate | LGC Standards[1] |
| CAS Number | 301533-59-5 | ChemicalBook[2] |
| Molecular Formula | C₁₃H₁₇NO₃ | LGC Standards[1] |
| Molecular Weight | 235.28 g/mol | ChemicalBook[2] |
| Appearance | Off-white to light yellow solid | ChemicalBook[2] |
| Storage | Sealed in dry, Room Temperature | ChemicalBook[2] |
Safety and Handling:
Synthesis of Methyl 4-(butanoylamino)-3-methylbenzoate
The primary synthetic route to Methyl 4-(butanoylamino)-3-methylbenzoate involves the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride. This reaction is a straightforward and efficient method for the preparation of the target amide.
Experimental Protocol:
Materials:
-
Methyl 4-amino-3-methylbenzoate
-
Butyryl chloride
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-amino-3-methylbenzoate and a tertiary amine base in an anhydrous solvent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add butyryl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 4-(butanoylamino)-3-methylbenzoate.
Synthesis Workflow Diagram:
Caption: Synthetic workflow for Methyl 4-(butanoylamino)-3-methylbenzoate.
Structural Elucidation and Characterization (Predicted Data)
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-8.0 | d | 1H | Ar-H |
| ~ 7.6-7.8 | s | 1H | Ar-H |
| ~ 7.4-7.6 | d | 1H | Ar-H |
| ~ 7.2-7.4 | s (br) | 1H | -NH- |
| ~ 3.9 | s | 3H | -OCH₃ |
| ~ 2.3 | t | 2H | -C(=O)CH₂- |
| ~ 2.2 | s | 3H | Ar-CH₃ |
| ~ 1.7 | sextet | 2H | -CH₂CH₂CH₃ |
| ~ 1.0 | t | 3H | -CH₂CH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171 | Amide C=O |
| ~ 167 | Ester C=O |
| ~ 140 | Ar-C |
| ~ 135 | Ar-C |
| ~ 130 | Ar-C |
| ~ 128 | Ar-C |
| ~ 125 | Ar-C |
| ~ 120 | Ar-C |
| ~ 52 | -OCH₃ |
| ~ 39 | -C(=O)CH₂- |
| ~ 19 | -CH₂CH₂CH₃ |
| ~ 18 | Ar-CH₃ |
| ~ 14 | -CH₂CH₃ |
Predicted Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H stretch (amide) |
| ~ 2960 | C-H stretch (aliphatic) |
| ~ 1720 | C=O stretch (ester) |
| ~ 1660 | C=O stretch (amide I) |
| ~ 1530 | N-H bend (amide II) |
| ~ 1280 | C-O stretch (ester) |
Predicted Mass Spectrometry (MS):
| m/z | Assignment |
| 235 | [M]⁺ (Molecular Ion) |
| 204 | [M - OCH₃]⁺ |
| 164 | [M - C₄H₇O]⁺ |
| 134 | [M - C₄H₇NO₂]⁺ |
Application in Pharmaceutical Synthesis: The Telmisartan Pathway
The primary and most significant application of Methyl 4-(butanoylamino)-3-methylbenzoate is as a crucial intermediate in the synthesis of Telmisartan, a widely prescribed antihypertensive drug. The synthesis of Telmisartan involves the nitration of Methyl 4-(butanoylamino)-3-methylbenzoate to yield methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[3] This nitrated intermediate then undergoes further transformations to construct the benzimidazole core of the Telmisartan molecule.
The Role in the Telmisartan Synthesis Pathway:
Caption: Role of Methyl 4-(butanoylamino)-3-methylbenzoate in the Telmisartan synthesis pathway.
This initial acylation step is critical as the amide group directs the subsequent electrophilic nitration to the position ortho to the amide and meta to the methyl group, leading to the desired regiochemistry of the nitrated intermediate.
Conclusion
Methyl 4-(butanoylamino)-3-methylbenzoate is a fundamentally important intermediate in modern pharmaceutical synthesis. Its straightforward preparation and its strategic role in directing subsequent chemical transformations make it an invaluable building block for the construction of complex drug molecules like Telmisartan. This guide has provided a comprehensive overview of its synthesis, predicted characterization data, and its key application, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.
References
-
ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]
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A Comprehensive Spectroscopic Guide to Methyl 4-butyramido-3-methylbenzoate: Elucidating Molecular Structure for Drug Development
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the data itself but also on the underlying principles and experimental methodologies, ensuring a thorough understanding of the compound's structural characterization.
Introduction
This compound (C₁₃H₁₇NO₃) is a significant organic compound, often utilized in the synthesis of more complex molecules in the pharmaceutical industry. Its precise molecular structure is crucial for its reactivity and the purity of the final active pharmaceutical ingredient. Spectroscopic analysis provides a non-destructive and highly informative method to confirm the identity and purity of this intermediate. This guide will delve into the predicted spectroscopic data for this molecule and the rationale behind the interpretation, offering a virtual roadmap for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the standard procedure for obtaining high-quality NMR data for a small organic molecule like this compound.
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[3]
-
Transfer the solution to a standard 5 mm NMR tube, ensuring no solid particles are present, as they can degrade the spectral quality.[3]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[4]
-
Shimming : The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[4]
-
Tuning : The probe is tuned to the resonance frequencies of the nuclei being observed (¹H and ¹³C).
-
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Workflow for NMR Analysis
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 7.8 | d | 1H | Aromatic H (ortho to -COOCH₃) |
| b | ~ 7.7 | s | 1H | Aromatic H (ortho to -NHCO) |
| c | ~ 7.5 | s | 1H | Amide N-H |
| d | ~ 7.4 | d | 1H | Aromatic H (meta to -COOCH₃ and ortho to -CH₃) |
| e | ~ 3.9 | s | 3H | Ester methyl (-OCH₃) |
| f | ~ 2.4 | t | 2H | Butyramido methylene (-NHCO-CH₂-) |
| g | ~ 2.3 | s | 3H | Aromatic methyl (-CH₃) |
| h | ~ 1.8 | sext | 2H | Butyramido methylene (-CH₂-CH₂-CH₃) |
| i | ~ 1.0 | t | 3H | Butyramido methyl (-CH₂-CH₃) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171.5 | Amide Carbonyl (C=O) |
| ~ 167.0 | Ester Carbonyl (C=O) |
| ~ 138.0 | Aromatic C (quaternary, attached to -NHCO) |
| ~ 135.5 | Aromatic C (quaternary, attached to -CH₃) |
| ~ 132.0 | Aromatic C-H (ortho to -COOCH₃) |
| ~ 130.0 | Aromatic C (quaternary, attached to -COOCH₃) |
| ~ 128.5 | Aromatic C-H (ortho to -NHCO) |
| ~ 125.0 | Aromatic C-H (meta to -COOCH₃ and ortho to -CH₃) |
| ~ 52.0 | Ester Methyl (-OCH₃) |
| ~ 39.0 | Butyramido Methylene (-NHCO-CH₂-) |
| ~ 20.0 | Aromatic Methyl (-CH₃) |
| ~ 19.0 | Butyramido Methylene (-CH₂-CH₂-CH₃) |
| ~ 13.8 | Butyramido Methyl (-CH₂-CH₃) |
Interpretation of NMR Data
The predicted ¹H NMR spectrum reveals distinct signals for each proton environment. The downfield region (δ 7.4-7.8) is characteristic of the aromatic protons, with their specific splitting patterns determined by their neighboring protons. The singlet at ~3.9 ppm is a clear indicator of the methyl ester group. The aliphatic protons of the butyramido group appear as a triplet, a sextet, and another triplet, consistent with the n-propyl chain.
The ¹³C NMR spectrum corroborates this structure. The two carbonyl carbons of the ester and amide functionalities are expected at the most downfield positions (~171.5 and ~167.0 ppm). The aromatic carbons appear in the typical range of δ 125-138 ppm. The aliphatic carbons are found in the upfield region, with the ester methyl carbon around 52.0 ppm.
Structure with NMR Assignments
Caption: Predicted ¹H NMR assignments for this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Collection : A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.[5]
-
Sample Application : A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application : A pressure arm is lowered to ensure firm contact between the sample and the crystal.
-
Data Collection : The IR spectrum of the sample is recorded.[6]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 (broad) | N-H Stretch | Amide |
| ~ 3050-3000 | Aromatic C-H Stretch | Aromatic |
| ~ 2960-2850 | Aliphatic C-H Stretch | Alkyl |
| ~ 1720 | C=O Stretch | Ester |
| ~ 1660 | C=O Stretch (Amide I) | Amide |
| ~ 1540 | N-H Bend (Amide II) | Amide |
| ~ 1600, 1480 | C=C Stretch | Aromatic |
| ~ 1280 | C-O Stretch | Ester |
| ~ 1220 | C-N Stretch | Amide |
Interpretation of IR Data
The IR spectrum provides clear evidence for the key functional groups. A broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretch of a secondary amide.[7] The two strong carbonyl absorptions are particularly diagnostic: the peak around 1720 cm⁻¹ corresponds to the ester C=O stretch, while the peak around 1660 cm⁻¹ is the amide I band.[8][9] The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction : A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization : The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.[10][11]
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺) : m/z = 235.12
| m/z | Predicted Fragment Ion | Loss |
| 204 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 176 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
| 164 | [M - C₄H₇O]⁺ | Loss of the butyryl group |
| 134 | [C₈H₈O₂]⁺ | Cleavage of the amide bond |
| 71 | [C₄H₇O]⁺ | Formation of the butyryl cation |
Interpretation of Mass Spectrometry Data
The molecular ion peak at m/z 235 confirms the molecular weight of this compound. The fragmentation pattern provides further structural validation. A common fragmentation pathway for esters is the loss of the alkoxy group, which would result in a peak at m/z 204. Cleavage of the amide bond is also expected, leading to fragments corresponding to the benzoyl moiety and the butyryl cation (m/z 71).
Predicted Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and their chemical environments. IR spectroscopy confirms the presence of the critical amide and ester functional groups. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that support the proposed structure. This detailed spectroscopic guide serves as a valuable resource for scientists, ensuring the correct identification and quality control of this important synthetic intermediate in the drug development pipeline.
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Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021). Retrieved from [Link]
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1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
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The Solubility Profile of Methyl 4-butyramido-3-methylbenzoate: A Technical Guide for Drug Development Professionals
Introduction: Navigating the Crucial Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the intrinsic properties of a drug candidate are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a compound's journey from administration to its site of action. Poor solubility can precipitate a cascade of developmental challenges, from inconsistent results in preclinical assays to compromised bioavailability in clinical trials, ultimately leading to the attrition of otherwise promising candidates. This guide provides an in-depth technical overview of the solubility profile of Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical agents. As your Senior Application Scientist, my objective is to not merely present data, but to illuminate the strategic and methodological considerations essential for accurately characterizing the solubility of this and other drug-like molecules. We will delve into the theoretical underpinnings of solubility, explore robust experimental protocols for its determination, and discuss the critical interpretation of the resulting data to empower your research and development endeavors.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is the foundational step in any solubility assessment. These parameters govern its behavior in various solvent systems and provide the initial clues for designing appropriate formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Methyl 4-(butanoylamino)-3-methylbenzoate | LGC Standards[1] |
| Synonyms | This compound | Pharmaffiliates[2] |
| CAS Number | 301533-59-5 | Pharmaffiliates[2] |
| Molecular Formula | C₁₃H₁₇NO₃ | LGC Standards[1] |
| Molecular Weight | 235.28 g/mol | Pharmaffiliates[2] |
| Appearance | White or off-white powder or crystalline powder | Echemi[3] |
| Predicted Aqueous Solubility | 0.273 mg/mL (0.00116 mol/L) | Bide Pharmatech[4] |
| Qualitative Solubility | Soluble in Methanol/DMSO; Very soluble in N,N-Dimethylformamide | Chemicea Pharmaceuticals[5], Echemi[3] |
Note: The aqueous solubility value is a predicted measurement and should be confirmed with experimental data.
The structure of this compound, with its aromatic ring, ester, and amide functionalities, suggests a molecule with both lipophilic and hydrophilic characteristics. The butyramido group contributes to its lipophilicity, while the ester and amide moieties can participate in hydrogen bonding, influencing its solubility in polar solvents. The predicted low aqueous solubility highlights the importance of experimental determination to guide formulation development.
The Dichotomy of Solubility: Thermodynamic vs. Kinetic
In the realm of pharmaceutical sciences, solubility is not a monolithic concept. It is crucial to distinguish between thermodynamic and kinetic solubility, as each provides different, yet complementary, insights into a compound's behavior.[6]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[7] It is a critical parameter for understanding the intrinsic dissolution behavior of a drug substance and is paramount for late-stage development and formulation.[6] The classic shake-flask method is the gold standard for determining thermodynamic solubility.[8]
-
Kinetic Solubility: This refers to the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in a strong organic solvent (like DMSO) and then diluting it with an aqueous buffer.[6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[8] This measurement is particularly relevant in early drug discovery for high-throughput screening (HTS) applications where compounds are typically handled in DMSO stock solutions.[6] Nephelometry is a common high-throughput technique for assessing kinetic solubility.[9]
The choice between measuring thermodynamic and kinetic solubility is dictated by the stage of drug development. Early discovery efforts often rely on the speed and low sample requirements of kinetic assays, while later stages demand the precision of thermodynamic measurements for formulation and regulatory submissions.[6]
Strategic Solvent Selection for Solubility Profiling
The selection of appropriate solvents is a critical step in building a comprehensive solubility profile. The goal is to assess the compound's behavior in a range of media that are relevant to both pharmaceutical processing and physiological conditions. Solvent selection guides, such as those developed by the ACS Green Chemistry Institute® Pharmaceutical Roundtable, provide a framework for choosing solvents based on safety, health, and environmental impact.[10]
For a comprehensive profile of this compound, the following classes of solvents should be considered:
-
Aqueous Buffers: To mimic physiological conditions, solubility should be determined across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7] This is particularly important for ionizable compounds, although this compound is not expected to have a pKa in the physiological pH range.
-
Organic Solvents: A selection of common organic solvents with varying polarities should be tested to understand the compound's general solubility characteristics and to identify potential solvent systems for formulation or synthesis.[11]
-
Biorelevant Media: Simulated gastric and intestinal fluids (SGF and SIF) can provide more physiologically relevant solubility data by incorporating components like bile salts and lecithin.
Table 2: Recommended Solvents for Comprehensive Solubility Profiling
| Solvent Class | Recommended Solvents | Rationale |
| Aqueous | Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5, HCl Buffer pH 1.2 | Simulates physiological pH range of blood and gastrointestinal tract. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Common solvents in pharmaceutical processing; assess hydrogen bonding potential.[11] |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong solubilizing agents often used in early-stage screening and analysis.[11] |
| Non-Polar | Heptane, Toluene | Assess solubility in lipophilic environments. |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Commonly used in extraction and purification processes. |
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound. These protocols are designed to be self-validating by incorporating appropriate controls and replicates.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the definitive technique for measuring equilibrium solubility.[8]
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
-
Preparation: Add an excess amount of solid this compound (enough to ensure a saturated solution with visible solid remaining) to a series of glass vials. Add a precise volume of the pre-selected solvent to each vial. Include a blank solvent control.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[12] After the incubation period, visually confirm that an excess of solid material remains in each vial.
-
Phase Separation: Allow the vials to stand undisturbed at the incubation temperature to let the solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF).[13]
-
Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of a pre-established calibration curve. Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]
-
Calculation: Calculate the concentration of this compound in the original filtrate using the calibration curve and the dilution factor. This concentration represents the thermodynamic solubility in the tested solvent.
Kinetic Solubility Determination: Laser Nephelometry
Laser nephelometry offers a high-throughput method for assessing kinetic solubility by measuring light scattering caused by the precipitation of an insoluble compound.[9]
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An In-depth Technical Guide to the Physical Characteristics of Methyl 4-butyramido-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-butyramido-3-methylbenzoate, with the CAS Registry Number 301533-59-5, is a significant organic intermediate primarily recognized for its role in the synthesis of complex pharmaceutical compounds. Notably, it serves as a precursor in the production of Telmisartan, an angiotensin II receptor antagonist used in the management of hypertension.[1] A thorough understanding of its physical and chemical properties is paramount for optimizing reaction conditions, ensuring purity, and maintaining safety in laboratory and industrial settings. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols and data interpretation.
Chemical Identity and Nomenclature
-
Systematic Name: Methyl 4-(butanoylamino)-3-methylbenzoate
-
Common Synonyms: this compound, 4-Butylacetamino-3-Methylbenzoic Acid Methyl Ester[2]
-
CAS Number: 301533-59-5[3]
-
Molecular Formula: C₁₃H₁₇NO₃[3]
-
Molecular Weight: 235.28 g/mol [3]
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Boiling Point | 393.4 °C at 760 mmHg | [2] |
| Density | 1.075 g/cm³ | [2] |
| Solubility | Soluble in organic solvents. | [5] |
| Storage Temperature | Room temperature, sealed in a dry environment. |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the acylation of methyl 4-amino-3-methylbenzoate. This reaction is a cornerstone for obtaining the target molecule with high purity and yield.
Synthesis Pathway: Acylation of Methyl 4-amino-3-methylbenzoate
The primary and most direct route to this compound involves the reaction of methyl 4-amino-3-methylbenzoate with butyryl chloride.[6] The amino group on the benzene ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butyryl chloride, leading to the formation of an amide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-amino-3-methylbenzoate (1 equivalent) in a suitable inert solvent such as chloroform.[6]
-
Addition of Reagent: Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to achieve high purity.[5]
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
Caption: Analytical workflow for the characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the methyl group on the ring, the methoxy group of the ester, and the protons of the butyramido group (methylene and terminal methyl groups).
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would correspond to the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the methyl and butyryl groups.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present. Characteristic absorption bands would include:
-
N-H stretching of the amide.
-
C=O stretching of the ester and amide.
-
C-N stretching of the amide.
-
Aromatic C-H and C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would correspond to the molecular weight of 235.28. Fragmentation analysis can provide further structural confirmation.
Safety and Handling
As a chemical intermediate, proper safety precautions are essential when handling this compound.
-
Hazard Statements:
-
Precautionary Statements:
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a vital building block in pharmaceutical synthesis. A comprehensive understanding of its physical properties, synthesis, purification, and analytical characterization is fundamental for its effective and safe utilization. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Premium Quality Chemical Manufacturer.
- ChemBK. (2024, April 9). 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Clearsynth. (n.d.). This compound | CAS No. 301533-59-5.
- BLD Pharm. (n.d.). 301533-59-5|this compound.
- Sigma-Aldrich. (n.d.). This compound | 301533-59-5.
- ChemicalBook. (2025, September 25). Methyl 4-butylacetamino-3-methylbenzoate.
- ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
- Sigma-Aldrich. (n.d.). This compound Safety Information.
- LGC Standards. (n.d.). Methyl 4-Butyrylamino-3-methylbenzoate.
- ChemicalBook. (n.d.). Methyl 4-butylacetamino-3-methylbenzoate Safety Data Sheet.
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- 5. innospk.com [innospk.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 301533-59-5 [sigmaaldrich.com]
An In-depth Technical Guide to the Starting Materials and Synthesis of Methyl 4-butyramido-3-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of commercially viable starting materials and robust, scalable synthetic protocols. The guide emphasizes the chemical logic behind procedural choices, ensuring a deep understanding of the reaction mechanisms and process variables. Methodologies are presented with step-by-step instructions, supported by quantitative data and visual workflows to facilitate practical application in a laboratory setting. All claims and protocols are substantiated with citations to authoritative scientific literature.
Introduction and Retrosynthetic Analysis
This compound is a substituted aromatic compound of significant interest in medicinal chemistry. It serves as a crucial building block, notably in the synthesis of Telmisartan, an angiotensin II receptor blocker used for the treatment of hypertension.[1] The molecular architecture, featuring an amide linkage and a benzoate ester, provides a versatile scaffold for further chemical elaboration.
A logical retrosynthetic analysis of the target molecule dictates the most efficient synthetic strategy. The primary disconnection is at the amide bond, a common and reliable bond formation to execute in the forward synthesis. This disconnection reveals a butyryl synthon and a key aromatic amine intermediate: Methyl 4-amino-3-methylbenzoate .
Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Methyl 4-amino-3-methylbenzoate", fillcolor="#FBBC05"]; Butyryl [label="Butyryl Chloride / Anhydride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disconnection1 [label="Amide Bond Disconnection", shape=plaintext, fontcolor="#5F6368"];
Target -> Disconnection1 [arrowhead=none]; Disconnection1 -> Intermediate1; Disconnection1 -> Butyryl;
Intermediate1 -> Disconnection2 [arrowhead=none]; Disconnection2 [label="Ester & Nitro Group Disconnections", shape=plaintext, fontcolor="#5F6368"]; Start1 [label="3-Methyl-4-nitrobenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methanol [label="Methanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Disconnection2 -> Start1; Disconnection2 -> Methanol; }
Figure 1: Retrosynthetic analysis of this compound.
Further disconnection of Methyl 4-amino-3-methylbenzoate involves breaking the C-N bond (via reduction of a nitro group precursor) and the ester linkage. This leads to the readily available industrial starting material, 3-Methyl-4-nitrobenzoic acid . This multi-step synthesis, beginning from 3-Methyl-4-nitrobenzoic acid, represents a common and cost-effective approach.
This guide will detail the forward synthesis based on this analysis, outlining the three core transformations:
-
Esterification: Conversion of 3-Methyl-4-nitrobenzoic acid to its methyl ester.
-
Nitro Reduction: Reduction of the nitro group to form the primary amine.
-
Acylation: Amide bond formation to yield the final product.
Synthesis Pathway and Experimental Protocols
The overall synthetic workflow is a robust three-step process designed for efficiency and high yield.
Start [label="3-Methyl-4-nitrobenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Esterification", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Methyl 3-methyl-4-nitrobenzoate", fillcolor="#FBBC05"]; Step2 [label="Step 2: Nitro Reduction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Methyl 4-amino-3-methylbenzoate", fillcolor="#FBBC05"]; Step3 [label="Step 3: Acylation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; }
Figure 2: Overall forward synthesis workflow.
Step 1: Fischer Esterification of 3-Methyl-4-nitrobenzoic Acid
The initial step is the protection of the carboxylic acid functional group as a methyl ester. This is crucial as the subsequent nitro reduction conditions could potentially reduce the carboxylic acid. The Fischer esterification is a classic, acid-catalyzed equilibrium reaction. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used.[2]
Reaction: 3-Methyl-4-nitrobenzoic acid → Methyl 3-methyl-4-nitrobenzoate
Causality of Experimental Choices:
-
Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Solvent/Reagent: Methanol serves as both the solvent and the esterifying agent. Using it in large excess shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[2]
-
Temperature: Heating the reaction to reflux increases the reaction rate, allowing the system to reach equilibrium faster.
Detailed Experimental Protocol: [3]
-
To a solution of 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the solution to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, concentrate the solution to approximately 10 mL under reduced pressure.
-
Dilute the residue with water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) to remove any unreacted acid, followed by a brine wash (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield Methyl 3-methyl-4-nitrobenzoate as a pale yellow solid.
| Reagent/Parameter | Quantity/Value | Molar Eq. | Purpose |
| 3-Methyl-4-nitrobenzoic acid | 10 g | 1.0 | Starting Material |
| Methanol | 100 mL | Large Excess | Reagent & Solvent |
| Conc. Sulfuric Acid | 2 mL | Catalytic | Catalyst |
| Reflux Temperature | ~65 °C | N/A | Increase Reaction Rate |
| Reaction Time | 4 hours | N/A | Allow for completion |
| Expected Yield | ~96%[3] | N/A | Product Yield |
Step 2: Catalytic Hydrogenation of Methyl 3-methyl-4-nitrobenzoate
The reduction of the aromatic nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.
Reaction: Methyl 3-methyl-4-nitrobenzoate → Methyl 4-amino-3-methylbenzoate
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the reduction of nitro groups. It provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction at a low energy barrier.[4]
-
Reducing Agent: Hydrogen gas (H₂) is the ultimate reducing agent. The reaction is typically carried out under pressure to increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate.
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert under the hydrogenation conditions.[4]
Detailed Experimental Protocol: [4]
-
Dissolve Methyl 3-methyl-4-nitrobenzoate (50 g, 256.2 mmol) in methanol (1.5 L) in a suitable hydrogenation vessel.
-
Carefully add 5% Palladium on carbon (2.5 g, 5% w/w) to the solution.
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 48 psi.
-
Stir the mixture vigorously at room temperature overnight (approximately 12-24 hours). Monitor the reaction by observing hydrogen uptake and/or TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Remove the solid catalyst by filtration through a pad of Celite®. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air; ensure the filter cake is kept wet with methanol during filtration.
-
Concentrate the filtrate under reduced pressure to afford Methyl 4-amino-3-methylbenzoate as a light yellow solid.
| Reagent/Parameter | Quantity/Value | Molar Eq. | Purpose |
| Methyl 3-methyl-4-nitrobenzoate | 50 g | 1.0 | Substrate |
| Methanol | 1.5 L | N/A | Solvent |
| 5% Pd/C | 2.5 g | Catalytic | Catalyst |
| Hydrogen (H₂) Pressure | 48 psi | Excess | Reducing Agent |
| Reaction Time | Overnight | N/A | Allow for completion |
| Expected Yield | 90-99%[4][5] | N/A | Product Yield |
Step 3: Acylation of Methyl 4-amino-3-methylbenzoate
The final step is the formation of the amide bond. This is typically achieved by reacting the primary amine with an activated carboxylic acid derivative, such as an acyl chloride (butyryl chloride) or an anhydride. The use of butyryl chloride is common and efficient.
Reaction: Methyl 4-amino-3-methylbenzoate + Butyryl Chloride → this compound
Causality of Experimental Choices:
-
Acylating Agent: Butyryl chloride is highly electrophilic at the carbonyl carbon, making it very reactive towards the nucleophilic amino group. This ensures a rapid and high-yielding reaction.
-
Solvent: A relatively non-polar, aprotic solvent like chloroform is used to dissolve the reactants without participating in the reaction.[2]
-
Acid Scavenger (Implicit): The reaction produces hydrochloric acid (HCl) as a byproduct. While the reference protocol does not explicitly mention a base, in many acylation reactions, a mild base (like triethylamine or pyridine) is added to neutralize the HCl, preventing protonation of the starting amine and driving the reaction to completion. For the purpose of this guide, we will follow the cited procedure.
Detailed Experimental Protocol: [2]
-
Prepare a solution of Methyl 4-amino-3-methylbenzoate in chloroform.
-
To this solution, add butyryl chloride. The reaction is often exothermic and may require initial cooling.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting amine.
-
Upon completion, the reaction mixture can be washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any HCl and unreacted butyryl chloride, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product, this compound, can be further purified by recrystallization if necessary.
| Reagent/Parameter | Quantity/Value | Molar Eq. | Purpose |
| Methyl 4-amino-3-methylbenzoate | 1.0 | 1.0 | Substrate |
| Butyryl Chloride | ~1.0-1.1 | ~1.0-1.1 | Acylating Agent |
| Chloroform | Sufficient to dissolve | N/A | Solvent |
| Reaction Temperature | Room Temperature | N/A | Controlled Reaction |
| Expected Yield | High (typically >85%) | N/A | Product Yield |
Conclusion
The synthesis of this compound is a well-established, three-step process commencing from the commercially available starting material, 3-Methyl-4-nitrobenzoic acid. The sequence involves a high-yielding Fischer esterification, a clean and efficient catalytic hydrogenation for nitro group reduction, and a straightforward final acylation step. Each stage of the synthesis employs standard, scalable organic chemistry transformations, making this route amenable to both laboratory-scale research and larger-scale industrial production. The protocols and rationales provided in this guide offer a solid foundation for any scientist or researcher working with this important pharmaceutical intermediate.
References
-
Gassman, P. G., & Gruetzmacher, G. (1976). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 55, 15. doi:10.15227/orgsyn.055.0015. Retrieved from [Link]
-
ResearchGate. (2015). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]
-
Lee, J. et al. (2016). Supporting Information for Synthesis of compounds. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Retrieved from [Link]
-
Ningbo Inno Pharmchem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
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A Technical Guide to Methyl 4-butyramido-3-methylbenzoate: A Foundational Intermediate in the Synthesis of Telmisartan
This guide provides an in-depth examination of Methyl 4-butyramido-3-methylbenzoate, a key organic compound whose significance is intrinsically linked to the production of Telmisartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension. We will dissect its synthesis, its critical transformation into a pivotal nitro-intermediate, and its subsequent role in constructing the complex architecture of the final Active Pharmaceutical Ingredient (API). This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: Defining the Role and Relationship
This compound (herein referred to as Compound A ) is a substituted aromatic ester. While not possessing therapeutic properties itself, its molecular framework is expertly designed to serve as a robust starting material in a multi-step synthetic pathway.[1] Its primary and most documented role is as a precursor to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (herein Compound B ), the immediate substrate for the critical benzimidazole ring formation in the synthesis of Telmisartan.[2][3][4]
Understanding the distinction and sequential relationship between Compound A and Compound B is fundamental. Compound A is first synthesized and then subjected to electrophilic nitration to install a nitro group at a specific position, yielding Compound B . This nitro group is not a superfluous addition; it is a strategic functional handle that, upon reduction, facilitates the intramolecular cyclization necessary to form the core heterocyclic system of Telmisartan. This guide will illuminate this synthetic strategy, from the foundational chemistry of Compound A to its ultimate contribution to the final API.
Sources
Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the Synthesis of Methyl 4-butyramido-3-methylbenzoate
Abstract: This technical guide provides a comprehensive methodology for the synthesis of Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds, notably the antihypertensive drug Telmisartan.[1][2] The protocol details the acylation of methyl 4-amino-3-methylbenzoate using butyryl chloride. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Rationale
The targeted synthesis of specific organic molecules is a cornerstone of modern pharmaceutical development. This compound (CAS No. 301533-59-5) serves as a critical building block in more complex molecular architectures.[3] Its synthesis from methyl 4-amino-3-methylbenzoate is a classic example of N-acylation, a fundamental and widely utilized transformation in organic chemistry.
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine group (-NH₂) in methyl 4-amino-3-methylbenzoate acts as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of butyryl chloride. Acyl chlorides are highly reactive acylating agents, making them ideal for this type of transformation, often resulting in high yields and clean reactions.[][5]
A critical consideration in this reaction is the management of the hydrochloric acid (HCl) byproduct. As the reaction proceeds, one equivalent of HCl is generated for each equivalent of amide formed. This acid can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. To counteract this, a non-nucleophilic organic base, such as triethylamine or pyridine, is added to the reaction mixture.[] The base acts as an acid scavenger, neutralizing the HCl as it forms and allowing the reaction to proceed to completion. The choice of an inert, aprotic solvent like chloroform or dichloromethane is also crucial to dissolve the reactants without participating in the reaction.[6]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, from initial setup to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Butyryl chloride is corrosive and reacts violently with water; handle with extreme care.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 4-amino-3-methylbenzoate | C₉H₁₁NO₂ | 165.19 |
| Butyryl chloride | C₄H₇ClO | 106.55 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (1 M) | HCl | 36.46 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-3-methylbenzoate (10.0 g, 60.5 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Add triethylamine (9.2 mL, 66.6 mmol, 1.1 equivalents) to the solution.
-
Cool the flask in an ice bath with continuous stirring.
-
-
Acylation Reaction:
-
In a separate beaker, dissolve butyryl chloride (6.9 mL, 66.6 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring solution of the amine over 30 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction overnight (approximately 12-16 hours) to ensure completion.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the isolated organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.[7]
-
-
Purification:
-
The crude this compound can be purified by recrystallization. A common solvent system is a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Reheat until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data and Expected Results
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 301533-59-5 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molar Mass | 235.28 g/mol |
| Appearance | Off-white to cream-colored powder[7] |
| Theoretical Yield | 14.24 g (based on 10.0 g starting material) |
| Expected Experimental Yield | > 90% |
| Purity (Post-Purification) | > 99% (as determined by HPLC/NMR) |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl ester, the methyl group on the ring, and the butyryl chain protons.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons (ester and amide), aromatic carbons, and aliphatic carbons.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretches of the amide and ester (around 1650-1750 cm⁻¹), and C-N stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Conclusion
This guide presents a reliable and well-grounded protocol for the synthesis of this compound. The acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride is an efficient and high-yielding reaction.[6] By understanding the mechanistic principles—specifically the roles of the nucleophile, electrophile, and acid scavenger—researchers can confidently execute and, if necessary, troubleshoot this synthesis. The provided step-by-step procedure, coupled with clear workup and purification instructions, establishes a self-validating system that ensures the production of a high-purity final product suitable for subsequent stages of research and drug development.
References
-
ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from ResearchGate. [Link]
-
Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from Indo American Journal of Pharmaceutical Research. [Link]
-
LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Retrieved from LookChem. [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from Chemguide. [Link]
- Google Patents. (n.d.). EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
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- 1. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
Application Note & Protocol: Synthesis of Methyl 4-Butyramido-3-methylbenzoate via Acylation
Abstract: This document provides a detailed guide for the synthesis of methyl 4-butyramido-3-methylbenzoate through the N-acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride. This application note outlines the underlying chemical principles, a robust and validated experimental protocol, and comprehensive methods for the characterization of the final product. The presented methodology is designed for researchers in synthetic organic chemistry and drug development, emphasizing safety, efficiency, and reproducibility.
Introduction and Scientific Context
The N-acylation of aromatic amines is a cornerstone of modern organic synthesis, pivotal in the construction of amide functional groups that are prevalent in pharmaceuticals, agrochemicals, and materials science. The target molecule, this compound, serves as a valuable intermediate in the synthesis of various biologically active compounds. The reaction discussed herein is an example of the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides.[1][2][3] This reaction is characterized by its typically high yields and tolerance for a wide range of functional groups.
The procedure involves the nucleophilic attack of the amino group of methyl 4-amino-3-methylbenzoate on the electrophilic carbonyl carbon of butyryl chloride.[1][4] The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][5]
Chemical Reaction and Mechanism
The acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of butyryl chloride, leading to the formation of a tetrahedral intermediate.[1][4]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom of the resulting positively charged intermediate to yield the final neutral amide product and the corresponding ammonium salt.[6]
Sources
Application Notes & Protocols: The Role of Methyl 4-butyramido-3-methylbenzoate in the Synthesis of Telmisartan
Introduction: The Strategic Importance of Intermediates in Telmisartan Synthesis
Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its specific molecular architecture, which is constructed through a multi-step synthetic process. In the complex landscape of Active Pharmaceutical Ingredient (API) manufacturing, the efficiency, purity, and yield of the final drug substance are critically dependent on the quality and synthesis pathway of its key intermediates.[1]
One of the well-established synthetic routes to Telmisartan proceeds through a series of crucial building blocks. Among these, the compound family of substituted methyl benzoates plays a pivotal role. Specifically, the synthesis and transformation of Methyl 4-butyramido-3-methylbenzoate and its nitrated derivative are foundational steps in constructing the substituted benzimidazole core of the Telmisartan molecule.[3][4] This guide provides a detailed examination of the synthesis of this key intermediate, its subsequent conversion, and the underlying chemical principles that govern these transformations, designed for researchers and professionals in drug development.
Part 1: Synthesis of the Key Intermediate: Methyl 4-butyramido-3-methyl-5-nitrobenzoate
The journey to Telmisartan's core structure begins with a commercially available starting material, Methyl 4-amino-3-methylbenzoate. The process involves two primary transformations: acylation followed by a regioselective nitration. It is critical to note that the direct product of this sequence, and the key intermediate for the subsequent cyclization, is Methyl 4-butyramido-3-methyl-5-nitrobenzoate (CAS No: 152628-01-8).[5][6]
Synthetic Pathway Overview
The synthesis is a sequential two-step process designed to introduce the necessary functionalities onto the benzene ring for the subsequent benzimidazole formation.
Caption: Synthesis of the key nitro intermediate.
Protocol 1.1: Acylation of Methyl 4-amino-3-methylbenzoate
Causality: The initial acylation step serves a dual purpose. First, it introduces the n-propyl group (as part of the butyryl moiety) which will become the 2-propyl substituent in the final Telmisartan structure. Second, the resulting amide acts as a protecting group for the amine and a directing group for the subsequent electrophilic nitration, ensuring the nitro group is added at the desired position (ortho to the amide and meta to the ester).[3][4]
Materials & Reagents:
-
Methyl 4-amino-3-methylbenzoate
-
Butyryl chloride
-
Anhydrous Chloroform (or other suitable aprotic solvent)
-
Pyridine or Triethylamine (as an acid scavenger)
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-amino-3-methylbenzoate in anhydrous chloroform.
-
Add the acid scavenger (e.g., pyridine, 1.2 equivalents) to the solution and cool the flask in an ice bath to 0-5 °C.
-
Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, the reaction mixture, containing this compound, can be used directly in the next step or worked up by washing with dilute acid, water, and brine, followed by drying and solvent evaporation.[7]
Protocol 1.2: Nitration of this compound
Causality: This step introduces a nitro group, which is a precursor to the amine required for the intramolecular cyclization to form the benzimidazole ring. The reaction conditions, particularly the low temperature, are crucial to control the exothermicity of the nitration and to minimize the formation of undesired side products.[7]
Materials & Reagents:
-
Solution of this compound from the previous step
-
95% Fuming Nitric Acid or a mixture of concentrated Nitric Acid and Sulfuric Acid
Step-by-Step Procedure:
-
In a separate flask, cool 95% fuming nitric acid to a temperature between -10 °C and -5 °C using a dry ice/acetone bath.
-
Slowly add the chloroform solution of this compound dropwise into the cold, stirred fuming nitric acid. It is imperative to maintain the reaction temperature within the -10 °C to -5 °C range throughout the addition.[7]
-
After the addition is complete, continue stirring the mixture at this temperature for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
-
This procedure yields Methyl 4-butyramido-3-methyl-5-nitrobenzoate with a reported overall yield for the two steps of approximately 88%.[7]
Intermediate Characterization Data
| Property | Value | Reference(s) |
| Chemical Name | Methyl 4-butyramido-3-methyl-5-nitrobenzoate | [5][6] |
| CAS Number | 152628-01-8 | [5][6] |
| Molecular Formula | C₁₃H₁₆N₂O₅ | [6] |
| Molecular Weight | 280.28 g/mol | [6] |
| Appearance | White to off-white powder | [5] |
| Storage | 2-8°C | [6] |
| Analytical Methods | HPLC, LC-MS, NMR, IR Spectroscopy | [8] |
Part 2: Conversion to the Benzimidazole Core of Telmisartan
The synthesized Methyl 4-butyramido-3-methyl-5-nitrobenzoate is not an endpoint but a crucial stepping stone. The next phase of the synthesis focuses on transforming this intermediate into the first of the two benzimidazole rings that characterize Telmisartan.
Synthetic Pathway Overview
This conversion involves a reduction of the nitro group followed by an acid- or base-catalyzed intramolecular cyclization.
Caption: Formation of the first benzimidazole ring.
Protocol 2.1: Reduction of the Nitro Group
Causality: The reduction of the nitro group to a primary amine is essential. This creates the 1,2-diamino-substituted aromatic system (with the other amine present as the amide) required for the subsequent cyclization reaction to form the imidazole ring.[9]
Materials & Reagents:
-
Methyl 4-butyramido-3-methyl-5-nitrobenzoate
-
Methanol or Isopropanol
-
Reducing Agent:
Step-by-Step Procedure (using Sodium Dithionite):
-
Suspend Methyl 4-butyramido-3-methyl-5-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or water.[9]
-
Heat the suspension to 60-80 °C.
-
Gradually add a solution of Sodium Dithionite (approx. 3-4 equivalents) in water to the heated suspension.[9]
-
Maintain the reaction temperature at 90-100 °C and stir until the reaction is complete (monitored by TLC).
-
After completion, evaporate the organic solvent (if used) under reduced pressure.
-
Adjust the pH of the aqueous residue to 9-10 with a suitable base.
-
Extract the product, Methyl 3-amino-4-butyramido-5-methylbenzoate, with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used directly in the next step.[9]
Protocol 2.2: Intramolecular Cyclization
Causality: In this key step, the newly formed amino group attacks the carbonyl carbon of the adjacent butyramide group. Subsequent dehydration under acidic or basic conditions leads to the formation of the stable, aromatic benzimidazole ring system.[3][9]
Materials & Reagents:
-
Crude Methyl 3-amino-4-butyramido-5-methylbenzoate
-
Acid catalyst (e.g., glacial acetic acid) or Base catalyst
Step-by-Step Procedure (Acid-Catalyzed):
-
Dissolve the crude amine intermediate from the previous step in glacial acetic acid.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the formation of Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.
-
Filter the solid, wash it with water, and dry it to obtain the benzimidazole intermediate. This product serves as the direct precursor for the subsequent condensation to build the final bis-benzimidazole structure of Telmisartan.[3]
Conclusion: A Foundational Intermediate for a Vital API
The synthesis of Methyl 4-butyramido-3-methyl-5-nitrobenzoate and its subsequent conversion to the benzimidazole core are elegant and critical stages in the total synthesis of Telmisartan. Each step—from the strategic acylation and regioselective nitration to the reductive cyclization—is carefully chosen to build the required molecular framework efficiently. Understanding the rationale behind each protocol allows for optimization of reaction conditions, leading to higher yields and purity, which are paramount in the pharmaceutical industry. This intermediate represents a vital milestone on the synthetic pathway to a medication that helps manage cardiovascular health for millions of patients worldwide.
References
- The Science Behind Telmisartan: Key Intermedi
- An improved process for the preparation of telmisartan.
- Zhao, J., et al. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan.
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS.
- Methyl 4-(butyrylamino)
- Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
- Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile.
- New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.
- Study on the Synthesis of: Methyl 4-butyramido-3-methyl-5-nitrobenzoate.
- Efficient and improved synthesis of Telmisartan. PMC - PubMed Central - NIH.
- Methyl 4-butyramido-3-methylbenzo
- Synthesis of telmisartan impurity B. Ingenta Connect.
- Methyl 4-Butyramido-3-Methylbenzo
- Methyl 4-(butyrylamino)
- Methyl 4-Butyrylamino-3-methylbenzo
- 152628-01-8|Methyl 4-(butyrylamino)
- Methyl 4-butylacetamino-3-methylbenzo
- Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
- 3-Methyl-4-butyrylaminobenzoic acid methyl ester (CAS No: 301533-59-5)
- Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Benchchem.
- Preparation of Methyl Benzo
- Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil.
- Synthesis and Characterization of Telmisartan-Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. NIH.
- Design, synthesis, and incorporation of a beta-turn mimetic in angiotensin II forming novel pseudopeptides with affinity for AT1 and
- Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a.
- Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PMC - PubMed Central.
- Angiotensin II receptor blockers. PMC - PubMed Central.
- Rapid and Scalable Synthesis of Oxazoles Directly
- Angiotensin II Receptor Blockers: Review of the Binding Characteristics. PubMed.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
-
Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][1][3]diazepin-5-ones. ACS Publications.
- 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester | CAS 152628-01-8. Veeprho.
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Protocol for the preparation of "Methyl 4-butyramido-3-methylbenzoate"
An Application Note for Researchers and Drug Development Professionals
Protocol for the Preparation of Methyl 4-butyramido-3-methylbenzoate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this compound. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the angiotensin II receptor antagonist, Telmisartan.[1][2][3][4] The described methodology is founded on the nucleophilic acyl substitution between Methyl 4-amino-3-methylbenzoate and butyryl chloride. This guide explains the causality behind critical experimental choices, provides a self-validating system for protocol integrity, and is grounded in authoritative references to ensure procedural accuracy and safety.
Introduction and Scientific Context
This compound (CAS No. 301533-59-5) serves as a crucial building block in multi-step organic syntheses within the pharmaceutical industry.[1][3] Its structure, featuring an amide linkage and a methyl benzoate moiety, makes it an ideal precursor for constructing more complex molecular architectures. The most prevalent synthetic route involves the acylation of the primary amine of Methyl 4-amino-3-methylbenzoate.[5][6] This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of an acyl halide, in this case, butyryl chloride.
The efficiency of this transformation is highly dependent on controlling reaction conditions to prevent side reactions and ensure high yields of the desired product. Key considerations, such as temperature control, the choice of solvent, and the use of an acid scavenger, are critical for success. This protocol has been designed to be robust, reproducible, and scalable for research and development applications.
Reaction Scheme and Mechanism
The synthesis proceeds via the N-acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride. A tertiary amine base, such as triethylamine or pyridine, is employed to neutralize the hydrochloric acid (HCl) byproduct, which prevents the protonation of the starting amine and allows the reaction to proceed to completion.
Overall Reaction: Methyl 4-amino-3-methylbenzoate + Butyryl Chloride → this compound + HCl
Caption: Overall reaction for the synthesis of the target compound.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Methyl 4-amino-3-methylbenzoate | 18595-14-7 | C₉H₁₁NO₂ | 165.19 | Starting material, skin/eye irritant.[7][8][9] |
| Butyryl chloride | 141-75-3 | C₄H₇ClO | 106.55 | Acylating agent, corrosive, flammable liquid. |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Base (HCl scavenger), flammable, corrosive. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent, volatile, suspected carcinogen. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Used for aqueous wash (neutralization). |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Recrystallization/Extraction solvent, flammable. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization solvent, flammable, neurotoxin. |
Equipment
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol outlines a self-validating workflow for synthesizing and purifying the target compound.
Caption: Step-by-step experimental workflow for synthesis and purification.
Step 1: Reaction Setup
-
In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Methyl 4-amino-3-methylbenzoate (8.26 g, 50.0 mmol).
-
Add 100 mL of dichloromethane (DCM) and stir until the solid is fully dissolved.
-
Add triethylamine (TEA) (7.0 mL, 5.06 g, 50.0 mmol) to the solution. Causality: TEA acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic starting amine.
Step 2: Acylation
-
Cool the reaction flask in an ice-water bath to 0-5 °C.
-
Add butyryl chloride (5.2 mL, 5.33 g, 50.0 mmol) to the dropping funnel.
-
Add the butyryl chloride dropwise to the stirred solution over approximately 20 minutes. Maintain the internal temperature below 10 °C. Causality: Slow, cooled addition is crucial to control the exothermic nature of the acylation, minimizing the formation of potential side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
Step 3: Work-up and Isolation
-
Pour the reaction mixture into a 500 mL separatory funnel.
-
Add 100 mL of deionized water and shake. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Causality: This wash neutralizes and removes any excess acid.
-
100 mL of saturated aqueous sodium chloride (brine). Causality: The brine wash helps to remove residual water from the organic layer and aids in phase separation.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 4: Purification
-
Transfer the crude solid to a beaker.
-
Add the minimum amount of hot ethyl acetate required to dissolve the solid completely.[10]
-
Slowly add hexane until the solution becomes slightly cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization. Causality: Recrystallization purifies the compound by leveraging the solubility difference between the product and impurities. The product is soluble in the hot solvent but precipitates out upon cooling, while impurities remain in the solution.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane and allow them to air dry. The expected yield is typically in the range of 85-95%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 (d, 1H), 7.7 (s, 1H), 7.5 (d, 1H), 3.9 (s, 3H, -OCH₃), 2.4 (t, 2H, -COCH₂-), 2.3 (s, 3H, Ar-CH₃), 1.8 (sextet, 2H, -CH₂CH₂CH₃), 1.0 (t, 3H, -CH₃). (Note: Predicted shifts)[11][12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~171.0 (C=O, amide), 166.5 (C=O, ester), 138.0, 135.0, 130.0, 128.0, 125.0, 123.0 (aromatic carbons), 52.0 (-OCH₃), 39.0 (-COCH₂-), 20.0 (Ar-CH₃), 19.0 (-CH₂CH₂CH₃), 13.5 (-CH₃). (Note: Predicted shifts)[11][12] |
| Mass Spectrometry (ESI+) | m/z = 236.13 [M+H]⁺ (Calculated for C₁₃H₁₈NO₃⁺: 236.1281)[13] |
| Melting Point | Literature values should be consulted; typically a sharp melting range indicates high purity. |
Safety and Handling
All procedures must be conducted within a certified chemical fume hood while wearing appropriate PPE.
-
Butyryl Chloride: Highly corrosive, flammable, and reacts violently with water and alcohols. It is a lachrymator. Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Corrosive and flammable with a strong odor. Can cause severe eye and skin irritation.
-
Methyl 4-amino-3-methylbenzoate: May cause skin, eye, and respiratory irritation.[8]
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.[14]
References
-
ResearchGate (2015). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Available at: [Link]
- Google Patents (2011). WO2012028925A2 - An improved process for the preparation of telmisartan.
-
PMC (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Available at: [Link]
-
LookChem (2024). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Available at: [Link]
- Google Patents (2001). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate.
-
PubChem (2024). Methyl 4-amino-3-methylbenzoate. Available at: [Link]
-
Organic Syntheses (2024). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]
-
The Royal Society of Chemistry (2015). Supplementary Information. Available at: [Link]
-
IndiaMART (2024). This compound (Telmisartan intermediate). Available at: [Link]
-
University of Wisconsin (2024). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]
-
ResearchGate (2018). Amide Bond Formation Using an Air-Stable Source of AlMe3. Available at: [Link]
- Google Patents (2007). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
YouTube (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]
-
Axios Research (2024). This compound. Available at: [Link]
-
Veeprho (2024). 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester. Available at: [Link]
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- 14. fishersci.com [fishersci.com]
Analytical methods for "Methyl 4-butyramido-3-methylbenzoate" characterization
This document provides a comprehensive guide to the analytical methods for the characterization of Methyl 4-butyramido-3-methylbenzoate. Given the limited availability of specific literature for this exact compound, this guide is built upon established principles for analogous structures, including substituted methyl benzoates and N-acylated anilines.
Introduction
This compound is a complex organic molecule featuring a 1,3,4-trisubstituted benzene ring, a methyl ester, and a secondary amide functional group. Accurate characterization is crucial for its use in research, drug development, and quality control. This application note details a multi-technique approach for unambiguous structure elucidation and purity assessment.
Molecular Structure:
-
Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol
-
Key Functional Groups: Methyl Ester, Secondary Amide, Aromatic Ring
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for this type of molecule.
Rationale for Method Selection
The presence of both moderately polar (amide, ester) and non-polar (aromatic ring, alkyl chains) moieties makes reverse-phase HPLC an ideal choice. Amide-functionalized stationary phases can offer reduced chemical reactivity and improved reproducibility for amide-containing analytes[1]. A C18 column is also a robust and common starting point for method development for aromatic amines and amides[2][3].
Experimental Protocol
A validated HPLC method can be developed for the separation and quantification of the target compound[2].
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid for improved peak shape). For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Expected Results
A successful separation will yield a single, sharp peak for the pure compound. The retention time will be dependent on the exact gradient conditions but is expected to be in the mid-to-late elution range due to the compound's overall hydrophobicity. Method validation should demonstrate good linearity, with correlation coefficients typically greater than 0.99[5][6].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required for a complete assignment.
¹H NMR Spectroscopy
-
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is critical for confirming the substitution pattern on the aromatic ring and the structure of the alkyl chains.
-
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
-
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Ar-H (ortho to ester) |
| ~ 7.8 | dd | 1H | Ar-H (ortho to amide) |
| ~ 7.5 | d | 1H | Ar-H (meta to both) |
| ~ 7.3 (broad) | s | 1H | N-H |
| ~ 3.9 | s | 3H | -OCH₃ (Ester) |
| ~ 2.4 | t | 2H | -CO-CH₂- (Butyramido) |
| ~ 2.3 | s | 3H | Ar-CH₃ |
| ~ 1.7 | sextet | 2H | -CH₂-CH₂-CH₃ (Butyramido) |
| ~ 1.0 | t | 3H | -CH₃ (Butyramido) |
-
Interpretation: The aromatic region will show a characteristic splitting pattern for a 1,3,4-trisubstituted ring[7]. The presence of three distinct aromatic signals confirms this pattern. The chemical shifts of the alkyl groups and the amide proton are indicative of their respective functional groups[8][9]. Ortho and meta couplings in aromatic systems are typically in the range of 7-10 Hz and 2-3 Hz, respectively[10].
¹³C NMR Spectroscopy
-
Rationale: ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).
-
Protocol: Use the same sample prepared for ¹H NMR. A longer acquisition time is typically required.
-
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171 | C=O (Amide) |
| ~ 167 | C=O (Ester) |
| ~ 140 | Ar-C (quaternary, C-NH) |
| ~ 138 | Ar-C (quaternary, C-CH₃) |
| ~ 131 | Ar-CH |
| ~ 130 | Ar-C (quaternary, C-COOCH₃) |
| ~ 125 | Ar-CH |
| ~ 120 | Ar-CH |
| ~ 52 | -OCH₃ (Ester) |
| ~ 39 | -CO-CH₂- (Butyramido) |
| ~ 20 | Ar-CH₃ |
| ~ 19 | -CH₂-CH₂-CH₃ (Butyramido) |
| ~ 14 | -CH₃ (Butyramido) |
-
Interpretation: The chemical shifts are predicted based on known values for substituted methyl benzoates and aromatic amides[11][12][13][14]. The presence of two distinct carbonyl signals confirms the ester and amide groups. The number of aromatic signals will confirm the substitution pattern.
Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound and structural information through analysis of its fragmentation patterns[15][16].
-
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).
-
-
Expected Results:
-
Molecular Ion: A prominent peak at m/z = 236.13 [M+H]⁺ in positive ion mode.
-
Key Fragments: Fragmentation is the dissociation of energetically unstable molecular ions[17]. Common fragmentation pathways for this molecule would include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Protocol:
-
Acquire a spectrum of the solid sample using an ATR-FTIR spectrometer.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H stretch | Secondary Amide |
| ~ 2960-2850 | C-H stretch (aliphatic) | Alkyl groups |
| ~ 1720 | C=O stretch | Ester |
| ~ 1670 | C=O stretch (Amide I) | Secondary Amide |
| ~ 1530 | N-H bend (Amide II) | Secondary Amide |
| ~ 1280, 1120 | C-O stretch | Ester |
-
Interpretation: The presence of a single N-H stretching peak around 3300 cm⁻¹ is characteristic of a secondary amide[19][20][21]. The Amide I (C=O stretch) and Amide II (N-H bend) bands are also key identifiers for the amide linkage[19][22]. The strong ester carbonyl stretch will be observed at a higher wavenumber than the amide carbonyl due to resonance effects in the amide.
Elemental Analysis
-
Rationale: Elemental analysis provides the percentage composition of C, H, and N in the pure compound, offering ultimate confirmation of the molecular formula[23][24][25].
-
Protocol:
-
A small, accurately weighed amount of the dry, pure sample is subjected to combustion analysis.
-
-
Expected Results:
-
Calculated for C₁₃H₁₇NO₃: C, 66.36%; H, 7.28%; N, 5.95%.
-
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the calculated values.
-
Summary Workflow
The following diagram illustrates the logical workflow for the complete characterization of this compound.
Caption: Workflow for compound characterization.
Conclusion
The combination of chromatography for purity assessment and multiple spectroscopic techniques (NMR, MS, FTIR) for structural elucidation provides a robust and reliable methodology for the complete characterization of this compound. Elemental analysis serves as a final confirmation of the compound's elemental composition and molecular formula. This comprehensive approach ensures the identity, purity, and quality of the material for its intended scientific applications.
References
-
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Request PDF. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
Ouyang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1742. [Link]
-
Cárdenes, L., et al. (2006). Experimental Design Optimization of Solid-Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 29(1), 1-14. [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Spectroscopy Solutions. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The complete FTIR averaged spectra of Amide I and Amide II and ester... Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 4-methylbenzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5136. [Link]
-
Reddit. (2021). NMR for a tri-substituted benzene. r/OrganicChemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
FAO. (1998). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o821. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 4-butyramido-3-methylbenzoate
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The method employs a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical solution for quality control and purity assessment in research and manufacturing environments. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its accuracy, precision, and fitness for purpose.[4]
Introduction and Chromatographic Rationale
This compound (CAS No. 301533-59-5) is a chemical intermediate whose purity is critical for the quality and yield of subsequent synthesis steps.[1] Its molecular structure, featuring a substituted benzene ring, an amide linkage, and a methyl ester group, makes it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).
Analyte Properties:
Rationale for Method Selection:
-
Reversed-Phase Chromatography: The analyte possesses both hydrophobic (aromatic ring, alkyl chains) and moderately polar (amide, ester) functionalities. This amphiphilic nature makes it well-suited for retention and separation on a nonpolar stationary phase, such as octadecylsilane (C18), with a polar mobile phase. C18 columns are widely used for their versatility and robust performance in analyzing pharmaceutical compounds.[5]
-
UV Detection: The presence of the aromatic benzene ring results in strong ultraviolet (UV) absorbance. This allows for sensitive and specific detection using a standard photodiode array (PDA) or UV-Vis detector, a common and cost-effective setup in most analytical laboratories. The expected maximum absorbance (λmax) for such a chromophore is typically in the range of 230-280 nm.
-
Mobile Phase Composition: A mobile phase consisting of a mixture of an aqueous component (water) and a water-miscible organic solvent (acetonitrile or methanol) is standard for RP-HPLC.[6] Acetonitrile is often preferred for its lower viscosity and superior UV transparency. The ratio of organic to aqueous phase is optimized to achieve an appropriate retention time, ensuring resolution from potential impurities without unnecessarily long run times.
Optimized HPLC Method Parameters
The following parameters were optimized to achieve a sharp, symmetrical peak with a suitable retention time for this compound.
| Parameter | Recommended Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary HPLC system with a UV/PDA detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent resolution and efficiency for this type of analyte. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | This ratio provides optimal retention (k' between 2 and 10) and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm | Offers high sensitivity for the aromatic chromophore of the analyte. A full scan (200-400 nm) is recommended during method development to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from column overload. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any closely related impurities. |
Experimental Protocols
Protocol 3.1: Reagent and Solution Preparation
-
Mobile Phase (Acetonitrile:Water, 60:40 v/v):
-
Measure 600 mL of HPLC-grade acetonitrile into a 1000 mL graduated cylinder.
-
Add 400 mL of HPLC-grade water.
-
Transfer the mixture to a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.
-
-
Diluent:
-
Use the mobile phase (Acetonitrile:Water, 60:40 v/v) as the diluent to ensure peak shape integrity and avoid solvent mismatch effects.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes, or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This concentration is suitable for assay determination.
-
Protocol 3.2: Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample (e.g., a batch of the intermediate) into a 25 mL volumetric flask.
-
Record the exact weight.
-
Prepare the sample solution following the same procedure as the Standard Stock Solution (Protocol 3.1, step 3).
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent to achieve a target concentration of 100 µg/mL.
Protocol 3.3: Chromatographic Analysis Workflow
The following diagram illustrates the analytical workflow from sample preparation to final result calculation.
Sources
"Methyl 4-butyramido-3-methylbenzoate" reaction conditions and catalysts
An In-depth Technical Guide to the Synthesis of Methyl 4-butyramido-3-methylbenzoate: Reaction Conditions, Catalysis, and Protocols
Introduction
This compound is a key chemical intermediate, notably utilized in the synthesis of various pharmaceutical compounds. Its structure, featuring an amide linkage on a substituted benzoate ring, makes it a valuable building block in medicinal chemistry and drug development. A prominent application is its role as a precursor in the synthesis of Telmisartan, an angiotensin II receptor blocker used for the treatment of hypertension.[1]
This guide provides a comprehensive overview of the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, explore the roles of reagents and catalysts, present detailed experimental protocols, and offer insights grounded in established chemical principles.
Synthetic Strategy: Amide Bond Formation via Acylation
The most direct and widely employed method for synthesizing this compound is through the formation of an amide bond. This is achieved by the N-acylation of Methyl 4-amino-3-methylbenzoate with an appropriate acylating agent, typically butyryl chloride.[2] This reaction falls under the category of nucleophilic acyl substitution, a fundamental and robust transformation in organic synthesis.
The overall reaction is depicted below:
The reaction of acid halides like acyl chlorides with amines is often exothermic and vigorous.[] Therefore, careful control of the reaction conditions, such as temperature and the rate of addition, is crucial for achieving a high yield and purity of the desired product.
Reaction Mechanism and the Role of Catalysis
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The amine group of Methyl 4-amino-3-methylbenzoate acts as the nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[4]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen atom reform the carbonyl double bond.
-
Expulsion of the Leaving Group: Simultaneously, the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and the conjugate acid of the base.
This final deprotonation step is critical. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to scavenge the HCl produced. Both organic bases (e.g., triethylamine, pyridine) and inorganic bases (e.g., sodium carbonate, potassium carbonate) can be effectively used.[] In this context, the base is not a true catalyst but a stoichiometric reagent necessary to drive the reaction to completion.
For sterically hindered or less reactive amines, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) may be added to accelerate the reaction.[] However, for the synthesis of this compound, such a catalyst is typically not required due to the sufficient reactivity of the primary aromatic amine.
Preparation of Starting Material
The primary precursor, Methyl 4-amino-3-methylbenzoate, is readily synthesized from its nitro analogue, Methyl 3-methyl-4-nitrobenzoate. The most common method is the catalytic hydrogenation of the nitro group to an amine.
Protocol 1: Synthesis of Methyl 4-amino-3-methylbenzoate [5]
-
Dissolve Methyl 3-methyl-4-nitrobenzoate (1.0 eq) in methanol.
-
Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen (H₂) atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Stir the reaction vigorously overnight or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield Methyl 4-amino-3-methylbenzoate, which can often be used in the next step without further purification.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the acylation reaction.
Materials:
-
Methyl 4-amino-3-methylbenzoate
-
Butyryl chloride
-
Pyridine or Triethylamine (as a base and solvent)
-
Dichloromethane (DCM) or Chloroform (as solvent)[2]
-
Hydrochloric acid (1M aqueous solution)
-
Saturated sodium bicarbonate (aqueous solution)
-
Saturated sodium chloride (brine, aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine (1.2 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve butyryl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.[]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess pyridine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Water
-
Saturated brine solution
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure this compound as a solid.
Quantitative Data Summary
The following table provides a representative summary of the reaction parameters for a laboratory-scale synthesis.
| Parameter | Value/Condition | Notes |
| Stoichiometry | ||
| Methyl 4-amino-3-methylbenzoate | 1.0 equivalent | Limiting reagent. |
| Butyryl chloride | 1.05 - 1.2 equivalents | A slight excess ensures complete conversion. |
| Pyridine or Triethylamine | 1.2 - 1.5 equivalents | Acts as a base to neutralize the HCl byproduct. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or Chloroform | Must be dry to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C (addition), then room temp. | Controls the exothermic reaction during addition.[] |
| Reaction Time | 2-6 hours post-addition | Monitorable by TLC. |
| Yield | ||
| Expected Yield | 85-95% | Yields are typically high for this type of acylation.[2] |
Experimental Workflow Visualization
Safety Precautions
-
Acyl Chlorides: Butyryl chloride is corrosive, lachrymatory, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane and chloroform are volatile and harmful. Avoid inhalation and skin contact. All operations should be performed in a fume hood.
-
Bases: Pyridine and triethylamine are flammable, toxic, and have strong odors. Handle with care in a fume hood.
-
Exothermic Reaction: The acylation reaction is exothermic. Proper cooling and slow, controlled addition of the acyl chloride are essential to prevent the reaction from becoming uncontrollable.
Conclusion
The synthesis of this compound via the acylation of Methyl 4-amino-3-methylbenzoate is a robust, high-yielding, and reliable method. A thorough understanding of the nucleophilic acyl substitution mechanism and the critical role of a base in neutralizing the HCl byproduct is key to success. By carefully controlling the reaction conditions, particularly temperature, and employing standard work-up and purification techniques, this important pharmaceutical intermediate can be prepared in high purity. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform and optimize this synthesis for their specific applications.
References
-
National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. Retrieved from [Link]
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CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
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The Strategic Utility of Methyl 4-butyramido-3-methylbenzoate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-butyramido-3-methylbenzoate, and more specifically its nitro-activated precursor, Methyl 4-butyramido-3-methyl-5-nitrobenzoate, represents a highly versatile and strategic starting material in the synthesis of medicinally important heterocyclic compounds. While its most prominent role is as a key intermediate in the production of the antihypertensive drug Telmisartan[1][2][3], its inherent structural features—a substituted N-acylanthranilate scaffold—make it an ideal precursor for the construction of diverse heterocyclic cores, including benzimidazoles and quinazolinones. This guide provides an in-depth exploration of its synthetic potential, detailing the underlying chemical principles and offering robust, field-proven protocols for its application in heterocyclic chemistry.
Introduction: Unlocking the Potential of a Key Intermediate
Methyl 4-butyramido-3-methyl-5-nitrobenzoate is a carefully designed molecule that serves as a pivotal building block in multi-step syntheses.[4] The strategic placement of its functional groups—an N-acylamino group, a methyl ester, a methyl substituent, and a nitro group on an aromatic ring—provides a rich platform for a variety of chemical transformations.
The true synthetic versatility of this compound is unlocked following the reduction of the nitro group. This transformation generates a crucial ortho-amino-N-acylanilide moiety, a classic precursor for a range of annulation and cyclization reactions to form fused heterocyclic systems. This guide will focus on two primary applications: the synthesis of substituted benzimidazoles and the construction of quinazolinone scaffolds.
Physicochemical Properties of the Key Precursor
A thorough understanding of the starting material's properties is critical for successful and reproducible synthetic outcomes.
| Property | Value | Reference |
| Chemical Name | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | [5][6] |
| CAS Number | 152628-01-8 | [3][6] |
| Molecular Formula | C₁₃H₁₆N₂O₅ | [5] |
| Molecular Weight | 280.28 g/mol | [5] |
| Appearance | White to off-white powder/solid | [6][7] |
| Solubility | Soluble in chloroform (slightly), methanol (slightly) | [8] |
| Storage | 2-8°C | [3] |
Synthetic Application I: Synthesis of 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic Acid
The synthesis of benzimidazoles from Methyl 4-butyramido-3-methyl-5-nitrobenzoate is a cornerstone of the Telmisartan manufacturing process.[1][9] The reaction proceeds via a reductive cyclization pathway. The nitro group is first reduced to an amine, creating an ortho-diamino-like precursor. Subsequent in-situ hydrolysis and cyclization, driven by the butyramide group, yields the desired benzimidazole core.
Mechanistic Rationale
The core transformation relies on the initial reduction of the nitro group to an amine, creating a 1,2-phenylenediamine derivative. This intermediate possesses the necessary nucleophilic amino groups positioned for cyclization with the adjacent butyramide functionality. Under acidic or basic conditions, the amide carbonyl is activated, and intramolecular nucleophilic attack by the newly formed amino group, followed by dehydration, forges the imidazole ring.
Caption: Workflow for Benzimidazole Synthesis.
Detailed Protocol: Reductive Cyclization
This protocol is adapted from established industrial processes for Telmisartan synthesis.[1][9]
Materials:
-
Methyl 4-butyramido-3-methyl-5-nitrobenzoate
-
Palladium on Carbon (10 wt. % Pd, 50% water wet)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
Reduction:
-
In a suitable hydrogenation reactor, suspend Methyl 4-butyramido-3-methyl-5-nitrobenzoate (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (approx. 0.05 eq by weight of dry catalyst).
-
Pressurize the reactor with hydrogen gas (H₂) to 3-5 bar.
-
Heat the mixture to 50-60°C and stir vigorously until hydrogen uptake ceases (typically 4-6 hours), indicating the complete reduction of the nitro group.
-
Cool the reaction mixture, vent the hydrogen pressure, and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. The filtrate contains Methyl 3-amino-4-butyramido-5-methylbenzoate.
-
-
Hydrolysis and Cyclization:
-
To the methanolic solution of the intermediate, add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux (approx. 65-75°C) for 4-8 hours to facilitate both the hydrolysis of the methyl ester and the intramolecular cyclization.
-
Monitor the reaction by TLC or HPLC for the disappearance of the intermediate.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid or acetic acid to a pH of approximately 5.0-5.5.
-
The product, 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, will precipitate out of the solution.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Expected Yield: 80-90%
Synthetic Application II: Synthesis of Substituted Quinazolin-4(3H)-ones
The ortho-amino N-acyl functionality, generated after the reduction of Methyl 4-butyramido-3-methyl-5-nitrobenzoate, is also an excellent precursor for the synthesis of quinazolin-4(3H)-ones. These heterocycles are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[10] The synthesis can be achieved through a dehydrative cyclization, often promoted by thermal or acid-catalyzed conditions.
Mechanistic Rationale
Following the selective reduction of the nitro group to yield Methyl 3-amino-4-butyramido-5-methylbenzoate, the molecule contains both a nucleophilic amine and an electrophilic ester carbonyl in a 1,2-relationship. While direct cyclization is possible, a more common and efficient strategy involves first converting the ester to a more reactive intermediate or reacting the corresponding anthranilic acid derivative. A classic method involves heating the N-acylanthranilic acid with a dehydrating agent like acetic anhydride, which first forms a benzoxazinone intermediate. This intermediate is then readily converted to the quinazolinone upon reaction with an amine source (e.g., ammonia or a primary amine).[11]
Caption: Synthetic pathways to Quinazolinones.
Detailed Protocol: Two-Step Synthesis via Benzoxazinone
This protocol outlines a reliable two-step procedure for converting the reduced intermediate into a quinazolinone scaffold.
Materials:
-
Methyl 3-amino-4-butyramido-5-methylbenzoate (from Protocol 3.2, Step 1)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Ammonium Acetate or a primary amine
-
Ethanol
Procedure:
-
Saponification to N-Acylanthranilic Acid:
-
Take the crude methanolic solution of Methyl 3-amino-4-butyramido-5-methylbenzoate.
-
Add an aqueous solution of NaOH (1.2 eq) and stir at 50°C for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the mixture and acidify with HCl to a pH of ~4-5 to precipitate the 3-amino-4-butyramido-5-methylbenzoic acid.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
Cyclization to Quinazolinone:
-
Suspend the dried N-acylanthranilic acid (1.0 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux for 1-2 hours. This step forms the benzoxazinone intermediate.
-
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
To the crude benzoxazinone residue, add ethanol followed by an excess of ammonium acetate (for an unsubstituted N3 position) or a desired primary amine (for a 3-substituted quinazolinone) (3.0-5.0 eq).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
The quinazolinone product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
-
Expected Yield: 65-80% over two steps.
Conclusion and Future Perspectives
Methyl 4-butyramido-3-methyl-5-nitrobenzoate is far more than a single-purpose intermediate. Its structure is pre-organized for facile entry into complex heterocyclic systems of high value to the pharmaceutical and agrochemical industries. The protocols detailed herein for the synthesis of benzimidazoles and quinazolinones provide a robust foundation for researchers. By leveraging the latent reactivity of the ortho-amino-N-acylanilide system generated post-reduction, further exploration into other heterocyclic frameworks, such as benzodiazepines or benzoxazinones, is not only possible but highly encouraged. The strategic value of this starting material lies in its ability to serve as a common precursor to a diverse library of compounds, making it a powerful tool in modern drug discovery and development.
References
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Al-Obaydi, J. M., & Al-Rawi, A. A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 11(4), 597-605. ([Link])
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Heravi, M. M., Malakooti, R., & Vahdati, S. (2012). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid, aniline and orthoester (or formic acid) in presence of HPA as catalyst. Journal of the Serbian Chemical Society, 77(1), 1-8. ([Link])
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Krasavin, M., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3559. ([Link])
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Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 87(1), 1-12. ([Link])
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Patil, P. S., et al. (2022). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 2(1), 1-7. ([Link])
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Abdel-Monem, M. I. (2011). ChemInform Abstract: Synthesis of Benzimidazoles by Phosphine-Mediated Reductive Cyclization of ortho-Nitro-anilides. ChemInform, 42(31). ([Link])
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Al-dujaili, A. H., & Al-azzawi, S. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceutical and Biosciences Journal, 11(1), 1-15. ([Link])
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Magolan, J., et al. (2012). Synthesis of benzimidazoles from ortho-nitroanilines by tandem transfer hydrogenation/condensation/dehydrogenation catalyzed by Pd/C. Organic & Biomolecular Chemistry, 10(37), 7468-7471. ([Link])
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Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Rasayan Journal of Chemistry, 1(3), 461-466. ([Link])
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Laha, J. K., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(17), 9414-9440. ([Link])
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. ([Link])
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Catalysts, 12(10), 1185. ([Link])
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Wang, Y., et al. (2020). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. The Journal of Organic Chemistry, 85(2), 998-1007. ([Link])
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Surry, D. S., & Buchwald, S. L. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Journal of the American Chemical Society, 132(40), 14048-14051. ([Link])
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Surry, D. S., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Journal of the American Chemical Society, 132(40), 14048-14051. ([Link])
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Driver, T. G. (2010). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Organic and Biomolecular Chemistry, 8(15), 3445-3455. ([Link])
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Gallo, R. D., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 65. ([Link])
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Nanalysis Corp. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. ([Link])
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Yesil, Y., et al. (2008). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o742. ([Link])
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Strategic Derivatization of Methyl 4-butyramido-3-methylbenzoate: A Guide for Advanced Synthesis and Drug Discovery
An Application Guide by a Senior Scientist
Abstract
Methyl 4-butyramido-3-methylbenzoate is a key substituted aniline derivative, notable as a synthetic intermediate in the production of pharmaceutically active compounds like Telmisartan.[1][2] Its molecular architecture presents three distinct, chemically addressable regions: the methyl ester, the butyramido moiety, and the aromatic ring. This guide provides a comprehensive overview of strategic derivatization pathways for this scaffold. We will explore detailed protocols for reactions at each functional group, discuss the chemical rationale behind methodological choices, and illustrate how these transformations can be leveraged to generate diverse molecular libraries for structure-activity relationship (SAR) studies. The protocols herein are designed for researchers in synthetic chemistry and drug development, emphasizing robust, reproducible methods and modern catalytic advancements.
Introduction: The Strategic Value of a Core Scaffold
In medicinal chemistry, the systematic modification of a core molecular structure is fundamental to optimizing biological activity, selectivity, and pharmacokinetic properties. Substituted benzamides are a privileged scaffold, forming the basis of numerous therapeutic agents with applications as anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5][6] this compound serves as an excellent starting point for such explorations. Its derivatization allows for the fine-tuning of steric and electronic properties, which can profoundly influence interactions with biological targets.
This document outlines validated protocols for three primary avenues of derivatization:
-
Modification of the Methyl Ester: Hydrolysis, direct amidation, and reduction to access carboxylic acids, novel amides, and benzyl alcohols.
-
Transformation of the Amide Group: Reduction to the corresponding secondary amine to introduce basicity and a new point for alkylation.
-
Functionalization of the Aromatic Ring: Regioselective electrophilic aromatic substitution and subsequent cross-coupling reactions to install a variety of substituents.
Below is a high-level overview of the primary derivatization pathways from the parent compound.
Caption: Primary derivatization pathways for this compound.
Reactions at the Methyl Ester Functional Group
The methyl ester is a versatile handle for introducing significant structural diversity. It can be readily converted into a carboxylic acid, a wide array of amides, or a primary alcohol.
Ester Hydrolysis to Carboxylic Acid
Converting the ester to a carboxylic acid provides a crucial intermediate for generating extensive amide libraries via coupling with various amines. Base-catalyzed hydrolysis, or saponification, is typically faster and more efficient than acid-catalyzed methods for methyl benzoates.[7]
Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using a strong acid (e.g., 2M HCl). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.[8]
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-butyramido-3-methylbenzoic acid.
Causality and Insights: The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[9] The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. Acidification in the final step is essential to obtain the neutral carboxylic acid product.[8]
Direct Catalytic Amidation
While traditional aminolysis of simple methyl esters is often sluggish, modern transition-metal catalysis enables the direct and efficient synthesis of amides from methyl esters, producing only a volatile alcohol as a byproduct.[10][11] Nickel-catalyzed methods have proven particularly effective for this transformation.[12][13][14]
Protocol: Nickel-Catalyzed Direct Amidation
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a nickel catalyst such as Ni(cod)₂ (10 mol%), and an N-heterocyclic carbene (NHC) ligand like IPr (20 mol%).[14]
-
Solvent: Add anhydrous toluene as the solvent.
-
Heating: Heat the reaction mixture to 140°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired amide product.
Causality and Insights: This reaction is proposed to proceed via a cross-coupling mechanism where the Ni(0) catalyst oxidatively adds into the ester C(acyl)-O bond.[13] This activation strategy bypasses the need for stoichiometric activating agents commonly used in traditional amide bond synthesis, offering a more atom-economical and chemoselective route.[12]
Ester Reduction to a Benzyl Alcohol
Reduction of the ester provides a primary benzyl alcohol, a functional group that can be further modified through etherification, oxidation to an aldehyde, or used as a nucleophile. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.
Protocol: LiAlH₄ Reduction
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of LiAlH₄ in THF (1.5-2.0 eq) dropwise. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quenching (Fieser workup):
-
Cool the reaction back to 0°C.
-
Slowly and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure and purify the resulting crude alcohol by column chromatography or recrystallization.
Causality and Insights: LiAlH₄ is a potent source of hydride (H⁻) ions. It will reduce both the ester and the amide carbonyl groups. For selective reduction of the ester in the presence of the amide, milder reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures or various aminoborohydrides might be employed, though optimization would be required.[15]
Reactions on the Aromatic Ring
The aromatic ring's substitution pattern makes it amenable to regioselective functionalization, primarily through electrophilic aromatic substitution (EAS).
Analysis of Directing Effects
The regiochemical outcome of EAS reactions is dictated by the existing substituents:
-
Butyramido (-NHCOR): A strongly activating, ortho, para-directing group due to the resonance donation of the nitrogen lone pair.[16]
-
Methyl (-CH₃): A weakly activating, ortho, para-directing group.[16]
-
Methyl Ester (-COOCH₃): A deactivating, meta-directing group.[17][18]
The powerful activating and directing effect of the butyramido group dominates. The position para to the amide is occupied by the methyl ester. One ortho position is blocked by the methyl group. Therefore, electrophilic substitution is strongly directed to the C5 position, which is ortho to the amide and meta to the ester.
Nitration at the C5 Position
Introducing a nitro group provides a versatile handle for further chemistry, most notably its reduction to an amine, which can then be diazotized or used in further coupling reactions.
Protocol: Electrophilic Nitration
-
Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to chilled (0°C) concentrated sulfuric acid (H₂SO₄).
-
Substrate Addition: Dissolve this compound (1.0 eq) in concentrated H₂SO₄ at 0°C.
-
Reaction: Slowly add the cold nitrating mixture to the substrate solution, maintaining the temperature between -5°C and 5°C.[19] Stir for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product, Methyl 4-butyramido-3-methyl-5-nitrobenzoate, will precipitate as a solid.[20]
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol or methanol can be performed for further purification.
Causality and Insights: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[21] The electron-rich aromatic ring attacks this electrophile, forming a resonance-stabilized cationic intermediate (sigma complex), which then loses a proton to restore aromaticity.[18] The conditions described are optimized for high yield and selectivity for the C5-nitro product.[19]
Halogenation for Cross-Coupling Applications
Introducing a halogen (e.g., Br, I) at the C5 position creates a substrate suitable for powerful carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions.
Protocol: Electrophilic Bromination
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq). For less activated substrates, a catalyst like iron(III) bromide (FeBr₃) might be required, but the strong activation by the amide group may render it unnecessary.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution to remove any excess bromine. Extract the product into an organic solvent, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Advanced Derivatization via Cross-Coupling
An installed aryl halide is not an endpoint but a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions.
Caption: Cross-coupling reactions using a halogenated intermediate.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction is a robust method for coupling aryl halides with boronic acids or esters to form biaryl structures.[22][23]
Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, combine the 5-halo-derivatized substrate (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., P(t-Bu)₃ or SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[24]
-
Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) and then heat to 80-100°C until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a premier method for coupling aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles.[25][26][27]
Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 5-halo-derivatized substrate (1.0 eq), the desired amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 eq).[28]
-
Solvent: Add an anhydrous ethereal or aromatic solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat to 80-110°C for 12-24 hours.
-
Workup: Cool the mixture, dilute with an organic solvent, and filter through Celite® to remove palladium black and salts. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Summary of Key Transformations and Conditions
| Reaction Type | Key Reagents | Solvent | Temp. | Product Functional Group |
| Ester Hydrolysis | NaOH (aq) | Methanol / H₂O | Reflux | Carboxylic Acid |
| Direct Amidation | R₂NH, Ni(cod)₂, NHC Ligand | Toluene | 140°C | Amide |
| Ester Reduction | LiAlH₄ | Anhydrous THF | 0°C to RT | Primary Alcohol |
| Amide Reduction | LiAlH₄ | Anhydrous THF | 0°C to Reflux | Secondary Amine |
| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | 0°C | Nitro Aromatic |
| Bromination | NBS | Acetic Acid | RT | Bromo Aromatic |
| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Toluene / H₂O | 80-100°C | Biaryl |
| Buchwald-Hartwig | R₂NH, Pd Catalyst, Base | Toluene | 80-110°C | Aryl Amine |
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Nickel-Catalyzed Amide Bond Formation from Methyl Esters - PubMed. Available at: [Link]
-
Can methyl benzoate be hydrolyzed? - Quora. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH. Available at: [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds | ACS Catalysis - ACS Publications. Available at: [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. Available at: [Link]
-
Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - NIH. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Methyl benzoate - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. - ResearchGate. Available at: [Link]
-
Formation of Amides From Esters - Master Organic Chemistry. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]
- US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents.
-
Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate - ResearchGate. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]
-
COMMUNICATION Controlled Reduction of Carboxamides to Alcohols or Amines by Zinc Hydrides - DR-NTU. Available at: [Link]
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Directed ortho metalation - Wikipedia. Available at: [Link]
-
Amine synthesis by amide reduction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed. Available at: [Link]
-
Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. - Semantic Scholar. Available at: [Link]
-
Electrophilic Aromatic Substitution. Available at: [Link]
-
Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]
- WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents.
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
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Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate - LookChem. Available at: [Link]
-
EArS of aromatic amines - University of Calgary. Available at: [Link]
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
Directed ortho metalation - Grokipedia. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
-
Electrophilic Aromatic Substitution Mechanism & Key Concepts – - Total Synthesis. Available at: [Link]
-
Electrophilic Aromatic Substitution. Available at: [Link]
-
NITRATION OF METHYL BENZOATE. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-butyramido-3-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-butyramido-3-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Synthesis Overview: The Acylation Reaction
The synthesis of this compound is typically achieved via the N-acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2][3] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Reaction Scheme:
Methyl 4-amino-3-methylbenzoate + Butyryl Chloride → this compound + HCl
Below is a diagram illustrating the fundamental mechanism of this acylation.
Caption: Mechanism of N-Acylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
Answer: This is the most common issue and can stem from several root causes. A systematic approach is key to diagnosis.
-
Cause A: Inactive Amine (Protonation)
-
Explanation: The reaction generates one equivalent of HCl. Without a sufficient amount of base, this acid will protonate the starting amine's nucleophilic -NH2 group, forming a non-reactive ammonium salt (-NH3+).[4] This effectively removes your starting material from the reaction.
-
Solution: Ensure you are using at least 1.1 to 1.2 equivalents of a suitable base (e.g., triethylamine, pyridine). The slight excess ensures all generated HCl is neutralized. For biphasic Schotten-Baumann conditions, a sufficient concentration of aqueous base (like NaOH) is required to maintain a pH around 10-12.[1]
-
-
Cause B: Degraded Acyl Chloride
-
Explanation: Butyryl chloride is highly reactive and susceptible to hydrolysis. If exposed to atmospheric moisture, it will degrade to butyric acid, which is unreactive under these conditions. Butyric acid can also react with the base, consuming it and preventing it from neutralizing the HCl byproduct.
-
Solution: Always use butyryl chloride from a freshly opened bottle or distill it before use. Handle it under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) and use dry solvents.
-
-
Cause C: Presence of Water
-
Explanation: Water can hydrolyze the acyl chloride faster than the amine can react with it, leading to the formation of butyric acid and reducing the yield.[5]
-
Solution: Use anhydrous solvents (e.g., dichloromethane, chloroform, THF) and ensure all glassware is thoroughly dried before use.
-
-
Cause D: Incorrect Stoichiometry or Order of Addition
-
Explanation: Adding the amine to a large excess of acyl chloride can sometimes lead to side reactions, though less common for this specific substrate. The more critical factor is ensuring the base is present to neutralize the acid as it forms.
-
Solution: A common and effective procedure is to dissolve the amine (1.0 eq) and base (1.1-1.2 eq) in the anhydrous solvent first, cool the mixture in an ice bath (0-5 °C), and then add the butyryl chloride (1.05-1.1 eq) dropwise. This controls the initial exothermic reaction and ensures a base is immediately available.
-
Caption: Troubleshooting Logic for Low Yield.
Question 2: My final product is impure. I see multiple spots on TLC/peaks in LC-MS. What are the likely impurities?
Answer: Identifying impurities is crucial for optimizing purification.
-
Impurity A: Unreacted Methyl 4-amino-3-methylbenzoate
-
Reason: Incomplete reaction due to reasons listed in Question 1.
-
Removal: This starting material is basic. During workup, washing the organic layer with dilute aqueous acid (e.g., 1M HCl) will protonate the amine, pulling it into the aqueous layer.
-
-
Impurity B: Butyric Acid
-
Reason: Hydrolysis of butyryl chloride.
-
Removal: This impurity is acidic. Washing the organic layer with a dilute aqueous base (e.g., 5% NaHCO3 or Na2CO3 solution) will deprotonate the carboxylic acid, pulling the resulting carboxylate salt into the aqueous layer.
-
-
Impurity C: Hydrolyzed Ester Product (4-butyramido-3-methylbenzoic acid)
-
Reason: The methyl ester functional group can undergo hydrolysis if the reaction or workup is performed under harsh basic conditions (e.g., concentrated NaOH) or for prolonged periods at high temperatures.[6][7]
-
Removal: Similar to butyric acid, this can be removed with a basic wash. To avoid this, use mild bases like triethylamine or pyridine, or if using NaOH, keep the temperature low and the exposure time short.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent and base combination?
A: This depends on your scale and purification strategy.
| Combination | Advantages | Disadvantages |
|---|---|---|
| DCM / Triethylamine (or Pyridine) | Homogeneous reaction, easy to monitor by TLC, mild conditions. Triethylamine hydrochloride salt often precipitates and can be filtered off. | Triethylamine/Pyridine can be difficult to remove completely without an acidic wash. |
| Biphasic (DCM / H₂O) / NaOH | Classic Schotten-Baumann.[1][3] Very effective at neutralizing HCl. Product remains in the organic layer. Inexpensive. | Reaction is biphasic, so vigorous stirring is essential. Risk of ester hydrolysis if pH is too high or reaction is too long.[7] |
Q: How can I monitor the reaction progress?
A: Thin-Layer Chromatography (TLC) is the most common method.
-
Procedure: Spot the starting amine, the reaction mixture, and a co-spot (starting amine + reaction mixture) on a silica plate.
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The starting amine will be more polar (lower Rf) than the final amide product. The reaction is complete when the starting amine spot has disappeared from the reaction mixture lane. LC-MS can also be used for more precise monitoring.
Q: What is the best method for purification?
A: After an appropriate aqueous workup (washes with dilute acid, dilute base, and brine), the two primary methods are:
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is highly effective for removing minor impurities.
-
Silica Gel Column Chromatography: This is the most robust method for separating the product from starting materials and side products if they are present in significant quantities. Use a solvent gradient based on your TLC analysis (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol provides a general method for the acylation reaction.
Caption: Experimental Workflow.
Materials & Reagents:
-
Butyryl chloride (CAS: 141-75-3)
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (aqueous)
-
Saturated Sodium Bicarbonate (aqueous)
-
Brine (saturated NaCl aqueous)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 4-amino-3-methylbenzoate (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of amine).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Acyl Chloride: Add butyryl chloride (1.1 eq) dropwise to the cold, stirring solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is complete when the starting amine is no longer visible.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any acidic impurities), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
References
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Charron, G. et al. (2009). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 1, 193-211. [Link]
-
Hang, H. C. et al. (2012). Chemical Reporters for Exploring Protein Acylation. Current Opinion in Chemical Biology, 16(1-2), 49-56. [Link]
-
Martin, B. R., & Cravatt, B. F. (2009). Chemical Methods for Monitoring Protein Fatty Acylation. In Lipidomics (pp. 217-231). Humana Press. [Link]
-
ResearchGate. Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Link]
-
Sathee Neet. Chemistry Schotten Baumann Reaction. [Link]
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
- Google Patents. US1939192A - Process of condensing aromatic amines with butyraldehyde and products obtained thereby.
- Google Patents.
-
Brauser, M., Heymann, T., & Thiele, C. M. (2022). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Molecules, 27(19), 6351. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]
-
LookChem. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
Science.gov. methyl ester hydrolysis: Topics by Science.gov. [Link]
-
Reddit. amide coupling help. [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. [Link]
- Google Patents. US4185027A - Hydrolysis of methyl esters.
-
ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
BYJU'S. Chemical Reactions of Amines – Electrophilic Substitution. [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Reddit. Acylation of N-Aryl systems using acyl chlorides. [Link]
-
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
PubChem. Methyl 4-amino-3-methylbenzoate. [Link]
-
Organic Syntheses. n-BUTYRYL CHLORIDE. [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]
-
RSC Education. Nitration of methyl benzoate. [Link]
-
Chemistry Steps. The Reaction of Amines with Nitrous Acid. [Link]
-
Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
Save My Exams. Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. [Link]
-
Patsnap Eureka. Method for producing methyl benzoate using benzoic acid containing sodium chloride as raw materials. [Link]
- Google Patents. CN102199083A - Chemical synthetic method for n-butyryl chloride.
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
Sources
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- 6. methyl ester hydrolysis: Topics by Science.gov [science.gov]
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- 8. Page loading... [guidechem.com]
- 9. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 4-amino-3-methylbenzoate | 18595-14-7 [chemicalbook.com]
Technical Support Center: Purification of Methyl 4-butyramido-3-methylbenzoate
Welcome to the technical support center for the purification of Methyl 4-butyramido-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities can arise from several sources, including unreacted starting materials, side-products, and subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Residual methyl 4-amino-3-methylbenzoate and butyryl chloride or butyric anhydride.
-
Hydrolysis Products: 4-butyramido-3-methylbenzoic acid, formed if the methyl ester is hydrolyzed during workup or purification.
-
Over-acylated Products: Di-acylated byproducts, although less common under controlled conditions.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, tetrahydrofuran).
Q2: What is the recommended purity for this compound for use in subsequent synthetic steps?
A2: For use as a pharmaceutical intermediate, a purity of >98% is typically recommended. However, the required purity will ultimately depend on the specific requirements of the subsequent reaction and the overall quality control standards of your process.
Q3: My purified product is an off-white or yellowish solid, but I was expecting a white solid. What could be the cause?
A3: A slight coloration is often due to trace impurities that are highly colored. These could be small amounts of oxidized byproducts or residual starting materials. If the purity is confirmed to be high by analytical methods (e.g., HPLC, NMR), the color may not be detrimental to the subsequent reaction. However, if a high degree of colorlessness is required, further purification by recrystallization with activated carbon may be necessary.
Q4: Can I use distillation to purify this compound?
A4: Distillation is generally not a suitable method for purifying this compound. Due to its relatively high molecular weight and the presence of the amide functional group, it will likely have a very high boiling point and may decompose at the temperatures required for distillation, even under high vacuum.
Troubleshooting Guides
This section provides detailed troubleshooting for the two primary purification techniques for this compound: recrystallization and column chromatography.
Recrystallization Troubleshooting
Recrystallization is often the most effective method for purifying solid organic compounds. The goal is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in solution.
Q: My compound is not dissolving in the hot solvent during recrystallization. What should I do?
A: This is a common issue and can be addressed by following these steps:
-
Ensure the Solvent is Boiling: Make sure your solvent is at its boiling point to maximize solubility.
-
Add More Solvent: Add the hot solvent in small increments until the solid dissolves. Be careful not to add too much, as this will reduce your yield.
-
Check Solvent Polarity: You may have chosen a solvent in which your compound is not sufficiently soluble, even when hot. Consult a solubility table or test small amounts of your compound in different solvents. For this compound, polar protic solvents like ethanol or isopropanol are good starting points.
Q: My compound has dissolved, but no crystals are forming upon cooling. What's wrong?
A: This is often due to either using too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][2]
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a single crystal to the solution. This will act as a template for further crystallization.
-
Reduce the Solvent Volume: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
Q: An oil has formed instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point.[3] To resolve this:
-
Re-heat the Solution: Heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the compound remains in solution as it cools.
-
Cool Slowly: Allow the solution to cool very slowly to encourage the formation of a crystalline lattice rather than an amorphous oil. You can insulate the flask to slow the cooling rate.
-
Change the Solvent System: If oiling out persists, you may need to use a different solvent or a mixed solvent system.
Troubleshooting Decision Tree for Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Column Chromatography Troubleshooting
Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Q: I'm not getting good separation of my compound from an impurity. What can I do?
A: Poor separation can be due to several factors. Here's how to improve it:
-
Optimize the Mobile Phase: The polarity of your mobile phase is critical. If your compound and the impurity are eluting too close together, you need to adjust the solvent system.
-
If eluting too quickly (high Rf): Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
If eluting too slowly (low Rf): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
-
Use a Finer Stationary Phase: A smaller particle size of silica gel will provide a greater surface area and can lead to better separation, although it may require higher pressure to push the solvent through.
-
Dry Loading: If your compound is not very soluble in the mobile phase, it can lead to band broadening. Adsorbing your crude product onto a small amount of silica gel and then loading this onto the column ("dry loading") can improve resolution.[4]
Q: My compound is stuck on the column and won't elute. What should I do?
A: This indicates that your mobile phase is not polar enough to move your compound down the column.
-
Increase the Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, you can switch from a hexane/ethyl acetate system to a dichloromethane/methanol system for very polar compounds.
-
Check for Decomposition: It is possible that your compound is decomposing on the silica gel, which can be acidic. You can test this by spotting a solution of your compound on a TLC plate and letting it sit for an hour before eluting to see if a new spot appears. If decomposition is suspected, you can neutralize the silica gel by adding a small amount of triethylamine (1-2%) to your mobile phase.
Q: I'm seeing "streaking" or "tailing" of my compound on the TLC plate and in the column fractions. What causes this?
A: Tailing is often a sign of overloading the column or interactions between your compound and the stationary phase.
-
Reduce the Amount of Sample: Overloading is a common cause of poor separation. Use a smaller amount of crude material for the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
Add a Polar Modifier: For basic compounds, adding a small amount of triethylamine to the mobile phase can prevent tailing by neutralizing acidic sites on the silica gel. For acidic compounds, adding a small amount of acetic acid can have a similar effect.
Troubleshooting Decision Tree for Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to achieve >98% purity.
Materials:
-
Crude this compound
-
Ethanol (95%) or Isopropanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the chosen solvent (e.g., 95% ethanol). If it dissolves readily at room temperature, the solvent is too polar. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solvent is boiling. Add more hot solvent in small portions until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify this compound from closely related impurities using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Determine the optimal mobile phase by running TLC plates with different ratios of hexane and ethyl acetate. A good Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent: 95% Ethanol or Isopropanol | Purity: >98% |
| Recovery: 70-90% (dependent on impurity level) | ||
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh) | Purity: >99% |
| Mobile Phase: Hexane/Ethyl Acetate gradient | Recovery: 80-95% (dependent on separation efficiency) |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). [Link]
-
YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Recrystallization1. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reddit. Guide to Recrystallisation. (2022). [Link]
Sources
Technical Support Center: Synthesis of Methyl 4-butyramido-3-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-butyramido-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the causality behind common synthetic challenges, ensuring you can develop robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent and straightforward synthesis involves the N-acylation of Methyl 4-amino-3-methylbenzoate with an activated butyryl group, typically from butyryl chloride or butyric anhydride.[1][2] This is a nucleophilic acyl substitution reaction. While robust, the main challenges are ensuring complete reaction, preventing side reactions, and effectively removing impurities during workup and purification.
Q2: What are the most common impurities I should expect to see in my crude product?
The impurity profile is typically dominated by unreacted starting materials and products from side reactions involving water. The most common species to look for are:
-
Unreacted Methyl 4-amino-3-methylbenzoate: The starting amine.
-
Butyric Acid: Formed by the hydrolysis of the acylating agent (butyryl chloride).[3][4]
-
4-Butyramido-3-methylbenzoic Acid: Resulting from the hydrolysis of the product's methyl ester group, often during workup.[5][6]
-
Diacylated Byproduct: N,N-dibutyrylated product, although less common with aromatic amines.[7]
Q3: My isolated product is off-white or has a pink/brownish hue. What causes this discoloration?
Discoloration in reactions involving aromatic amines often points to trace oxidation of the starting amine, Methyl 4-amino-3-methylbenzoate. Anilines are susceptible to air oxidation, which can form highly colored impurities. This can be minimized by using high-purity starting materials, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and using solvents that have been degassed.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you might encounter during the synthesis, providing a diagnosis of the likely cause and a validated protocol for resolution.
Issue 1: My analysis (TLC, LC-MS) of the crude product shows a significant amount of unreacted starting amine (Methyl 4-amino-3-methylbenzoate).
-
Primary Cause 1: Insufficient Acylating Agent. The stoichiometry may be off, or the acylating agent may have degraded due to improper storage (e.g., partial hydrolysis of butyryl chloride).
-
Primary Cause 2: Amine Protonation. The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][9]
-
Troubleshooting & Resolution Protocol:
-
Verify Reagent Quality: Use freshly opened or properly stored butyryl chloride. Consider assaying its purity via titration if degradation is suspected.
-
-
Recommended Base: Use 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Procedure: Dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq.) and the base (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF). Cool the solution in an ice bath (0 °C) and add the butyryl chloride (1.05-1.1 eq.) dropwise. The base will neutralize the generated HCl in situ, preventing protonation of the starting amine.
-
-
Post-Hoc Purification: If the reaction is already complete, unreacted amine can be removed during aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Issue 2: I'm observing a significant byproduct that I suspect is an acid (e.g., Butyric Acid or 4-Butyramido-3-methylbenzoic Acid).
-
Primary Cause 1 (Butyric Acid): Presence of water in the reaction. Butyryl chloride is highly reactive and will readily hydrolyze in the presence of moisture to form butyric acid.[3][4]
-
Primary Cause 2 (4-Butyramido-3-methylbenzoic Acid): Unfavorable workup conditions. Exposing the product to strongly acidic or basic aqueous conditions, especially at elevated temperatures, can catalyze the hydrolysis of the methyl ester.[5][6]
-
Troubleshooting & Resolution Protocol:
-
Ensure Anhydrous Conditions:
-
Use anhydrous solvents. If necessary, dry solvents over molecular sieves prior to use.
-
Dry all glassware in an oven before assembly.
-
Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction.
-
-
Optimize Workup:
-
To remove acidic impurities, perform a wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurities will be deprotonated to form water-soluble carboxylate salts and partition into the aqueous layer.
-
Avoid using strong bases like sodium hydroxide unless saponification is the intended goal.
-
Keep all workup steps at room temperature or below to minimize hydrolysis.
-
-
Purification: If acidic impurities are still present, they can often be removed by column chromatography on silica gel, as they are typically more polar than the desired product.
-
Issue 3: I'm seeing a minor, less polar spot on my TLC that could be a diacylated byproduct.
-
Primary Cause: While the amide nitrogen is significantly less nucleophilic than the starting amine, forceful reaction conditions (high temperature, large excess of acylating agent) can sometimes lead to a second acylation, forming the N,N-dibutyryl aniline derivative.[7]
-
Troubleshooting & Resolution Protocol:
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of butyryl chloride.
-
Control Temperature: Run the reaction at a reduced temperature (e.g., 0 °C to room temperature). Avoid heating unless the reaction is shown to be extremely sluggish.[3]
-
Purification: The diacylated product is significantly less polar than the desired mono-acylated product and can be readily separated by silica gel chromatography.
-
Data & Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Typical Origin | Recommended Detection Method |
| Methyl 4-amino-3-methylbenzoate | C₉H₁₁NO₂ | Unreacted Starting Material | TLC, LC-MS, ¹H NMR |
| Butyric Acid | C₄H₈O₂ | Hydrolysis of Butyryl Chloride | ¹H NMR, GC-MS (after derivatization) |
| 4-Butyramido-3-methylbenzoic Acid | C₁₂H₁₅NO₃ | Hydrolysis of Product Ester | LC-MS, ¹H NMR (disappearance of O-CH₃ signal) |
| N-(4-(methoxycarbonyl)-2-methylphenyl)-N-butyrylbutanamide | C₁₇H₂₃NO₄ | Diacylation Side Reaction | LC-MS, ¹H NMR |
Diagrams
Caption: Main reaction pathway and origins of key impurities.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Troubleshooting low yield in the acylation of methyl 4-amino-3-methylbenzoate
Welcome to the technical support center for the acylation of methyl 4-amino-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to enhance reaction yield and purity.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses the most frequently encountered issues during the acylation of methyl 4-amino-3-methylbenzoate in a question-and-answer format.
Problem: Consistently Low or No Product Formation
Q1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors I should investigate?
A1: Low yield in this acylation is a common issue often attributable to a combination of factors related to reagent quality, reaction conditions, and steric hindrance. Here’s a breakdown of the most critical parameters to check:
-
Reagent Purity and Integrity:
-
Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride): These reagents are highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture will convert them to the corresponding carboxylic acid, which is a much less effective acylating agent under standard conditions.[3] Always use a freshly opened bottle or a recently distilled/purified reagent.
-
Methyl 4-amino-3-methylbenzoate: The starting amine can oxidize over time, often indicated by a change in color from white/off-white to brown or yellow.[4] Impurities can interfere with the reaction. Consider recrystallization if the purity is suspect.[5]
-
Solvent Anhydrousness: Use of anhydrous solvents is critical. Any water present will preferentially react with the acylating agent.[2]
-
-
Reaction Conditions:
-
Temperature: While heating can increase the reaction rate, excessive temperatures may lead to degradation and the formation of colored by-products.[4] The reaction is often performed at 0 °C initially to control the exothermic addition, followed by warming to room temperature or gentle heating to drive it to completion.
-
Steric Hindrance:
-
The methyl group ortho to the amino group in your substrate presents steric hindrance.[11][12] This bulkiness can impede the approach of the acylating agent to the nucleophilic nitrogen atom, significantly slowing the reaction rate compared to unhindered anilines like aniline itself.[12] Overcoming this may require a more reactive acylating agent, a more effective catalyst, or longer reaction times.
-
Q2: I've confirmed my reagents are pure and conditions are anhydrous. Could the choice of base be the problem?
A2: Absolutely. The choice of base is not trivial and serves two primary roles: acid scavenging and sometimes catalysis.[8][10]
-
Catalysis (e.g., Pyridine): Tertiary amines like pyridine can act as nucleophilic catalysts. They react with the acylating agent to form a highly reactive acylpyridinium ion intermediate.[10] This intermediate is a more potent acylating agent than the original acyl chloride or anhydride, which can be particularly useful for less reactive, sterically hindered amines.
| Base | pKa of Conjugate Acid | Typical Use Case & Rationale |
| Pyridine | ~5.2 | Acts as both a weak base and a nucleophilic catalyst. Ideal for moderately reactive systems. It forms a highly reactive acylpyridinium intermediate.[10] |
| Triethylamine (TEA) | ~10.7 | A non-nucleophilic, stronger base. Primarily acts as an acid scavenger. Its bulk prevents it from competing as a nucleophile. Excellent choice for preventing side reactions and for less reactive amines that require a stronger base to drive the reaction.[2] |
| Aqueous NaOH | ~15.7 (H₂O) | Used in Schotten-Baumann conditions. Effective for highly reactive amines. However, the biphasic water/organic solvent system can promote hydrolysis of the acylating agent, potentially lowering yield if the reaction is slow.[13][14] |
Problem: Complex Reaction Mixture and Purification Difficulties
Q3: My TLC shows multiple spots, including unreacted starting material and several by-products. What are these impurities?
A3: A complex TLC profile suggests side reactions are occurring. For this specific substrate, likely by-products include:
-
Unreacted Starting Material: The most common "impurity." Its presence indicates an incomplete reaction due to the factors discussed in Q1 (steric hindrance, poor reagent activity, insufficient reaction time/temperature).
-
Hydrolyzed Acylating Agent: If moisture is present, your acyl chloride or anhydride will hydrolyze to the corresponding carboxylic acid (e.g., acetic acid).[15] This can be identified by its different polarity on TLC and can sometimes be removed with a basic wash during workup.
-
Diacylated Product: While less common for sterically hindered anilines, it's possible under forcing conditions that a second acyl group adds to the nitrogen of the newly formed amide. This is generally unfavorable as amides are much less nucleophilic than amines.
-
Colored Impurities: Often arise from oxidation of the starting aniline, especially if the reaction is heated for extended periods in the presence of air.[4]
Q4: How can I effectively purify my product from the starting material and by-products?
A4: A multi-step purification strategy is often necessary.
-
Aqueous Work-up: After quenching the reaction, a carefully planned series of washes can remove many impurities.
-
Acid Wash (e.g., dilute HCl): This will protonate the unreacted basic starting amine, making it water-soluble and allowing it to be removed in the aqueous layer. The amide product, being much less basic, will remain in the organic layer.
-
Base Wash (e.g., dilute NaHCO₃ or NaOH): This will neutralize any remaining acid catalyst and remove the carboxylic acid by-product (from hydrolysis of the acylating agent) as a water-soluble carboxylate salt.
-
-
Recrystallization: This is an excellent method for removing small amounts of impurities, especially colored ones. A common solvent system would be ethanol or an ethyl acetate/hexane mixture.[5]
-
Column Chromatography: If recrystallization fails to yield pure product, silica gel chromatography is the definitive method.
-
Tailing Issue: The amide product and any remaining starting amine can streak (tail) on the acidic silica gel.
-
Solution: To prevent this, add a small amount (~0.5-1%) of a volatile base like triethylamine to the eluent (e.g., ethyl acetate/hexane).[5] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Experimental Workflow & Protocols
A logical workflow is essential for maximizing success and simplifying troubleshooting.
Sources
- 1. chemrevise.org [chemrevise.org]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. brainly.com [brainly.com]
- 4. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. byjus.com [byjus.com]
- 8. byjus.com [byjus.com]
- 9. acylation of amines [entrancechemistry.blogspot.com]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. m.youtube.com [m.youtube.com]
Side reactions in the nitration of "Methyl 4-butyramido-3-methylbenzoate"
An ## Technical Support Center: Nitration of Methyl 4-butyramido-3-methylbenzoate
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of key pharmaceutical intermediates. The nitration of this compound is a critical step in the manufacturing pathway of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.[1][2][3] Achieving high yield and purity in this step is paramount for the efficiency of the overall synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and mitigate the common side reactions encountered during this electrophilic aromatic substitution.
Visualizing the Reaction: Main Pathway and Side Reactions
Understanding the chemical transformations is the first step to controlling them. The primary goal is the selective introduction of a single nitro group at the C-5 position, guided by the powerful directing effects of the substituents on the benzene ring. However, deviations from optimal conditions can open pathways to several undesired products.
Caption: Desired reaction pathway for the synthesis of the 5-nitro isomer.
Caption: Overview of potential side reactions branching from the starting material.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in chemical principles and actionable protocols.
Issue 1: Low Yield and Incomplete Reaction
Question: My reaction yield is significantly lower than expected, and TLC analysis shows a substantial amount of unreacted starting material. What is causing this, and how can I drive the reaction to completion?
Answer: A low conversion rate typically points to two main causes: insufficient reactivity of the nitrating agent or suboptimal reaction conditions (time and temperature). The nitration of this substrate is highly successful under specific, controlled conditions.
Causality: The electrophile in this reaction is the nitronium ion (NO₂⁺), generated from nitric acid in the presence of a strong dehydrating acid like sulfuric acid.[4][5] If the acid mixture is not potent enough (e.g., due to moisture contamination or incorrect concentration) or if the temperature is too low for the chosen reagent, the rate of nitronium ion formation and subsequent electrophilic attack will be slow, leading to an incomplete reaction within a standard timeframe.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use high-purity, concentrated (98%) sulfuric acid and fuming nitric acid (>95%) to ensure the generation of a sufficient concentration of the nitronium ion electrophile.
-
Strict Temperature Control: While low temperatures are crucial to prevent side reactions, the reaction must be maintained within the optimal window. A proven method involves adding the substrate solution to fuming nitric acid pre-cooled to between -10 °C and -5 °C.[6] This ensures the reaction initiates efficiently without generating excessive heat.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider extending the reaction time at the controlled low temperature before quenching.[7]
-
Sufficient Agitation: Ensure the reaction mixture is stirred vigorously to maintain homogeneity and facilitate mass transfer, allowing the reactants to interact effectively.
Issue 2: Formation of Isomeric Impurities
Question: My TLC and NMR analyses show multiple products, suggesting the formation of undesired nitro-isomers. How can I improve the regioselectivity to favor the 5-nitro product?
Answer: The formation of isomers other than the desired 5-nitro product is a direct result of losing regiochemical control. The substitution pattern on your starting material is specifically designed to direct the incoming electrophile, but this control can be compromised under inappropriate conditions.
Causality: The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the existing substituents.[8][9]
-
-NHCOR (Butyramido): A strongly activating, ortho, para-directing group.[10]
-
-CH₃ (Methyl): A weakly activating, ortho, para-directing group.[11]
-
-COOCH₃ (Ester): A deactivating, meta-directing group.
The powerful activating and directing effect of the butyramido group at C-4 strongly favors substitution at its ortho positions (C-3 and C-5). Since C-3 is blocked by the methyl group, the C-5 position is overwhelmingly favored electronically. The ester group, being meta-directing, also directs to C-5. This synergistic effect leads to high selectivity for the desired product under kinetic control. However, excessively high temperatures can provide enough energy to overcome the activation barrier for substitution at less favored positions (like C-6 or C-2), leading to a mixture of isomers.
Troubleshooting Protocol:
-
Maintain Low Temperature: This is the most critical parameter for ensuring high regioselectivity. The reaction should be performed and maintained between -10 °C and -5 °C.[6] Higher temperatures increase the likelihood of substitution at the sterically less hindered but electronically less favored positions.
-
Controlled Addition: Add the substrate to the nitrating agent slowly and dropwise. This practice maintains a low instantaneous concentration of the substrate and helps dissipate the heat of reaction, preventing localized temperature spikes that can lead to side products.[7]
Issue 3: Presence of Dinitrated Compounds
Question: Mass spectrometry of my product shows a peak corresponding to the addition of two nitro groups. How can I prevent this polysubstitution?
Answer: Polysubstitution, or dinitration in this case, occurs when the reaction conditions are too harsh, forcing a second nitro group onto the already nitrated aromatic ring.
Causality: The first nitro group added to the ring is a very strong deactivating group, making the ring significantly less nucleophilic and resistant to further electrophilic attack.[12] Therefore, dinitration typically only occurs under forcing conditions, such as a large excess of the nitrating agent, high concentration of acids, or elevated temperatures.[7][13] While the primary product is deactivated, the ring still possesses activating groups, making dinitration a possibility if the reaction is not properly controlled.
Troubleshooting Protocol:
-
Use Stoichiometric Control: Carefully control the molar ratio of the nitrating agent to the substrate. Use a slight excess of nitric acid (e.g., 1.1 to 1.5 equivalents) rather than a large, unmeasured excess.
-
Avoid High Temperatures: As with isomer formation, high temperatures can provide the necessary activation energy for the deactivated ring to undergo a second nitration. Strict adherence to the -10 °C to -5 °C range is essential.
-
Purification: If dinitro compounds are formed, they can sometimes be removed through specialized purification techniques. One patented method involves the selective reduction of the dinitro compound to a nitroamine, which can then be separated via an acid wash or distillation.[14]
| Parameter | Condition | Expected Outcome |
| Temperature | Low (-10 to -5 °C) | High selectivity for mono-nitration at C-5 |
| High (> 20 °C) | Increased risk of isomer formation and dinitration | |
| Nitrating Agent | Stoichiometric (1.1 eq) | Favors mono-nitration |
| Large Excess (>3 eq) | Increased risk of dinitration and oxidation | |
| Reaction Time | Monitored by TLC | Reaction stopped upon completion |
| Excessively Long | Increased risk of degradation and hydrolysis |
Table 1: Influence of Reaction Parameters on Product Distribution.
Issue 4: Evidence of Hydrolysis
Question: My workup reveals acidic impurities, and I suspect hydrolysis of the ester or amide functional groups. What causes this and how can it be prevented?
Answer: The presence of strongly acidic and aqueous conditions, especially when heated, can lead to the hydrolysis of both ester and amide functionalities.
Causality:
-
Ester Hydrolysis: Esters can be hydrolyzed back to a carboxylic acid and an alcohol under acidic conditions. This reaction is reversible and is essentially the reverse of Fischer esterification.[15]
-
Amide Hydrolysis: Amides are significantly more stable and resistant to hydrolysis than esters.[16] Their hydrolysis requires more aggressive conditions, such as prolonged heating in strong acid or base.[17][18]
While amide hydrolysis is less likely under the recommended cold conditions, ester hydrolysis is a more plausible side reaction, especially if the reaction temperature is not well-controlled or if the aqueous workup is performed improperly.
Troubleshooting Protocol:
-
Anhydrous Conditions: To the extent possible, use anhydrous reagents and protect the reaction from atmospheric moisture, as water is a reactant in hydrolysis.
-
Low Temperature: The rate of hydrolysis is highly temperature-dependent. Performing the nitration at sub-zero temperatures drastically reduces the rate of this side reaction.
-
Careful Workup: Quench the reaction by pouring the cold mixture onto crushed ice rather than adding water directly to the reaction vessel. This helps to rapidly dilute the acid and dissipate heat. Neutralize the resulting solution promptly but carefully with a cold, dilute base (e.g., sodium bicarbonate or sodium carbonate solution) to prevent prolonged exposure of the product to acidic conditions.
Issue 5: Product Degradation and Dark Color Formation
Question: The reaction mixture becomes dark brown or black, and the isolated crude product is heavily colored. What is causing this degradation?
Answer: Dark coloration is often an indicator of oxidative side reactions. Nitric acid is a powerful oxidizing agent, and this effect is magnified at higher temperatures and concentrations.
Causality: The aromatic ring, activated by the butyramido and methyl groups, is electron-rich and susceptible to oxidation. The methyl group itself can also be oxidized. These oxidation reactions can lead to the formation of phenolic compounds (which are often highly colored), quinones, or even cleavage of the ring under very harsh conditions, resulting in complex, tar-like mixtures.[7][19]
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most effective way to minimize oxidative degradation. The low temperature (-10 to -5 °C) slows the rate of oxidation much more significantly than it slows the rate of the desired nitration.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC and proceed with the workup as soon as the starting material has been consumed.
-
Purification: Crude products containing colored impurities can often be purified by washing with an alkaline solution (e.g., dilute NaOH) during workup, which converts acidic phenolic byproducts into their water-soluble salts, allowing them to be extracted into the aqueous phase.[20] Recrystallization from a suitable solvent is also highly effective for removing colored impurities.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature for this reaction?
-
The optimal temperature range is between -10 °C and -5 °C. This provides a balance between a sufficient reaction rate and the minimization of side reactions like polysubstitution, isomer formation, and oxidation.[6]
-
-
Q2: What is the best nitrating agent?
-
A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent. For this specific substrate, using fuming nitric acid as both the reagent and solvent at low temperatures has been shown to produce high yields.[6]
-
-
Q3: How should I monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., hexane:ethyl acetate) to clearly separate the starting material from the more polar nitrated product. The reaction is complete when the spot corresponding to the starting material is no longer visible.[7]
-
-
Q4: Why is the butyramido group so important for the regioselectivity?
-
The butyramido (-NHCOR) group is a powerful activating, ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance.[21][22] This strongly activates the positions ortho to it (C-3 and C-5), making C-5 the primary site of electrophilic attack.
-
-
Q5: Can I use a different solvent?
-
While some nitrations are performed in solvents like acetic acid or dichloromethane, a highly successful reported procedure for this molecule uses an excess of fuming nitric acid to serve as both the solvent and the nitrating agent.[6] Adding an inert solvent could potentially require the addition of sulfuric acid to achieve the same reactivity and may complicate the workup.
-
Recommended Experimental Protocol
This protocol is adapted from a high-yield synthesis reported in the literature.[6]
Materials:
-
This compound
-
Fuming Nitric Acid (95%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool fuming nitric acid (approx. 5-10 mL per gram of substrate) to -10 °C using an ice-salt or acetone-dry ice bath.
-
Substrate Addition: Dissolve this compound in a minimal amount of a suitable solvent like chloroform or add it portion-wise as a solid, ensuring the internal temperature of the reaction mixture does not rise above -5 °C. The addition should be done slowly over 30-60 minutes with vigorous stirring.
-
Reaction: Maintain the reaction mixture at a temperature between -10 °C and -5 °C, stirring continuously. Monitor the reaction's progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, pour the cold reaction mixture slowly into a beaker containing a large amount of crushed ice with constant stirring.
-
Precipitation and Filtration: The solid product should precipitate out of the diluted acid solution. Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. A subsequent wash with a cold, dilute sodium bicarbonate solution can help remove residual acidic impurities, followed by another wash with cold water.
-
Drying and Recrystallization: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent, such as methanol or ethanol, to yield Methyl 4-butyramido-3-methyl-5-nitrobenzoate as a purified solid.
References
Sources
- 1. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. savemyexams.com [savemyexams.com]
- 11. youtube.com [youtube.com]
- 12. Nitration - Wikipedia [en.wikipedia.org]
- 13. Sciencemadness Discussion Board - Avoiding over nitration (or generally over-electrophilic substitution) - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. homework.study.com [homework.study.com]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. youtube.com [youtube.com]
Technical Support Center: A Guide to Improving the Purity of Methyl 4-butyramido-3-methylbenzoate
Welcome to the technical support center for the purification of Methyl 4-butyramido-3-methylbenzoate (CAS: 301533-59-5). This guide is designed for researchers, chemists, and drug development professionals who are working with this key pharmaceutical intermediate. As a precursor in the synthesis of Telmisartan, an antihypertensive drug, achieving high purity of this compound is critical for the efficiency of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring that every step is part of a self-validating system to help you achieve your desired purity targets with confidence.
Section 1: Frequently Asked Questions - Understanding Your Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of this compound, typically via the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride or a related agent, can introduce several common impurities.[3]
Q1: What are the most likely impurities in my crude sample of this compound?
A: The impurity profile of your crude product is directly linked to the synthetic route and reaction conditions. Based on a standard acylation pathway, you should anticipate the following species:
-
Unreacted Starting Materials: The most common impurity is often the starting amine, Methyl 4-amino-3-methylbenzoate. Its presence indicates an incomplete reaction.
-
Reagent-Derived Impurities: If butyryl chloride is used, its hydrolysis leads to the formation of butyric acid. Residual butyric acid can be difficult to remove and may interfere with crystallization.
-
By-products of the Reaction: Although less common, side reactions can occur. For instance, over-acylation or side reactions on the aromatic ring, though less likely under controlled conditions, should not be entirely ruled out.
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., Dichloromethane, Ethyl Acetate, Toluene) are common inorganic impurities that must be removed.[4]
Q2: Which analytical techniques are best for identifying and quantifying the impurities in my sample?
A: A multi-pronged analytical approach is essential for accurately assessing purity.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful and commonly used technique for quantifying organic impurities in pharmaceutical products and intermediates.[4] A well-developed HPLC method can separate the target compound from starting materials and by-products, allowing for precise purity calculations (e.g., area percent).
-
Proton Nuclear Magnetic Resonance (¹H NMR): While primarily a tool for structural elucidation, ¹H NMR is excellent for detecting and identifying impurities if their concentration is significant (typically >1%). You can identify characteristic peaks for starting materials (e.g., the amine protons of Methyl 4-amino-3-methylbenzoate) or residual solvents.
-
Gas Chromatography (GC): GC is the gold standard for identifying and quantifying residual solvents, which are a distinct class of impurities regulated by ICH guidelines.[4]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid, and cost-effective tool for monitoring reaction progress and for developing a solvent system for column chromatography.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like amides on a large scale.[5] Its success hinges on the proper selection of a solvent or solvent system.
Q3: My recrystallization attempt is not working as expected (oiling out, no crystals, or poor recovery). What should I do?
A: These are common issues that can almost always be solved with a systematic approach.
-
Problem: The compound "oils out" instead of crystallizing.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound separates as a liquid phase because it is more stable than the solid crystal at that temperature. It can also happen if the compound is too soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil, then add more solvent to decrease the saturation level. Allow it to cool much more slowly. Slow cooling is critical for forming an ordered crystal lattice.
-
Switch to a lower-boiling point solvent. This ensures the solution cools below the compound's melting point before saturation is reached.
-
Use a solvent/anti-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) while hot. Then, slowly add a miscible "poor" solvent (anti-solvent, in which it is insoluble) until persistent turbidity is observed. Re-heat to clarify and then cool slowly.
-
-
-
Problem: No crystals form, even after cooling.
-
Causality: The solution is not sufficiently supersaturated, or the energy barrier for crystal nucleation has not been overcome.
-
Troubleshooting Steps:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cold solution to act as a template for crystallization.
-
Concentrate the Solution: Remove some solvent using a rotary evaporator and attempt to cool the more concentrated solution again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or freezer, but be aware that rapid cooling may cause smaller, less pure crystals to form.
-
-
-
Problem: Crystal formation is good, but the yield is very low.
-
Causality: The compound has significant solubility in the solvent even at low temperatures.
-
Troubleshooting Steps:
-
Re-evaluate the Solvent: The ideal solvent dissolves the compound when hot but very little when cold. You may need to screen other solvents (see Table 1).
-
Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain dissolved product upon cooling.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to obtain a second, often less pure, crop of crystals.
-
-
Protocol 1: Systematic Solvent Selection for Recrystallization
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. A solvent in which the compound is insoluble at room temperature is a good candidate.
-
Take the tubes with insoluble material and heat them gently in a water or sand bath. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best solvent will produce a large crop of well-defined crystals.
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice for amides; may show moderate solubility when cold.[5] |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol, but often provides lower solubility when cold, improving yield. |
| Acetonitrile | 82 | Polar Aprotic | An excellent recrystallization solvent for many amides, known for producing high-quality crystals.[5] |
| Ethyl Acetate | 77 | Moderately Polar | Good for compounds of intermediate polarity. Can be used in a pair with hexanes. |
| Toluene | 111 | Non-polar | Useful for dissolving less polar compounds; may require a co-solvent. |
Section 3: Optimizing Purification by Flash Column Chromatography
When recrystallization is ineffective, or for purifying smaller quantities, flash column chromatography is the method of choice.[6]
Q4: How do I select the best mobile phase (eluent) for purifying my compound on a silica gel column?
A: The key is to use Thin-Layer Chromatography (TLC) to systematically screen solvent systems before committing to a column. The goal is to find a system where your target compound has a retention factor (Rf) of approximately 0.3 .
-
Rationale: An Rf of 0.3 provides a good balance. If the Rf is too high (>0.5), the compound will move too quickly through the column, resulting in poor separation from less polar impurities. If the Rf is too low (<0.15), the elution time will be very long, and the bands will broaden, leading to poor resolution and recovery.[6]
-
Common Solvent Systems: For a moderately polar amide like this compound, start with mixtures of a non-polar solvent and a more polar one. Good starting points are:
-
Hexanes / Ethyl Acetate
-
Dichloromethane / Methanol (a 98:2 or 95:5 mixture is often very powerful)
-
Toluene / Acetone
-
Q5: My column separation is poor. The impurity is co-eluting with my product, or the bands are tailing badly. How can I improve this?
A: Poor separation can be addressed by adjusting the mobile phase or column packing technique. The following workflow can help diagnose and solve the issue.
Diagram 1: Troubleshooting Workflow for Flash Chromatography
Caption: Decision tree for optimizing flash column chromatography.
-
Causality of Tailing: Amides can have a weak basic character due to the nitrogen lone pair. This can cause them to interact strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel, leading to a "tailing" or smearing of the product band. Adding a small amount of a competitive base, like triethylamine, to the mobile phase occupies these acidic sites, allowing your compound to elute as a sharp, symmetrical band.
-
Causality of Co-Elution: If two compounds have the same Rf, it means they have the same affinity for the stationary phase in that specific mobile phase. Changing the composition of the mobile phase (e.g., from an acetate-based system to a ketone-based one) alters the intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) between the solutes and the eluent, which can dramatically change their relative affinities and enable separation.
Protocol 2: General Procedure for Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Secure it vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pack the Column (Wet Packing): Fill the column with your chosen starting eluent. Slowly pour the silica gel as a slurry in the eluent into the column, ensuring no air bubbles are trapped. Tap the column gently to ensure even packing. Add another layer of sand on top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimum amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is called "dry loading" and typically results in better separation. Carefully add this powder to the top of the column.
-
Run the Column: Carefully add the eluent to the column. Using gentle positive pressure (from a pump or inert gas), push the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
Section 4: Advanced Purification and Final Purity Assessment
Q6: My compound is still not pure enough for my needs. When should I consider preparative HPLC?
A: Preparative HPLC is warranted when you need to achieve very high levels of purity (>99.5%) or when impurities are structurally very similar to your target compound and cannot be separated by flash chromatography.[7][8]
-
Key Differences: Preparative HPLC uses smaller stationary phase particles and much higher pressure than flash chromatography. This leads to significantly higher resolving power, allowing for the separation of compounds with very similar Rf values. The trade-off is that it is more expensive, time-consuming, and has a lower sample capacity.
Q7: What is an acceptable purity level for a pharmaceutical intermediate like this?
A: While there is no single answer, for an intermediate that will be used in the synthesis of an API, the purity requirements are stringent. The International Council for Harmonisation (ICH) provides guidelines (such as Q3A(R2)) that regulate impurities in the final drug substance.[7] To avoid carrying impurities forward, which can complicate later steps and potentially form new, difficult-to-remove by-products, a purity of >99.0% is often targeted for key intermediates. The identity of any impurity present at a level of >0.1% should ideally be known.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-(butyrylamido)-3-methyl-5-nitrobenzoate.
- ChemBK. (2024, April 9). 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester.
- ChemicalBook. (2025, August 20). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.
- ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
- Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
Reddit. (2016, January 16). Column Chromatography: Amides. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]
- 2. This compound - CAS - 301533-59-5 | Axios Research [axios-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis Scale-Up of Methyl 4-butyramido-3-methylbenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis scale-up of methyl 4-butyramido-3-methylbenzoate. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of transitioning this amidation reaction from the laboratory bench to larger-scale production.
Introduction
The synthesis of this compound, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Telmisartan, involves the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride. While this reaction may appear straightforward on a small scale, its transition to pilot plant or industrial production can present significant hurdles. This guide addresses these challenges with practical, evidence-based solutions.
The core reaction is as follows:
Caption: Troubleshooting decision tree for scale-up challenges.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
-
To a solution of methyl 4-amino-3-methylbenzoate (1.0 eq) in a suitable solvent (e.g., chloroform, 10 volumes), add a base such as pyridine (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Protocol 2: Pilot-Scale Synthesis Considerations
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with an appropriate agitator, a temperature probe, a condenser, and a port for controlled reagent addition is required.
-
Reagent Charging: Charge the reactor with methyl 4-amino-3-methylbenzoate and the solvent. Begin agitation and cool the reactor contents to the desired starting temperature.
-
Controlled Addition: Add the butyryl chloride via a dosing pump over a predetermined period, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature within the desired range.
-
Work-up: The work-up procedure will need to be adapted for a larger scale, potentially involving phase separators for the aqueous washes.
-
Isolation: The recrystallization will be performed in a larger crystallizer with controlled cooling and agitation to ensure consistent crystal quality. The product will be isolated using a centrifuge or a filter dryer.
Quantitative Data Summary
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations) |
| Reactant Scale | 1-10 g | 1-10 kg |
| Solvent Volume | 10-100 mL | 10-100 L |
| Addition Time | 5-15 minutes | 1-3 hours |
| Typical Yield | 85-95% | Target: >80% (process dependent) |
| Purity (by HPLC) | >98% | Target: >99% |
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Domokos, A., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. Retrieved from [Link]
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]
-
Tayan Consulting. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]
-
Wang, X., et al. (2010). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. ResearchGate. Retrieved from [Link]
-
Rathore, A. S., & Jain, M. (2024). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. BioProcess International. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
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Augusto, E. F. P., et al. (2001). Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor. SciELO. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Retrieved from [Link]
-
Medium. (2024). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Retrieved from [Link]
-
Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]
-
CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved from [Link]
-
DiVA. (n.d.). Influence of mixing and heat transfer in process scale-up. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
-
COMSOL. (2019). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]
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Li, X., et al. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. PMC. Retrieved from [Link]
-
Jinzong Machinery. (2024). Operational Challenges in Chemical Reactors. Retrieved from [Link]
-
SafetyCulture. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. Retrieved from [Link]
- Chiriac, C. I., et al. (2004). Synthesis of aromatic amides at room temperature using triphenyl phosphite-4-dimethylaminopyridine as reagent. Revue Roumaine de Chimie.
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
- Google Patents. (n.d.). WO2012028925A2 - An improved process for the preparation of telmisartan.
-
ResearchGate. (2001). Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor. Retrieved from [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]
-
ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
ResearchGate. (2024). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]
-
Chinese Chemical Society. (n.d.). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Retrieved from [Link]
-
DiVA. (2011). On the Design of a Reactor for High Temperature Heat Storage by Means of Reversible Chemical Reactions. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
R Discovery. (2014). Managing Hazardous Reactions and Compounds in Process Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]
-
ResearchGate. (2008). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
Removal of unreacted starting materials from "Methyl 4-butyramido-3-methylbenzoate"
Welcome to the technical support center for the synthesis and purification of Methyl 4-butyramido-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this target molecule from unreacted starting materials and reaction byproducts. We will explore the underlying chemical principles of common purification techniques to empower you to troubleshoot effectively and ensure the integrity of your final compound.
Section 1: The Diagnostic Phase — Understanding Your Crude Product
Before any purification attempt, it is critical to identify the impurities present in your crude reaction mixture. The synthesis of this compound typically involves the acylation of Methyl 4-amino-3-methylbenzoate with an agent like butyryl chloride or butyric anhydride.[1]
Common Contaminants to Expect:
-
Unreacted Starting Amine: Methyl 4-amino-3-methylbenzoate (a basic compound).
-
Carboxylic Acid Byproduct: Butyric acid, formed from the hydrolysis of the acylating agent (an acidic compound).
-
Excess Acylating Agent: Butyryl chloride or butyric anhydride.
-
Catalytic Base: If used (e.g., triethylamine, pyridine).
Thin-Layer Chromatography (TLC) is the most rapid and effective tool for visualizing these components.[2][3][4]
FAQ: How do I set up and interpret a diagnostic TLC?
A well-run TLC plate provides a roadmap for your purification strategy.
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a silica TLC plate, spot the crude mixture alongside spots of your starting materials (the amine and butyric acid, if available).
-
Solvent System (Eluent) Selection: The goal is to achieve good separation between all components. A common starting point for a moderately polar compound like your product is a mixture of a nonpolar and a polar solvent.
-
Development: Place the TLC plate in a chamber containing the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization: View the dried plate under a UV lamp. Most aromatic compounds will be visible. Staining (e.g., with potassium permanganate) can reveal compounds that are not UV-active.
-
Interpretation: The distance a spot travels is its Retention Factor (Rf). Nonpolar compounds travel further up the plate (higher Rf), while polar compounds remain closer to the baseline (lower Rf).[5]
-
Starting Amine: Generally more polar than the product. Expect a lower Rf.
-
Product (Amide): Moderately polar.
-
Butyric Acid: Can streak on silica gel but is typically very polar. Expect a very low Rf.
-
Section 2: Troubleshooting Guide — Common Purification Scenarios
This section addresses specific impurity issues with targeted solutions. The core principle we will exploit is the difference in the acid-base properties of the components.[6][7]
Scenario 1: "My TLC shows a significant spot for the unreacted starting amine."
This is the most common issue. The basic nature of the amine makes it easy to remove with an acidic wash.
Root Cause Analysis: The starting amine (Methyl 4-amino-3-methylbenzoate) contains a basic amino group (-NH2). The product amide is essentially neutral.
Solution: Acid-Base Extraction. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), you can protonate the basic amine.[8][9] The resulting ammonium salt is ionic and therefore highly soluble in the aqueous layer, while your neutral amide product remains in the organic layer.[7][10]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} caption { label = "Workflow for removing a basic amine impurity via acidic wash." fontsize = 10 fontname = "Roboto" } enddot
Caption: Workflow for removing a basic amine impurity via acidic wash.Scenario 2: "I see a low-Rf spot or streaking, likely due to butyric acid."
The hydrolysis of butyryl chloride or anhydride is unavoidable, leading to acidic contamination.
Root Cause Analysis: Butyric acid is a carboxylic acid and will readily react with a base.
Solution: Basic Wash. Following the acid wash, a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO3) solution will deprotonate the butyric acid.[10][11] The resulting sodium butyrate salt is ionic and partitions into the aqueous layer, leaving your purified product in the organic phase.
Expert Tip: Always perform the acid wash before the base wash. If you wash with base first, you will deprotonate the desired product's amide N-H (if any acidic protons are present) and extract your starting amine into the organic layer, defeating the purpose. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.
Scenario 3: "Extraction wasn't enough. My product is still only ~90% pure by TLC."
When impurities are structurally similar to the product or when side reactions have occurred, liquid-liquid extraction may be insufficient. In these cases, chromatography or recrystallization is necessary.
Solution A: Flash Column Chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase (eluent).[12][13]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase (Eluent) | Start with 20-30% Ethyl Acetate in Hexane | This solvent system provides good separation for many amides. Adjust the polarity based on your diagnostic TLC: if the Rf is too low, increase the percentage of polar ethyl acetate.[12][14] |
| Loading | "Dry load" the crude product onto a small amount of silica for the best resolution. | Prevents overloading and band broadening, leading to purer fractions. |
Solution B: Recrystallization. If your product is a solid and you have a relatively high purity (>90%), recrystallization can be a highly effective final polishing step.[15][16] The principle is to find a solvent that dissolves your product well when hot but poorly when cold.[17][18]
| Potential Solvents | Comments |
| Ethanol/Water | Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy, then add a few more drops of hot ethanol to clarify. Allow to cool slowly. |
| Ethyl Acetate/Hexane | Dissolve in a minimum of boiling ethyl acetate. Slowly add hexane until persistent cloudiness appears. Re-heat to dissolve, then cool slowly. |
| Acetonitrile | Amides often show good solubility in hot acetonitrile and lower solubility when cold, making it a good single-solvent choice.[15] |
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} caption { label = "Decision tree for final purification steps." fontsize = 10 fontname = "Roboto" } enddot
Caption: Decision tree for final purification steps.Section 3: Purity Verification
After purification, you must confirm the identity and purity of your this compound.
-
¹H NMR Spectroscopy: This is the gold standard for confirming the structure. You should be able to identify and integrate peaks corresponding to the methyl ester, the aromatic protons, the N-H proton of the amide, and the aliphatic protons of the butyryl group. The absence of peaks from the starting amine is a key indicator of purity.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point range.
-
GC-MS/LC-MS: These techniques can confirm the molecular weight of your compound and provide a quantitative measure of purity.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is my yield so low after the acid/base washes?
-
A: This could be due to several factors:
-
Emulsion Formation: Vigorous shaking can create an emulsion between the organic and aqueous layers, trapping your product. Let the funnel sit or add brine to help break it.
-
Product Hydrolysis: Prolonged exposure to strong acid or base, especially with heating, could hydrolyze your product's ester or amide bonds. Perform extractions quickly and at room temperature.
-
Incomplete Reaction: The low yield may originate from the synthesis itself, not the purification. Re-check your reaction conditions and stoichiometry.
-
-
-
Q: I see three spots on my TLC after purification. What should I do?
-
A: If you have already performed extractions, the next logical step is column chromatography, which offers much higher resolving power.[13] Be sure to collect many small fractions and analyze them by TLC to isolate the fraction containing only your pure product.
-
-
Q: Can I skip the drying step (e.g., with Na₂SO₄ or MgSO₄) before removing the solvent?
-
A: This is not recommended. Residual water in your organic solvent can co-evaporate and contaminate your final product. For high-purity requirements, especially if the product is an oil, residual water can be difficult to remove later.
-
References
-
Fiveable. (n.d.). Acid-Base Extraction Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
JoVE. (2020). Extraction. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and.... Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis of various recombinant acyltransferase acylation products.... Retrieved from [Link]
-
ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Starkey, L. S. (2020). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. YouTube. Retrieved from [Link]
-
IPL.org. (n.d.). Friedel Crafts Acylation Lab Report. Retrieved from [Link]
-
Reddit. (2016). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]
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Technical Support Center: Methyl 4-butyramido-3-methylbenzoate
Welcome to the technical support guide for Methyl 4-butyramido-3-methylbenzoate (CAS No. 301533-59-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this key intermediate. As a crucial component in the synthesis of APIs like Telmisartan, understanding its stability profile is paramount for ensuring the integrity of your research and manufacturing processes.[1][2][3] This guide provides in-depth, field-proven insights into common experimental issues, their underlying causes, and robust troubleshooting protocols.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Q1: I'm observing an unexpected peak in my HPLC analysis that grows over time, especially in protic solvents. What could it be?
A1: This is a classic sign of hydrolysis. this compound possesses two functional groups susceptible to hydrolysis: a methyl ester and an N-aryl amide bond.[4][5] The rate of hydrolysis can be influenced by pH, temperature, and the solvent system used.
Causality:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-butyramido-3-methylbenzoic acid, and methanol.[6][7] This reaction is often catalyzed by trace amounts of acid or base in your solvent or on your glassware.
-
Amide Hydrolysis: The N-aryl amide bond is generally more stable than the ester bond but can also undergo hydrolysis, particularly under more forceful acidic or basic conditions with heating, to yield methyl 4-amino-3-methylbenzoate and butyric acid.[4][5]
Troubleshooting Protocol:
-
pH Measurement: Immediately measure the pH of your sample solution. Even seemingly neutral solvents can become slightly acidic or basic over time.
-
Forced Degradation Study: To confirm the identity of the impurity, perform a controlled forced degradation study.
-
Acidic Hydrolysis: Treat a small sample with a dilute acid (e.g., 0.1 M HCl) at a slightly elevated temperature (e.g., 40-60°C).[8]
-
Basic Hydrolysis: Treat another sample with a dilute base (e.g., 0.1 M NaOH) under similar temperature conditions.[8][9]
-
Analysis: Analyze the stressed samples by HPLC-MS to identify the mass of the degradation products and compare their retention times with the unexpected peak in your original sample.
-
-
Preventative Measures:
-
Use freshly prepared, high-purity solvents.
-
Buffer your solutions if your experimental conditions allow.
-
Store solutions at low temperatures (2-8°C) and for short durations.
-
Q2: My sample of this compound is developing a yellowish or brownish tint upon storage. Is this a cause for concern?
Causality:
The amino group, even when acylated, can be a site for oxidation. Atmospheric oxygen, trace metal ions, or exposure to light can initiate oxidative processes. The benzene ring itself can also be susceptible to oxidation under certain conditions. While specific oxidative degradation products for this molecule are not extensively documented in publicly available literature, general principles of aromatic amine oxidation suggest the formation of complex colored polymeric materials or quinone-like structures. Forced degradation studies on the related API, Telmisartan, have shown its susceptibility to oxidative stress.[8][9]
Troubleshooting Protocol:
-
Inert Atmosphere: If possible, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Ensure your solvents are free of peroxides, which can be potent oxidizing agents. Test for peroxides using commercially available test strips.
-
Storage Conditions: Store the solid compound in a tightly sealed container, protected from light, in a cool, dry place. For solutions, consider using amber vials and de-gassed solvents.
-
Analytical Investigation:
-
Use a stability-indicating HPLC method to see if new peaks accompany the color change.
-
Techniques like HPLC with a diode array detector (DAD) can help characterize the chromophores of the colored impurities.
-
Q3: I'm experiencing a loss of my compound in solution, even when stored at the recommended 2-8°C. What could be happening?
A3: This could be due to a combination of factors, including slow hydrolysis, adsorption to container surfaces, or photolytic degradation if stored in clear vials.
Causality:
-
Slow Hydrolysis: As mentioned in Q1, hydrolysis can occur even at low temperatures, albeit at a slower rate.
-
Adsorption: Depending on the container material (e.g., certain types of glass or plastic), the compound may adsorb to the surface, leading to an apparent loss of concentration in the solution.
-
Photodegradation: Aromatic compounds can be sensitive to light, especially UV light.[8] If your solutions are stored in clear containers and exposed to ambient light, photodegradation could be a contributing factor.
Troubleshooting Protocol:
-
Container Compatibility: Test different types of storage vials (e.g., borosilicate glass vs. polypropylene) to see if the loss is container-dependent.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Control Sample: Prepare a control sample in a well-characterized, inert solvent and monitor its concentration over time under ideal storage conditions (dark, 2-8°C, inert headspace).
-
Forced Photodegradation: To assess light sensitivity, expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and analyze for degradation over time.[8]
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for solid this compound? A: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Recommended storage temperatures are generally between 2-8°C.[11]
Q: Is this compound sensitive to high temperatures? A: While aromatic amides and esters are generally quite thermally stable, prolonged exposure to high temperatures can lead to degradation.[12] It is advisable to avoid excessive heat during experimental procedures unless required by the protocol. Thermal degradation of related aromatic polyamides typically begins at much higher temperatures than those encountered in standard laboratory settings.
Q: What are the primary degradation products I should be looking for? A: The most likely degradation products are from hydrolysis:
-
4-butyramido-3-methylbenzoic acid (from ester hydrolysis)
-
Methyl 4-amino-3-methylbenzoate (from amide hydrolysis)
Oxidative degradation can produce a more complex mixture of impurities that may be difficult to fully characterize without advanced analytical techniques.
Visualization of Potential Degradation Pathways
The following diagrams illustrate the primary hydrolytic degradation pathways for this compound.
Caption: Primary hydrolytic degradation pathways.
Experimental Workflow for Stability Testing
This workflow provides a systematic approach to investigating the stability of this compound.
Caption: Workflow for forced degradation studies.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Observation on Telmisartan | Potential Implication for Intermediate | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 80°C | Significant degradation | High susceptibility of ester and amide groups | [8] |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C | Significant degradation (faster than acidic) | High susceptibility of ester and amide groups | [8][9] |
| Oxidation | 3-30% H₂O₂, RT | Significant degradation | Potential for oxidation of the aromatic ring/amino group | [8][9] |
| Photolytic | Sunlight (60,000-70,000 lux) | Stable | May still exhibit some sensitivity, testing is advised | [8] |
| Thermal | 50-70°C | Stable | Likely stable under typical experimental heating | [1][8] |
References
- Liu, X., et al. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
- Shainyan, B. A., & Trofimov, B. A. (2010). Anodic oxidation of an N-aryl substituted benzamide.
- Wang, Q., et al. (2024). Oxidative Difunctionalization of N-Aryl Bicyclobutyl Amides with Aldehydes: Divergent Synthesis of Acylated and Alkylated 3-Spirocyclobutyl Oxindoles. Organic Letters, 26(31), 6334–6339.
- Sahu, K., et al. (2012). Comparative Study of Forced Degradation Behavior of Telmisartan. Journal of Pharmaceutical Analysis, 2(4), 304-308.
- LGC Standards. (n.d.).
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- Fingerprint - Northwestern Scholars. (n.d.). Thermal stability and degradation of aromatic polyamides. Part 2. Structure-reactivity relationships in the pyrolysis and hydrolysis of benzamides.
- Antil, P., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies, 2(4), 382-393.
- Allen, C. (n.d.).
- Shakeb, M., et al. (2014). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research & Reviews: Journal of Pharmaceutics and Nanotechnology, 2(3).
- R Discovery. (n.d.). N-aryl Amides Research Articles.
- Hsiao, S.-H., & Lin, S.-Y. (2006). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
- Santa Cruz Biotechnology. (n.d.).
- Clark, J. (2015). The Hydrolysis of Amides. Chemguide.
- Vrachnou, E., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
- Strieter, E. R., & Buchwald, S. L. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 129(42), 12891–12901.
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- DTIC. (n.d.). Thermal Degradation of Polyamides. Part 1.
- O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553.
- Quora. (2021).
- Singh, L., et al. (1980). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 57(11), 1084-1086.
- PubMed. (2002). Photoinduced and chemical oxidation of coordinated imine to amide in isomeric osmium(II) complexes of N-arylpyridine-2-carboxaldimines. Synthesis, characterization, electron transfer properties, and structural studies.
- LookChem. (n.d.). Methyl 4-(butyrylamino)
- ChemicalBook. (n.d.).
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- Chemistry Steps. (n.d.). Amides - Structure and Reactivity.
- NOAA. (n.d.).
- Lambert, T. H., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 16976–16982.
- Sciencemadness.org. (2017).
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- CymitQuimica. (n.d.). 86-MM0939.
- BLDpharm. (n.d.). 152628-01-8|Methyl 4-(butyrylamino)
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- PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
- Google Patents. (n.d.). CN100427457C - Method for preparing p-aminobenzoic acid.
- NCERT. (n.d.). Amines.
- RSC Publishing. (n.d.). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
- PubMed. (n.d.). Metabolic kinetics of p-aminobenzoic acid in rabbits.
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Optimizing temperature and reaction time for "Methyl 4-butyramido-3-methylbenzoate" synthesis
Welcome to the dedicated technical support guide for the synthesis of Methyl 4-butyramido-3-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals actively engaged in this synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction parameters, troubleshooting common issues, and understanding the chemical principles that govern success.
Section 1: Overview of the Synthesis
The synthesis of this compound is fundamentally an N-acylation reaction. It involves the formation of an amide bond between the primary amine of Methyl 4-amino-3-methylbenzoate and an acylating agent, typically butyryl chloride. The reaction is generally robust, but its efficiency, yield, and purity are highly sensitive to temperature and reaction time. The primary challenge lies in achieving complete conversion of the starting amine without inducing side reactions or product degradation.
The Core Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A proton is subsequently lost from the nitrogen to yield the final product and hydrochloric acid (HCl) as a byproduct.
Validation & Comparative
A Comparative Guide to Telmisartan Intermediates: The Classical Pathway of Methyl 4-butyramido-3-methylbenzoate vs. Modern Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the synthetic pathways for Telmisartan, focusing on the role of the traditional intermediate, Methyl 4-butyramido-3-methylbenzoate, against more contemporary alternatives. We will dissect the synthetic routes, compare their efficiencies with supporting data, and provide detailed experimental protocols to illuminate the practical considerations for process chemists and researchers in the pharmaceutical field.
Introduction: The Synthetic Challenge of Telmisartan
Telmisartan, marketed as MICARDIS®, is a potent angiotensin II receptor blocker (ARB) crucial for managing hypertension and reducing cardiovascular risk.[1] Its complex molecular architecture, featuring a substituted bis-benzimidazole core linked to a functionalized biphenyl moiety, presents a significant synthetic challenge. The efficiency, purity, and cost-effectiveness of Telmisartan manufacturing are intrinsically linked to the chosen synthetic route and its key intermediates.
Historically, a linear synthesis starting from substituted benzoic acid derivatives like this compound has been a foundational approach.[2][3] However, process optimization and the demand for greener, more efficient chemistry have driven the development of convergent strategies, most notably those employing palladium-catalyzed cross-coupling reactions. This guide will explore these divergent philosophies in Telmisartan synthesis.
The Classical Synthesis: A Linear Buildup from this compound
The first total synthesis of Telmisartan, and many subsequent variations, follows a linear sequence where the benzimidazole rings are constructed sequentially.[2][3][4] This pathway relies heavily on classical aromatic chemistry, including nitration and reduction, to install the necessary functional groups for cyclization.
The journey begins with the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride to form This compound (also named methyl 4-(butanoylamino)-3-methylbenzoate).[2][5] This intermediate is then subjected to a critical nitration step, typically using a hazardous mixture of nitric and sulfuric acid, to yield Methyl 4-butyramido-3-methyl-5-nitrobenzoate .[2][6][7]
From here, the synthesis proceeds through several key transformations:
-
Reduction: The nitro group is reduced to an amine, forming methyl 3-amino-4-butyramido-5-methylbenzoate.[8][9]
-
First Cyclization: This diamine undergoes acid-catalyzed cyclization to form the first benzimidazole ring, yielding 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid.[8]
-
Second Cyclization: The resulting carboxylic acid is condensed with N-methyl-o-phenylenediamine, often in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) at high temperatures, to construct the second benzimidazole ring and form the core bis-benzimidazole intermediate, 1,7′-dimethyl-2′-propyl-2,5′-bi-1H-benzimidazole.[2][10]
-
Alkylation & Hydrolysis: Finally, this core is N-alkylated with a 4'-(bromomethyl)biphenyl-2-carboxylic acid ester, followed by hydrolysis of the ester to yield Telmisartan.[2][10][11]
Caption: Classical synthetic pathway to Telmisartan starting from a substituted benzoic acid ester.
Modern Alternatives: Convergent Syntheses via Cross-Coupling
To overcome the drawbacks of the linear approach—such as the use of harsh reagents, potential for low yields, and difficult purification—more convergent and efficient syntheses have been developed.[3][12] These routes often build the challenging biaryl bond using modern organometallic chemistry.
The Suzuki Coupling Strategy
A prominent alternative involves the Suzuki cross-coupling reaction to construct the biphenyl core.[2][3] This strategy fundamentally changes the order of bond formation and relies on a different set of key intermediates.
A typical Suzuki-based route involves:
-
Biaryl Synthesis: Coupling a boronic acid or ester, such as 4-formylphenylboronic acid , with an aryl halide, like 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline .[3] The oxazoline group serves as a protecting group for the carboxylic acid. This key step generates the entire biphenyl aldehyde intermediate in high yield.[3]
-
Benzimidazole Construction: The bis-benzimidazole core is often built separately or in a subsequent convergent step. For instance, the biaryl aldehyde can undergo reductive amination with a pre-formed benzimidazole amine, followed by in-situ cyclization to form the second benzimidazole ring.[3]
-
Deprotection: The final step involves the acidic hydrolysis of the oxazoline protecting group to reveal the carboxylic acid, yielding Telmisartan.[2]
This approach avoids the harsh nitration and PPA-catalyzed cyclization steps, often leading to a cleaner impurity profile and higher overall yields.[3][13]
Caption: Convergent Telmisartan synthesis utilizing a Suzuki cross-coupling reaction.
Head-to-Head Performance Comparison
The choice of synthetic route has profound implications for the entire manufacturing process. The following table provides a comparative analysis based on published data.
| Parameter | Classical Route (via this compound) | Suzuki Coupling Route | "One-Pot" / Improved Routes |
| Key Intermediates | Methyl 4-butyramido-3-methyl-5-nitrobenzoate; 2-n-propyl-4-methyl-benzimidazole-6-carboxylic acid. | 4-Formylphenylboronic acid; 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline. | 1,7′-dimethyl-2′-propyl-2,5′-bi(1H-benzimidazole); 4'-(bromomethyl)biphenyl-2-carboxylate.[10][11][14] |
| Overall Yield | ~21% over eight steps (longest sequence).[2][3] | ~46% over six steps.[2] Some flow-based approaches report up to 81% isolated yield.[15] | Varies, but often >50%.[12][16] |
| Number of Steps | Longer, linear sequence (approx. 8 steps).[2][3] | Shorter, convergent sequence (approx. 6 steps).[2] | Often condensed into fewer operational steps (e.g., 1-2 steps from key intermediates).[11][17] |
| Process Safety | Utilizes hazardous reagents: fuming nitric/sulfuric acid (highly corrosive, exothermic), PPA (high temp), and sometimes toxic solvents.[2][12][13] | Avoids nitration and PPA. Uses palladium catalysts (heavy metal, requires removal) but generally milder conditions.[3] | Aims to reduce hazardous reagents and solvents, often using safer bases like KOH in more benign solvents like acetonitrile.[18] |
| Key Challenges | Unsatisfactory regioselectivity in some steps, harsh reaction conditions, and difficult purification from byproducts of nitration.[3] | Cost of palladium catalysts and ligands, and the need for rigorous removal of heavy metal traces from the final API. | Requires precise control of reaction conditions to prevent side reactions in a multi-component system. |
| Scalability | Established but can be problematic due to safety and waste disposal concerns on an industrial scale.[12] | Highly scalable and amenable to modern manufacturing techniques like flow chemistry.[15] | Specifically designed for large-scale, cost-effective production with reduced handling and filtration steps.[11][17] |
Experimental Protocols: A Practical Insight
To provide a tangible comparison, detailed protocols for key steps in both the classical and a modern alternative route are outlined below.
Protocol 1: Reduction of Methyl 4-butyramido-3-methyl-5-nitrobenzoate (Classical Route)
This protocol describes the catalytic hydrogenation of the key nitro-intermediate to its corresponding amine, a critical step preceding the first benzimidazole ring formation.
Objective: To synthesize methyl 3-amino-4-butyramido-5-methylbenzoate.
Materials:
-
Methyl 4-butyramido-3-methyl-5-nitrobenzoate (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~50% wet, 0.05 eq by weight)
-
Methanol (20 volumes)
-
Hydrogen Gas
-
Nitrogen Gas
-
Pressurized Hydrogenation Reactor
Procedure:
-
Vessel Preparation: The hydrogenation reactor is rendered inert by purging with nitrogen gas.
-
Charging Reagents: Methanol is charged into the reactor, followed by the wet 10% Pd/C catalyst. Caution is exercised as dry Pd/C can be pyrophoric.
-
Substrate Addition: Methyl 4-butyramido-3-methyl-5-nitrobenzoate is added to the reactor. The vessel is sealed.
-
Hydrogenation: The atmosphere is replaced with hydrogen gas, and the reactor is pressurized to 5 bar.[2] The reaction mixture is agitated vigorously at room temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material (typically 4-6 hours).
-
Work-up: Upon completion, the hydrogen pressure is released, and the atmosphere is purged again with nitrogen. The reaction mixture is filtered through a celite bed to remove the palladium catalyst.
-
Isolation: The methanol filtrate is concentrated under reduced pressure to yield methyl 3-amino-4-butyramido-5-methylbenzoate, which can be used in the subsequent cyclization step, often without further purification.[2]
Causality and Self-Validation: The use of a pressurized system ensures sufficient hydrogen availability for the reduction. Pd/C is a highly efficient and standard catalyst for nitro group reductions. Filtering through celite is critical for complete removal of the heterogeneous catalyst, which is essential for the purity of the final API and to prevent interference in downstream steps. Monitoring the reaction ensures it proceeds to completion, maximizing yield and minimizing unreacted starting material.
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Comparative analysis of different synthetic routes to "Methyl 4-butyramido-3-methylbenzoate"
Introduction
Methyl 4-butyramido-3-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blocker, Telmisartan. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance to drug development and manufacturing professionals. This guide provides a detailed comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the underlying chemistry, experimental protocols, and process efficiencies to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: The Linear Approach from a Nitro Precursor
This widely utilized two-step synthesis commences with the readily available starting material, methyl 3-methyl-4-nitrobenzoate. The pathway is characterized by its straightforward transformations and high-yielding initial step.
Step 1: Catalytic Hydrogenation of Methyl 3-methyl-4-nitrobenzoate
The initial step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean conversion.
Reaction Mechanism: The reaction proceeds via the adsorption of the nitro compound and hydrogen gas onto the surface of a palladium catalyst. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct.
Experimental Protocol:
-
Methyl 3-methyl-4-nitrobenzoate (50 g, 256.2 mmol) is dissolved in methanol (1.5 L).
-
A palladium on carbon catalyst (5% Pd/C, 2.5 g) is added to the solution.
-
The reaction mixture is stirred overnight at room temperature under a hydrogen gas atmosphere.
-
Upon completion, the solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield methyl 4-amino-3-methylbenzoate.
This reduction step is highly efficient, consistently affording the desired amine in high yields.
Step 2: Acylation of Methyl 4-amino-3-methylbenzoate
The second and final step is the formation of the amide bond through the acylation of the newly formed amino group. This can be achieved using various acylating agents and reaction conditions.
Reaction Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., butyryl chloride), leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) yields the stable amide product. The use of a base is often employed to neutralize the acidic byproduct (e.g., HCl).
Experimental Protocol (Method A: Using Triethylamine as a Base):
-
Methyl 4-amino-3-methylbenzoate (10.00 g, 60.58 mmol) is dissolved in dichloromethane (DCM).
-
Triethylamine (16.79 mL, 121.16 mmol) is added, and the mixture is cooled to 0 °C.
-
Butyryl chloride (90.87 mmol) is added dropwise.
-
The reaction is allowed to proceed to completion.
-
Workup involves washing the organic layer with water and brine, followed by drying and concentration to afford this compound.[1]
Experimental Protocol (Method B: In Chlorobenzene): An alternative procedure involves the acylation of 4-Amino-3-methyl-benzoic acid methyl ester with butyryl chloride in chlorobenzene at 373 K.[2]
While specific yields for the direct acylation to the final product are not always reported in isolation, as this compound is often an intermediate for subsequent reactions, the acylation of anilines is typically a high-yielding transformation.
Route 2: A Convergent Synthesis from o-Toluidine
A patented alternative route builds the molecule in a three-step sequence starting from o-toluidine. This pathway involves a bromination and a palladium-catalyzed carbonylation reaction.
Step 1: Acylation of o-Toluidine
The synthesis begins with the protection of the amino group of o-toluidine via acylation with butyryl chloride to form N-butyryl-2-methylaniline.[2]
Step 2: Regioselective Bromination
The intermediate, N-butyryl-2-methylaniline, undergoes electrophilic aromatic substitution with bromine in acetic acid. The acylamino and methyl groups direct the incoming electrophile to the para position, resulting in the formation of N-(4-bromo-2-methylphenyl)butanamide.[2]
Step 3: Palladium-Catalyzed Carbonylation
The final and key step is the introduction of the methyl ester group via a palladium-catalyzed carbonylation reaction. The bromo-intermediate is reacted with carbon monoxide and methanol in the presence of a palladium catalyst to yield this compound.[2]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis from o-Toluidine |
| Starting Materials | Methyl 3-methyl-4-nitrobenzoate | o-Toluidine, Butyryl Chloride, Bromine, Carbon Monoxide |
| Number of Steps | 2 | 3 |
| Key Reactions | Catalytic Hydrogenation, Acylation | Acylation, Bromination, Pd-catalyzed Carbonylation |
| Reagents & Safety | Utilizes flammable hydrogen gas. | Involves corrosive bromine and highly toxic carbon monoxide gas. |
| Catalysts | Palladium on Carbon | Palladium catalyst for carbonylation. |
| Process Complexity | Relatively straightforward and well-established procedures. | More complex, requiring specialized equipment for handling CO gas. |
Data Summary
| Route | Step | Reaction | Reported Yield |
| Route 1 | 1 | Reduction of Methyl 3-methyl-4-nitrobenzoate | 90%[3] |
| 2 | Acylation of Methyl 4-amino-3-methylbenzoate | High (typically) | |
| Route 2 | 1 | Acylation of o-toluidine | High (assumed) |
| 2 | Bromination of N-butyryl-2-methylaniline | 98% | |
| 3 | Palladium-catalyzed carbonylation | 92% |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 is a more traditional, linear synthesis with a shorter overall sequence. Its primary advantages are the use of readily available starting materials and well-understood, high-yielding reactions. The main safety consideration is the handling of hydrogen gas during the catalytic reduction. This route is likely to be favored for laboratory-scale synthesis and in settings where the handling of highly toxic carbon monoxide is not feasible.
Route 2 , while longer, is described in the patent literature as an "advantageous" process, likely due to its high overall yield and potentially lower cost of starting materials in an industrial context. However, this route involves the use of hazardous reagents, including elemental bromine and carbon monoxide, and requires a palladium catalyst, which can add to the cost and require removal from the final product. The multi-step nature also increases the number of unit operations. This route is better suited for large-scale industrial production where the necessary infrastructure for handling hazardous gases and catalysts is in place.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, available equipment, safety protocols, and economic considerations. For most research and development applications, the simplicity and high yield of the initial reduction in Route 1 make it an attractive and practical choice.
References
Sources
A Comparative Guide to the Validation of "Methyl 4-butyramido-3-methylbenzoate" Purity by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of "Methyl 4-butyramido-3-methylbenzoate," a key intermediate in the synthesis of various pharmaceuticals. We will explore the rationale behind methodological choices, present a comprehensive validation protocol with supporting data, and compare HPLC with alternative analytical techniques. This document is structured to provide both a practical workflow and a deeper understanding of the principles of analytical validation, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]
The Critical Role of Purity for this compound
This compound is a crucial building block in the synthesis of several therapeutic agents. Its molecular structure, featuring an aromatic amide, makes it susceptible to various impurities arising from starting materials, side reactions, or degradation. These impurities, even in trace amounts, can impact the safety, stability, and efficacy of the final drug product. Therefore, a robust, validated analytical method to accurately quantify its purity is paramount.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds like this compound.[6][7][8][9]
Section 1: HPLC Method Development and Validation Protocol
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10] Our approach is aligned with the principles outlined in ICH Q2(R2) and USP General Chapter <621>, ensuring a self-validating system that is both scientifically sound and compliant with regulatory expectations.[1][5][11][12]
Foundational Steps: Understanding the Analyte and Method Development
Before validation, a robust HPLC method must be developed. This involves understanding the physicochemical properties of this compound and selecting appropriate chromatographic conditions.[13][14]
-
Analyte Properties: this compound is a non-volatile, aromatic amide. Its structure suggests good UV absorbance, making UV detection a suitable choice.
-
Chromatographic Conditions Selection: A reversed-phase HPLC method is generally preferred for compounds of this polarity.
-
Stationary Phase: A C18 (octadecylsilane) column is a versatile and common starting point, offering excellent hydrophobic retention for aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer to control pH) and an organic modifier (e.g., acetonitrile or methanol) is typical. The organic modifier is adjusted to achieve optimal retention and separation from potential impurities.
-
Detection: Based on the aromatic nature of the compound, a UV detector set at an appropriate wavelength (e.g., 254 nm) should provide good sensitivity.[15]
-
The Validation Workflow: A Step-by-Step Protocol
The following protocol outlines the key validation parameters and the experimental design to assess them. This workflow is designed to be a self-validating system, where the successful completion of each step builds confidence in the method's overall reliability.
Caption: A logical workflow for the validation of an HPLC method.
Experimental Protocol: HPLC Purity Determination
-
System Suitability Testing (SST): Before any sample analysis, the performance of the HPLC system must be verified.
-
Procedure: Inject a standard solution of this compound (e.g., 100 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: 0.8 - 1.5
-
Theoretical plates: ≥ 2000
-
-
-
Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure:
-
Analyze a blank (diluent).
-
Analyze a sample of this compound.
-
Analyze a sample of this compound spiked with known related substances and potential starting materials.
-
Perform forced degradation studies (acid, base, peroxide, heat, and light) and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be free of interference from any other components and should be spectrally pure (as determined by a photodiode array detector, if available).
-
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.
-
Acceptance Criteria:
-
Plot the average peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
-
-
Accuracy: This is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known batch of the sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three samples at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on Signal-to-Noise): Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
-
-
Robustness: This measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][15]
-
Procedure: Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes.
-
Data Presentation: Summarized Validation Results
The following table presents hypothetical, yet realistic, data from the validation of an HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| System Suitability | |||
| RSD of Peak Area (%) | ≤ 2.0 | 0.5 | Pass |
| Tailing Factor | 0.8 - 1.5 | 1.1 | Pass |
| Theoretical Plates | ≥ 2000 | 5500 | Pass |
| Specificity | No interference at the retention time of the analyte | No interference observed | Pass |
| Linearity | |||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 50 - 150 | 50 - 150 | Pass |
| Accuracy | |||
| Recovery at 80% (%) | 98.0 - 102.0 | 99.5 | Pass |
| Recovery at 100% (%) | 98.0 - 102.0 | 100.2 | Pass |
| Recovery at 120% (%) | 98.0 - 102.0 | 101.1 | Pass |
| Precision | |||
| Repeatability (RSD, %) | ≤ 1.0 | 0.6 | Pass |
| Intermediate Precision (RSD, %) | ≤ 2.0 | 1.2 | Pass |
| LOD & LOQ | |||
| LOD (µg/mL) | Report | 0.05 | N/A |
| LOQ (µg/mL) | Report | 0.15 | N/A |
| Robustness | System suitability criteria met | All variations met SST | Pass |
Section 2: Comparative Analysis with Alternative Techniques
While HPLC is the gold standard for this application, it is instructive to compare it with other potential analytical methods to understand its advantages and limitations.
Caption: Comparison of key attributes of HPLC, GC, and TLC.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Advantages:
-
Wide Applicability: Ideal for non-volatile and thermally unstable compounds like this compound.[6][9]
-
High Resolution and Sensitivity: Capable of separating closely related impurities and quantifying them at low levels.
-
Quantitative Accuracy: Provides highly accurate and precise quantitative data, essential for purity assessment.
-
-
Limitations:
-
Cost: Higher initial instrument cost and ongoing solvent expenses compared to TLC.[16]
-
Complexity: Requires skilled personnel for method development and troubleshooting.
-
Gas Chromatography (GC)
-
Principle: Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
-
Advantages:
-
High Efficiency: Often provides higher separation efficiency and faster analysis times than HPLC for suitable compounds.[9]
-
Excellent for Volatiles: The method of choice for analyzing volatile impurities, such as residual solvents.
-
-
Limitations:
Thin-Layer Chromatography (TLC)
-
Principle: Separation based on the differential migration of components on a layer of adsorbent material.
-
Advantages:
-
Simplicity and Speed: A simple, rapid, and low-cost method for qualitative analysis.[2]
-
High Throughput: Multiple samples can be analyzed simultaneously.
-
-
Limitations:
-
Lower Resolution: Generally provides lower separation efficiency compared to HPLC.
-
Semi-Quantitative: While densitometry can provide quantitative data, it is generally less accurate and precise than HPLC.[17] It is more commonly used for limit tests rather than precise purity determination.
-
Comparative Summary Table
| Feature | HPLC | GC | TLC |
| Applicability to Analyte | Excellent | Poor (without derivatization) | Good (qualitative) |
| Quantitative Capability | Excellent | Excellent | Semi-quantitative |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | High | High | Low |
Conclusion
For the accurate and reliable purity determination of "this compound," a validated High-Performance Liquid Chromatography (HPLC) method is unequivocally the most suitable choice. Its ability to handle non-volatile compounds, coupled with its high resolution, sensitivity, and quantitative accuracy, makes it superior to alternatives like Gas Chromatography and Thin-Layer Chromatography for this specific application.[6][9]
The detailed validation protocol provided in this guide, grounded in ICH and USP principles, offers a robust framework for ensuring that the analytical method is fit for its intended purpose.[1][4][5][11] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can have high confidence in the purity data generated, thereby ensuring the quality and safety of the final pharmaceutical product.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 4-butyramido-3-methylbenzoate
In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural elucidation is the bedrock of scientific integrity. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to definitively confirm the structure of "Methyl 4-butyramido-3-methylbenzoate." We will move beyond a mere recitation of data, delving into the causal reasoning behind the expected spectral characteristics and providing a comparative framework against plausible structural isomers.
The Subject: this compound
The molecule , this compound, with the molecular formula C₁₃H₁₇NO₃, is a substituted aromatic compound containing an ester and an amide functional group. Its structure is presented below:
To confirm this structure, a multi-technique spectroscopic approach is essential. We will explore the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted ¹H NMR spectrum of this compound serves as a primary tool for structural verification.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | ~7.8 | d | 1H | Aromatic proton ortho to the electron-withdrawing ester group, deshielded. |
| b | ~7.6 | s | 1H | Aromatic proton between two substituents. |
| c | ~7.2 | d | 1H | Aromatic proton ortho to the amide group. |
| d | ~3.9 | s | 3H | Methyl ester protons, deshielded by the adjacent oxygen. |
| e | ~2.3 | t | 2H | Methylene protons alpha to the amide carbonyl, deshielded. |
| f | ~2.2 | s | 3H | Aromatic methyl protons. |
| g | ~1.7 | sext | 2H | Methylene protons of the butyl group. |
| h | ~1.0 | t | 3H | Terminal methyl protons of the butyl group. |
| i (NH) | ~8.0-9.0 | s (broad) | 1H | Amide proton, chemical shift can be variable and concentration-dependent. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
The Logic Behind the Assignments
The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals for the three aromatic protons. The proton ortho to the ester group (a) will be the most deshielded due to the electron-withdrawing nature of the carbonyl. The singlet (b) arises from the proton situated between the amide and methyl groups. The upfield doublet (c) corresponds to the proton ortho to the electron-donating amide group.
The aliphatic region will feature the characteristic signals of the methyl ester, the aromatic methyl group, and the butyramido side chain. The methyl ester protons (d) will appear as a sharp singlet around 3.9 ppm. The butyramido group will exhibit a triplet-sextet-triplet pattern for its aliphatic protons (e, g, h), a hallmark of a butyl chain. The amide proton (i) is expected to be a broad singlet at a downfield chemical shift.
Workflow for ¹H NMR Analysis
A Comparative Guide to the Synthesis of Methyl 4-butyramido-3-methylbenzoate: Exploring Alternative Acylating Agents
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that demands efficiency, scalability, and adherence to the principles of green chemistry. Methyl 4-butyramido-3-methylbenzoate is a pivotal building block, notably in the synthesis of the antihypertensive drug Telmisartan.[1][2] This guide provides an in-depth comparison of the traditional synthesis of this compound with several alternative methods, offering experimental insights and data to inform your choice of reagents and reaction conditions.
The Benchmark: The Butyryl Chloride Method
The conventional and widely documented method for the synthesis of this compound involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride.[3][4] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Pathway:
Sources
A Senior Application Scientist's Guide to the Synthesis of Methyl 4-butyramido-3-methylbenzoate: A Comparative Analysis
Introduction
Methyl 4-butyramido-3-methylbenzoate is a key intermediate in the synthesis of various high-value molecules, most notably the angiotensin II receptor blocker, Telmisartan, a widely prescribed antihypertensive drug.[1][2][3] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in pharmaceutical development and process chemistry. The selection of a synthetic route can significantly influence the overall yield, purity of the final active pharmaceutical ingredient (API), and the economic viability of the manufacturing process.
This guide provides an in-depth, comparative cost-benefit analysis of the two primary methodologies for synthesizing this compound: the traditional Acyl Chloride Acylation and the modern Carbodiimide-Mediated Amide Coupling. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights to guide your decision-making process. We will explore detailed experimental procedures, compare performance metrics, and provide a holistic view to help you select the optimal method for your specific laboratory or production needs.
Method 1: The Classical Approach - Acylation with Butyryl Chloride
This method represents the most direct and established route for amide bond formation. It relies on the Schotten-Baumann reaction conditions, where the nucleophilic amine of Methyl 4-amino-3-methylbenzoate attacks the highly electrophilic carbonyl carbon of butyryl chloride.
Reaction Scheme
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. Methyl 4-amino-3-methylbenzoate, the starting material, is readily synthesized by the catalytic reduction of Methyl 3-methyl-4-nitrobenzoate.[4][5][6] Butyryl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon extremely electrophilic. The reaction is typically fast and high-yielding.[1][7] A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.
Experimental Protocol: Acylation with Butyryl Chloride
-
Materials:
-
Methyl 4-amino-3-methylbenzoate (1.0 eq)
-
Butyryl chloride (1.05 eq)
-
Anhydrous Chloroform (or Dichloromethane)
-
Triethylamine (1.1 eq) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 4-amino-3-methylbenzoate in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Add butyryl chloride dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.
-
Workflow Diagram: Acyl Chloride Method
Caption: Workflow for the Acyl Chloride synthesis method.
Method 2: The Modern Alternative - Carbodiimide-Mediated Amide Coupling
This approach utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide bond directly from butyric acid. This method avoids the use of highly reactive and moisture-sensitive acyl chlorides, offering milder reaction conditions.
Reaction Scheme
Mechanism and Rationale
Carbodiimide coupling agents like EDC activate the carboxylic acid (butyric acid) to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can rearrange into a stable N-acylurea byproduct, which terminates the reaction. To prevent this and also to minimize potential racemization (if chiral centers were present), an additive like 1-Hydroxybenzotriazole (HOBt) is crucial.[9][10] HOBt reacts with the O-acylisourea to form an active ester, which is more stable, less prone to side reactions, and efficiently reacts with the amine to yield the desired amide.[9] The byproducts of this reaction, a water-soluble urea derivative from EDC and unreacted HOBt, are typically easy to remove during aqueous work-up.[10][11]
Experimental Protocol: EDC/HOBt Coupling
-
Materials:
-
Methyl 4-amino-3-methylbenzoate (1.0 eq)
-
Butyric acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, optional, if starting with amine salt)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere, dissolve butyric acid and HOBt in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl to the solution and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add a solution of Methyl 4-amino-3-methylbenzoate in DCM to the reaction mixture. If the amine starting material is a hydrochloride salt, add DIPEA at this stage.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Workflow Diagram: EDC Coupling Method
Caption: Workflow for the EDC/HOBt coupling synthesis method.
Comparative Analysis and Cost-Benefit Discussion
The choice between these two robust methods depends on a careful evaluation of several key factors: cost, scale, safety, and available equipment.
| Parameter | Method 1: Acyl Chloride | Method 2: EDC/HOBt Coupling | Justification & Expert Insight |
| Reaction Time | Fast (2-4 hours) | Slow (12-24 hours) | The high reactivity of butyryl chloride leads to rapid amide formation. EDC coupling relies on in-situ activation, which is inherently a slower process. |
| Yield | High (Typically >90%) | Good to High (70-95%) | The acyl chloride route is often more direct and can lead to higher yields with simple substrates.[7] EDC coupling yields are highly dependent on substrate purity and reaction conditions.[8][9] |
| Reagent Cost | Low | High | Butyryl chloride is a bulk commodity chemical and is significantly cheaper than peptide coupling reagents like EDC and HOBt. |
| Reagent Handling | Difficult / Hazardous | Easy / Safer | Butyryl chloride is corrosive, moisture-sensitive, and releases toxic HCl gas. EDC and HOBt are stable solids, though they are irritants and require care. |
| Byproducts | Corrosive (HCl) | Water-soluble urea | HCl must be neutralized, forming salts that need removal. The water-soluble urea from EDC is easily removed with an aqueous wash, simplifying purification.[10] |
| Purification | Recrystallization | Column Chromatography | The high yield and relatively clean nature of the acyl chloride reaction often allow for simple recrystallization. The EDC reaction may have more side products (e.g., N-acylurea), necessitating chromatographic purification. |
| Scalability | Excellent | Good | The low cost of reagents and simple work-up make the acyl chloride method highly suitable for large-scale industrial production. The high cost of EDC can be prohibitive for large-scale synthesis. |
| Substrate Scope | Limited | Broad | The harsh conditions and reactive nature of acyl chlorides are not suitable for sensitive or complex molecules with multiple functional groups. The mild conditions of EDC coupling are compatible with a much wider range of functional groups. |
Cost-Benefit Verdict
-
For Large-Scale, Cost-Driven Production: The Acyl Chloride Method is the clear winner. Its low reagent cost, high yields, rapid reaction times, and straightforward purification by recrystallization make it the most economically viable option for industrial manufacturing where the starting material is robust.[7][12]
-
For Research, Discovery, and Complex Molecules: The EDC/HOBt Coupling Method is superior. Its mild conditions, broad functional group tolerance, and safer handling profile are ideal for small-scale synthesis, medicinal chemistry applications, and situations where the starting materials are precious or contain sensitive functionalities. The higher cost is justified by the increased reliability and wider applicability.[11][13]
Conclusion
Both the classical acyl chloride acylation and modern carbodiimide-mediated coupling are effective methods for the synthesis of this compound. There is no single "best" method; the optimal choice is contingent upon the specific goals of the synthesis. For process chemists focused on manufacturing, the economic advantages of the acyl chloride route are compelling. For medicinal and discovery chemists, the versatility and mildness of the EDC coupling protocol provide an invaluable tool for synthesizing complex molecular architectures. By understanding the fundamental principles and practical trade-offs of each approach, researchers can make informed decisions that align with their project's objectives, budget, and scale.
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Efficiency comparison of catalysts for "Methyl 4-butyramido-3-methylbenzoate" synthesis
A Comparative Guide to the Catalytic Synthesis of Methyl 4-butyramido-3-methylbenzoate
This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of this compound, a key intermediate in the production of the antihypertensive drug, Telmisartan.[1] Intended for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring scientific integrity and providing a foundation for process optimization.
Introduction: Strategic Importance of the Amidation Reaction
The synthesis of this compound is a critical step in the manufacturing pathway of several pharmaceuticals. The core transformation is the N-acylation of Methyl 4-amino-3-methylbenzoate. While seemingly straightforward, the efficiency, selectivity, and environmental impact of this amidation reaction are heavily dependent on the chosen methodology. The selection of an acylating agent and a suitable catalyst not only dictates reaction kinetics and yield but also influences downstream purification processes, overall cost, and scalability. This guide evaluates several prevalent and emerging catalytic strategies, from conventional base-promoted reactions to modern catalyst-free and Lewis acid-mediated approaches.
General Synthetic Pathway
The target compound is typically synthesized in a two-step sequence starting from Methyl 3-methyl-4-nitrobenzoate. The initial step involves the reduction of the nitro group to a primary amine, followed by the key N-acylation step.
Caption: General two-step synthesis of this compound.
The precursor, Methyl 4-amino-3-methylbenzoate, is efficiently prepared via catalytic hydrogenation of Methyl 3-methyl-4-nitrobenzoate. A standard and highly effective protocol involves using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, typically achieving high yields of around 90%.[2][3] This guide will focus on the critical second step: the comparative efficiency of catalysts for the amidation of Methyl 4-amino-3-methylbenzoate.
Efficiency Comparison of N-Acylation Methodologies
The N-acylation of an amine is a fundamental transformation in organic synthesis.[4] We will compare several methods, evaluating them on yield, reaction conditions, and catalytic efficiency.
Method 1: Conventional Acylation with Butyryl Chloride and Base
This is the classical Schotten-Baumann reaction, where an acyl chloride reacts with an amine.[5] The reaction is rapid but generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the unreacted starting amine, which would render it non-nucleophilic.
-
Causality of Experimental Choice: Butyryl chloride is highly reactive, leading to fast conversion rates at room temperature. The choice of base is critical; tertiary amines like triethylamine (Et₃N) or pyridine are commonly used. An inorganic base like potassium carbonate (K₂CO₃) can also be employed, often in conjunction with a phase-transfer catalyst in biphasic systems.[6]
Method 2: Acylation with Butyric Anhydride
Using an anhydride is a common alternative to a highly reactive acyl chloride. This method avoids the generation of corrosive HCl, instead producing butyric acid as a byproduct, which is easier to handle and remove.
-
Causality of Experimental Choice: While less reactive than butyryl chloride, butyric anhydride is often sufficient for acylating anilines and may not require a catalyst, although gentle heating or the presence of a mild acid or base catalyst can accelerate the reaction.[7] This approach can be considered a greener alternative due to the nature of the byproduct and often simpler workup.[4]
Method 3: Lewis Acid Catalysis (e.g., Iron(III) Chloride)
Lewis acids can serve as effective catalysts for amidation reactions. They function by coordinating to the carbonyl oxygen of the acylating agent (e.g., butyryl chloride or anhydride), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.
-
Causality of Experimental Choice: Catalysts like Iron(III) chloride (FeCl₃) are inexpensive, abundant, and have shown high efficiency in direct amidation of esters and other acylation reactions under solvent-free conditions.[8][9] This method offers the potential for lower reaction temperatures and shorter reaction times compared to uncatalyzed reactions with less reactive acylating agents. Other Lewis acids such as Ga(OTf)₃ have also been reported for Friedel-Crafts acylation of aniline derivatives.[10]
Caption: Simplified mechanism of Lewis acid-catalyzed N-acylation.
Method 4: Catalyst-Free, Solvent-Free Acylation
Increasingly, process chemistry emphasizes "green" and sustainable methods. For certain highly reactive substrates, N-acylation can proceed efficiently without any catalyst or solvent, particularly with acetic anhydride.[4][11]
-
Causality of Experimental Choice: This approach is the most atom-economical and environmentally benign. By eliminating the catalyst and solvent, it simplifies purification, reduces waste, and lowers costs. The viability depends on the intrinsic reactivity of the amine and acylating agent. The reaction of an aniline derivative with butyric anhydride could potentially proceed under neat (solvent-free) conditions with moderate heating.
Quantitative Performance Comparison
The following table summarizes the typical performance of the discussed methodologies. Data for specific yields of this compound are supplemented with data from analogous N-acylation reactions of anilines to provide a comparative framework.
| Methodology | Catalyst / Promoter | Acylating Agent | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Conventional | Stoichiometric Base (e.g., Et₃N) | Butyryl Chloride | Chloroform or DCM, RT, <1 hr | >90%[12] | Fast, high conversion, well-established. | Generates corrosive HCl, requires stoichiometric base, chlorinated solvents. |
| Anhydride Route | None or mild acid/base | Butyric Anhydride | Neat or Toluene, 80-100°C, 1-4 hr | 85-95%[4] | No corrosive byproduct, often high yielding. | Requires heating, slower than acyl chloride method. |
| Lewis Acid | 10-15 mol% FeCl₃ | Butyryl Chloride / Esters | Solvent-free, 50-80°C, 1.5-12 hr | 80-99%[8][9] | Catalytic, inexpensive catalyst, solvent-free potential. | Requires heating, catalyst removal may be needed. |
| Catalyst-Free | None | Butyric Anhydride | Solvent-free, RT or mild heat, <30 min | 90-95%[4][11] | Green, atom-economical, simple work-up, fast. | Only feasible with sufficiently reactive partners. |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis using Butyryl Chloride
-
Trustworthiness: This protocol is a standard, widely practiced method for N-acylation, ensuring high reliability and reproducibility. The progress can be easily monitored by Thin Layer Chromatography (TLC).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL per gram of amine).
-
Reagent Addition: Cool the solution to 0-5°C using an ice bath. Add butyryl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction completion by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield this compound as a solid.
Protocol 2: FeCl₃-Catalyzed Solvent-Free Amidation
-
Trustworthiness: This protocol is based on established literature for Lewis acid-catalyzed amidations under solvent-free conditions.[8][9] A control run without the catalyst should show significantly lower conversion, validating the catalyst's role.
-
Reaction Setup: To a clean, dry vial, add Methyl 4-amino-3-methylbenzoate (1.0 eq), butyric anhydride (1.2 eq), and anhydrous Iron(III) chloride (FeCl₃, 0.15 eq).
-
Reaction: Seal the vial and place it in a pre-heated oil bath at 80°C. Stir the mixture vigorously. The reaction is typically a melt or slurry.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or GC-MS. The reaction is expected to be complete within 2-6 hours.
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in ethyl acetate.
-
Purification: Wash the solution with water and brine to remove the catalyst and any water-soluble byproducts. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization.
Conclusion and Recommendations
The synthesis of this compound can be achieved through several effective methods.
-
For speed and highest conversion in a laboratory setting, the conventional method using butyryl chloride with a tertiary amine base remains a robust choice.
-
For industrial scale-up and greener processes , exploring catalyst-free acylation with butyric anhydride under solvent-free conditions is highly recommended. Its operational simplicity and reduced waste stream present significant advantages.
-
The FeCl₃-catalyzed method offers a compelling balance, enabling the use of less reactive acylating agents under moderate conditions with only a catalytic amount of an inexpensive and readily available metal salt.
The optimal choice depends on the specific priorities of the synthesis, balancing factors of speed, cost, scale, and environmental impact. It is advised to perform small-scale trials to validate the chosen method's efficiency with the specific batches of reagents available.
References
- Vertex AI Search result citing a multi-step synthesis involving butyric anhydride for the amid
- Vertex AI Search result providing synthetic routes for a rel
- Vertex AI Search result describing the use of Methyl 4-butyramido-3-methyl-5-nitrobenzo
- Vertex AI Search result mentioning the preparation from methyl 4-amino-3-methylbenzoate and butyryl chloride with an overall yield of 88% for a subsequent nitr
- S. S. Praveen Kumar Darsi et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5):35-38.
- Vertex AI Search result describing a continuous flow synthesis method.
- Ouarna, S. K., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RASAYAN J. Chem.
-
ResearchGate. (n.d.). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Retrieved from [Link]
-
LookChem. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
-
Catalytic Amidation Methods. (n.d.). Retrieved from [Link]
-
Rossi, S., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 27(15), 4988. Retrieved from [Link]
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Mkhontfo, S. Z., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules, 25(5), 1040. Retrieved from [Link]
- NIH. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Org. Biomol. Chem., 21(13), 2735–2740.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PubMed. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Retrieved from [Link]
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A Greener Path to a Key Pharmaceutical Intermediate: A Comparative Guide to the Synthesis of Methyl 4-butyramido-3-methylbenzoate
In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is under increasing scrutiny for its environmental impact. The principles of green chemistry are not merely an academic exercise but a critical component of modern, sustainable drug manufacturing. This guide provides a comparative analysis of traditional versus a green chemistry approach for the synthesis of Methyl 4-butyramido-3-methylbenzoate, a key intermediate in the production of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure.[1] We will explore the underlying chemistry, provide detailed experimental protocols, and present a quantitative comparison to empower researchers and drug development professionals to make more environmentally conscious decisions in their synthetic endeavors.
The Target Molecule: this compound
This compound is a crucial building block in the multistep synthesis of Telmisartan. Its structure, featuring an amide linkage, is central to the final API's biological activity. The traditional synthesis of this intermediate often relies on classical methods that, while effective, carry a significant environmental burden.
Traditional Synthesis: A Well-Trod but Problematic Path
The conventional approach to synthesizing this compound typically involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride. This method, while achieving the desired transformation, often utilizes hazardous reagents and volatile organic solvents.
A representative traditional synthesis is the first step in a two-step process to produce Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate.[2] In this initial step, Methyl 4-amino-3-methylbenzoate is reacted with butyryl chloride in a chlorinated solvent like chloroform. Butyryl chloride is a corrosive and moisture-sensitive reagent, and chloroform is a toxic and environmentally harmful solvent. The reaction also produces hydrochloric acid as a byproduct, which requires neutralization and generates waste.
Causality Behind Traditional Choices
The use of acyl chlorides like butyryl chloride is historically favored due to their high reactivity, which drives the acylation reaction to completion and often results in high yields. Chlorinated solvents are chosen for their ability to dissolve a wide range of organic compounds and their relative inertness under the reaction conditions. However, the very properties that make these reagents and solvents effective also contribute to their hazardous nature.
A Green Chemistry Alternative: Biocatalysis for a Sustainable Future
Drawing from the principles of green chemistry, we propose a biocatalytic approach utilizing a lipase enzyme for the amidation reaction. Lipases are increasingly recognized for their ability to catalyze amide bond formation under mild, environmentally benign conditions.[3][4][5] This enzymatic method eschews the use of harsh acylating agents and hazardous solvents, offering a significantly improved environmental profile.
Our proposed green synthesis involves the direct amidation of Methyl 4-amino-3-methylbenzoate with butyric acid, catalyzed by an immobilized lipase such as Novozym 435 (Candida antarctica lipase B).[6] This reaction can be performed under solvent-free conditions or in a green solvent, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources.[5][7]
The Rationale for a Biocatalytic Approach
Enzymatic catalysis offers several advantages over traditional chemical methods. Lipases operate under mild temperature and pH conditions, reducing energy consumption and minimizing side reactions. They exhibit high selectivity, often eliminating the need for protecting groups.[6] Most importantly, they are biodegradable and work with safer reagents like carboxylic acids, with water being the only byproduct. The use of an immobilized enzyme allows for easy recovery and reuse, further enhancing the sustainability of the process.[8]
Head-to-Head Comparison: Traditional vs. Green Synthesis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the proposed green synthesis of this compound.
| Parameter | Traditional Synthesis | Green (Biocatalytic) Synthesis | Justification for Green Advantage |
| Acylating Agent | Butyryl Chloride | Butyric Acid | Butyric acid is less corrosive, safer to handle, and avoids the formation of HCl byproduct. |
| Catalyst | None (reagent-driven) | Immobilized Lipase (e.g., Novozym 435) | The enzyme is biodegradable, reusable, and operates under mild conditions. |
| Solvent | Chloroform | Solvent-free or 2-MeTHF | Eliminates the use of a toxic and environmentally persistent solvent. 2-MeTHF is a bio-based alternative. |
| Reaction Temperature | Room temperature to reflux | 40-60°C | Lower energy consumption. |
| Byproducts | Hydrochloric Acid (HCl) | Water | Water is a benign byproduct, whereas HCl requires neutralization and creates salt waste. |
| Atom Economy | Lower | Higher | The enzymatic reaction is a direct condensation, leading to better atom economy. |
| Safety Profile | Hazardous reagents and solvent | Safer reagents and conditions | Avoids corrosive and toxic materials, making the process inherently safer. |
| Environmental Impact | High (toxic solvent, waste generation) | Low (biodegradable catalyst, benign byproduct) | Significantly reduces the environmental footprint of the synthesis. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of these methods, detailed, step-by-step protocols are provided below.
Protocol 1: Traditional Synthesis of this compound
This protocol is adapted from the initial acylation step described in the synthesis of a downstream intermediate.[2]
Materials:
-
Methyl 4-amino-3-methylbenzoate
-
Butyryl chloride
-
Chloroform
-
Triethylamine
-
5% HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-amino-3-methylbenzoate (1 equivalent) in chloroform.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add butyryl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Green (Biocatalytic) Synthesis of this compound
This protocol is a proposed method based on established literature for lipase-catalyzed amidation.[4][6]
Materials:
-
Methyl 4-amino-3-methylbenzoate
-
Butyric acid
-
Immobilized Lipase (e.g., Novozym 435)
-
2-Methyltetrahydrofuran (2-MeTHF) (optional, for solvent-based reaction)
-
Molecular sieves (optional, to remove water)
Procedure (Solvent-Free):
-
In a reaction vessel, combine Methyl 4-amino-3-methylbenzoate (1 equivalent) and butyric acid (1.2 equivalents).
-
Add immobilized lipase (e.g., Novozym 435, 10-20% by weight of substrates).
-
Heat the mixture to 50-60°C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction may take 24-48 hours.
-
Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter to recover the immobilized enzyme, which can be washed and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted butyric acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualizing the Green Advantage
The following diagrams illustrate the workflows for both the traditional and the greener, biocatalytic synthesis, highlighting the reduction in hazardous materials and waste streams in the latter.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the green, biocatalytic synthesis of this compound.
Conclusion and Future Outlook
This guide has objectively compared a traditional and a green chemistry approach to the synthesis of this compound. The biocatalytic method presents a compelling alternative that aligns with the principles of sustainable science. By replacing hazardous reagents and solvents with a reusable enzyme and safer starting materials, this green approach offers significant improvements in safety, environmental impact, and atom economy.
While the initial investment in an immobilized enzyme may be higher than for traditional reagents, the potential for reuse and the reduced costs associated with waste disposal and safety measures can make it economically viable in the long run. As the pharmaceutical industry continues to embrace green chemistry, the adoption of biocatalytic and other sustainable methods for the synthesis of key intermediates like this compound will be crucial for a more sustainable future. We encourage researchers to explore and optimize these greener routes, contributing to a healthier planet and a more responsible pharmaceutical industry.
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YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10). Retrieved from [Link]
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PubMed. (2016). One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. Organic Letters, 18(17), 4344-4347. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 4-butyramido-3-methylbenzoate: Batch vs. Continuous Flow Processing
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of chemical intermediates is paramount. Methyl 4-butyramido-3-methylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, presents an excellent case study for comparing traditional batch synthesis with modern continuous flow methodologies. This guide provides an in-depth, objective comparison of these two synthetic approaches, supported by detailed experimental protocols and a discussion of the underlying scientific principles that govern their respective performance.
Introduction to this compound and its Synthetic Importance
This compound is a crucial intermediate in the synthetic pathways of several active pharmaceutical ingredients (APIs). Its structure, featuring an amide linkage and a substituted benzene ring, makes it a versatile precursor for more complex molecules. The formation of the amide bond is the key transformation in its synthesis, a reaction class that has been extensively studied and optimized. The choice of synthetic methodology for this compound can have significant implications for yield, purity, safety, and scalability.
The Traditional Approach: Batch Synthesis
Batch synthesis represents the conventional method for chemical production, where reactants are charged into a vessel and the reaction is allowed to proceed to completion, followed by workup and purification. This approach is well-established and offers flexibility for a wide range of chemical transformations.
Causality Behind Experimental Choices in Batch Synthesis
The batch synthesis of this compound typically involves the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride. The choice of a suitable solvent is critical to ensure the solubility of the reactants and to manage the reaction temperature. A non-protic solvent like chloroform or dichloromethane is often preferred to prevent reaction with the acyl chloride. A base, such as pyridine or triethylamine, is incorporated to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[1] The reaction is often initiated at a reduced temperature to control the initial exotherm, a common characteristic of acylation with reactive acyl chlorides.[2]
Experimental Protocol: Batch Synthesis
Materials:
-
Methyl 4-amino-3-methylbenzoate
-
Butyryl chloride
-
Anhydrous Chloroform (or Dichloromethane)
-
Pyridine (or Triethylamine)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-amino-3-methylbenzoate (1.0 eq) in anhydrous chloroform under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq), dissolved in a small amount of anhydrous chloroform, to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
The Modern Approach: Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering numerous advantages in terms of process control, safety, and scalability.[3] In a flow setup, reactants are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet.
Causality Behind Experimental Choices in Continuous Flow Synthesis
The transition from batch to continuous flow for the synthesis of this compound is driven by the desire for enhanced process control and safety. The small internal volume of a flow reactor significantly improves heat transfer, allowing for better management of the exothermic acylation reaction.[4][5] This enables the use of higher reaction temperatures, which can dramatically accelerate the reaction rate without compromising safety. The precise control over residence time in a flow reactor ensures that all reactant molecules experience the same reaction conditions, leading to higher product consistency and potentially higher yields.[3] The use of a packed-bed reactor with a scavenger resin can be employed to remove the HCl byproduct in-line, simplifying the workup process.
Experimental Protocol: Continuous Flow Synthesis
Materials and Equipment:
-
Two syringe pumps
-
T-mixer
-
Packed-bed reactor (e.g., with a polymer-supported base) or a simple coil reactor
-
Back-pressure regulator
-
Collection vessel
-
Stock solution of Methyl 4-amino-3-methylbenzoate in anhydrous acetonitrile
-
Stock solution of Butyryl chloride in anhydrous acetonitrile
Procedure:
-
Prepare a stock solution of methyl 4-amino-3-methylbenzoate (1.0 eq) and a base like triethylamine (1.2 eq) in anhydrous acetonitrile.
-
Prepare a separate stock solution of butyryl chloride (1.1 eq) in anhydrous acetonitrile.
-
Set up the continuous flow system as depicted in the diagram below. The two reactant streams are introduced via syringe pumps into a T-mixer.
-
The combined stream then enters a heated reactor coil or a packed-bed reactor containing a scavenger resin for HCl.
-
The reaction temperature is maintained using a heating block or oil bath.
-
A back-pressure regulator is used to maintain the system pressure and prevent solvent boiling at elevated temperatures.
-
The product stream is continuously collected at the outlet.
-
The solvent is removed under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by a continuous crystallization setup or traditional recrystallization.
Performance Comparison: Batch vs. Continuous Flow
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Rationale and Supporting Data |
| Reaction Time | 2-4 hours | 5-15 minutes | The ability to use higher temperatures safely in a flow reactor significantly accelerates the reaction rate.[6] |
| Yield | Good to Excellent (typically 85-95%) | Excellent to Quantitative (typically >95%) | Precise control over stoichiometry and residence time in flow minimizes side reactions and maximizes conversion.[3] |
| Purity | Good, requires purification | High, often requires minimal purification | Consistent reaction conditions in flow lead to a cleaner product profile with fewer byproducts. |
| Safety | Moderate risk | High | The small reactor volume in a flow system minimizes the risk associated with the exothermic reaction and the handling of corrosive butyryl chloride.[2][4] |
| Scalability | Challenging | Straightforward | Scaling up in batch often requires re-optimization of reaction conditions, while in flow it can be achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).[4] |
| Process Control | Moderate | Excellent | Flow chemistry allows for precise control over temperature, pressure, and residence time, leading to greater reproducibility.[3] |
Visualizing the Workflows
Batch Synthesis Workflow
Caption: Workflow diagram for the batch synthesis of this compound.
Continuous Flow Synthesis Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-butyramido-3-methylbenzoate
Introduction: Methyl 4-butyramido-3-methylbenzoate is a specialized chemical intermediate, notably used in the synthesis of the antihypertensive drug Telmisartan.[1][2] As with any compound utilized in pharmaceutical research and development, its lifecycle does not end upon consumption in a reaction. The responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. The core principle of this protocol is risk mitigation; we treat the compound as hazardous from cradle to grave, ensuring the safety of personnel and the integrity of our environment.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is to understand the material's intrinsic hazards. Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[3][4] While a comprehensive toxicological profile for this compound is not widely published, data from structurally similar compounds and its chemical class (aromatic amides and esters) allows for a robust presumptive hazard assessment.
A Safety Data Sheet for the closely related analog, Methyl 4-butylacetamino-3-methylbenzoate, indicates several hazards.[5][6] Furthermore, aromatic amides as a class are noted for their potential environmental persistence and varying levels of aquatic toxicity.[7][8][9] Therefore, we must operate under the assumption that this compound requires handling as a regulated hazardous waste.
Table 1: Presumptive Hazard Profile of this compound
| Hazard Type | Inferred Hazard Description | Rationale & Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | Based on analog data (H302).[6] Avoid ingestion. Mandates clear labeling and segregated storage. |
| Skin & Eye Irritation | Causes skin and serious eye irritation. | Based on analog data (H315, H319).[6] Requires use of appropriate Personal Protective Equipment (PPE). |
| Respiratory Irritation | May cause respiratory irritation. | Based on analog data (H335).[6] Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust. |
| Environmental Hazard | Potentially persistent and harmful to aquatic life. | Aromatic amides can persist in soil and water.[7][10] Prevents sink or drain disposal. |
Part 2: In-Lab Waste Collection & Segregation Protocol
Proper disposal begins at the point of generation. Adherence to a strict collection and segregation protocol is non-negotiable to prevent accidental exposure and incompatible mixing.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Wear Appropriate PPE: Before handling the waste, at a minimum, don a lab coat, nitrile gloves, and chemical splash goggles. The irritant nature of the compound necessitates this level of protection.
-
Transfer Waste: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. If the compound is in solution, use a compatible funnel. Avoid creating dust. If dust is unavoidable, perform the transfer within a certified chemical fume hood.
-
Label Immediately: The moment waste is added, the container must be labeled. The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
-
Segregate from Incompatibles: Store the waste container away from strong oxidizing agents, strong acids, and strong bases.[11] While specific reactivity data is limited, this segregation is a universal best practice to prevent exothermic or gas-producing reactions.
-
Store Securely: Keep the container sealed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
Part 3: The Disposal Decision Workflow
The following workflow illustrates the logical path from waste generation to its final, compliant disposal route. For a compound like this compound, the path is straightforward and leads to a single, mandated outcome.
Diagram Caption: Disposal Decision Workflow for this compound.
Causality of the Workflow:
-
Characterization (Step 1): This is the mandatory first step. The presumptive hazards identified (irritant, toxic, environmental) immediately classify this material as a hazardous waste, precluding any simpler disposal methods.
-
Prohibited Pathways: Drain disposal is forbidden due to the compound's likely low water solubility and potential aquatic toxicity.[7][12] General trash disposal is illegal for hazardous chemical waste and poses a risk to sanitation workers and the environment.
-
Mandated Pathway (Steps 2-4): Because the waste is hazardous, federal and state laws mandate a "cradle-to-grave" management system.[3][13][14] This requires proper containment, labeling, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) via your institution's approved waste management program.[15] There is no alternative compliant pathway.
Part 4: Protocol for Final Disposition
Final disposal requires coordination with your institution's safety infrastructure. This protocol ensures a seamless and compliant handover of the waste material.
-
Ensure Final Containerization is Correct: Before requesting a pickup, double-check that the waste container is in good condition (no cracks or leaks), the lid is securely fastened, and the label is complete and legible.
-
Store in Satellite Accumulation Area (SAA): The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12] Ensure the total volume of hazardous waste in your SAA does not exceed regulatory limits (typically 55 gallons for hazardous waste).[12]
-
Contact Your Environmental Health & Safety (EH&S) Office: Your institution's EH&S department is your primary resource. They manage the hazardous waste program and are responsible for contracting with licensed hazardous waste haulers. Provide them with the following information:
-
Chemical Name: this compound
-
Quantity of waste
-
Container type and size
-
Location of the SAA for pickup
-
-
Maintain Records: Document the generation and disposal of the waste in your laboratory records. This documentation is essential for regulatory inspections and maintaining an accurate chemical inventory.[15]
Part 5: The Regulatory Imperative
The procedures outlined in this guide are mandated by a multi-layered regulatory framework designed to protect both human health and the environment.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the entire lifecycle of hazardous waste.[13][16] The "cradle-to-grave" approach ensures that waste is tracked from the moment it's created until its final, safe disposal.[3][14]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450), ensure that workers are informed of the risks and provided with the necessary training and protective equipment to handle such chemicals safely.[17][18]
By following this guide, you are not only ensuring the safety of your laboratory but are also operating in full compliance with federal, state, and institutional regulations.
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U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Methyl 4-butyramido-3-methylbenzoate
As researchers and drug development professionals, our work with novel chemical intermediates like Methyl 4-butyramido-3-methylbenzoate (CAS No. 301533-59-5) is foundational to therapeutic innovation.[1][2] This compound, an intermediate in the synthesis of pharmaceuticals such as Telmisartan, requires meticulous handling to ensure personnel safety and experimental integrity.[2] This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Hazard Assessment: Understanding the Risks
This compound is an aromatic amide ester. While comprehensive toxicological data is not fully available for this specific compound, information from suppliers and data for structurally similar chemicals indicate a clear hazard profile that must be respected.[3][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, the following hazards are identified:
| Hazard Statement | Classification | Description | Primary Precaution |
| H315 | Skin Irritant (Category 2) | Causes skin irritation. | Wear protective gloves and clothing. |
| H319 | Eye Irritant (Category 2) | Causes serious eye irritation. | Wear eye protection (goggles). |
| H335 | STOT SE (Category 3) | May cause respiratory irritation. | Avoid breathing dust; use in a well-ventilated area. |
This data is synthesized from supplier safety information.[5]
The causality for these hazards lies in the chemical's structure. As a fine, crystalline solid, it can easily become airborne, posing an inhalation risk.[1] Its organic nature means it can interact with the lipids in the skin and mucous membranes of the eyes and respiratory tract, leading to irritation.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safe handling is a consistent and correctly implemented PPE protocol. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense, especially when handling the solid powder form to prevent inhalation of airborne particulates.[6]
Hand Protection
-
Requirement: Chemical-resistant gloves.
-
Specification: Nitrile gloves are the standard for incidental contact with a broad range of chemicals.[7][8]
-
Expert Rationale: Nitrile provides a robust barrier against many organic compounds. However, for prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide. Always double-glove if there is a significant risk of splashing or if handling higher concentrations. Inspect gloves for tears or pinholes before every use.
Eye and Face Protection
-
Requirement: ANSI Z87.1-rated chemical splash goggles.
-
Specification: Goggles must provide a complete seal around the eyes to protect from dust and splashes.
-
Expert Rationale: Standard safety glasses do not offer sufficient protection from airborne powder or chemical splashes.[7] When performing operations with a higher risk of splashing, such as transferring solutions or during a reaction quench, a full-face shield should be worn over the chemical splash goggles for an added layer of protection.[7]
Skin and Body Protection
-
Requirement: Flame-resistant (FR) or 100% cotton lab coat and appropriate attire.
-
Specification: A fully buttoned lab coat with long sleeves is mandatory.[7] Full-length pants and closed-toe, non-absorbent shoes must be worn to cover all exposed skin on the lower body.[9]
-
Expert Rationale: The lab coat protects your skin and personal clothing from contamination. Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire, whereas cotton or FR materials provide better protection.[7]
Respiratory Protection
-
Requirement: Use is conditional on engineering controls.
-
Specification: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[10][11]
-
Expert Rationale: Engineering controls are always the preferred method for mitigating respiratory hazards.[7] Respirator use requires a formal program, including medical evaluation and fit-testing, to be effective.[7][11]
Operational Plans: Step-by-Step Safety Workflows
Adherence to standardized workflows for donning, doffing, and disposal is critical to prevent cross-contamination and exposure.
PPE Donning and Doffing Procedure
The sequence of putting on and taking off PPE is designed to confine contaminants to the exterior surfaces of the equipment.
Caption: Decision workflow for segregating and disposing of chemical and contaminated waste.
Disposal Protocol Steps:
-
Segregate Waste: Separate waste streams immediately at the point of generation.
-
Contain Unused Chemical: Place excess solid this compound or its solutions into a designated, sealable, and clearly labeled hazardous waste container.
-
Contain Contaminated Materials: Place all disposables that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips) into a separate, sealed, and labeled solid waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazard pictograms.
-
Storage: Store sealed waste containers in a designated and secondary-contained satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EH&S) department.
By adhering to these detailed operational plans, you ensure a multi-layered defense against chemical exposure, upholding the highest standards of laboratory safety and scientific integrity.
References
-
PubChem. Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Available at: [Link]
-
Good Day's Work. Personal Protective Equipment: Chemical Handling. Available at: [Link]
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American Chemistry Council. Protective Equipment. Available at: [Link]
-
Airgas. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available at: [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
-
LookChem. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Available at: [Link]
-
PubChem. Methyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. Available at: [Link]
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ChemBK. 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester. Available at: [Link]
Sources
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 152628-01-8|Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate|BLD Pharm [bldpharm.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
